molecular formula C11H19NO3 B142853 (R)-N-Boc-2-aminocyclohexanone CAS No. 149524-64-1

(R)-N-Boc-2-aminocyclohexanone

Cat. No.: B142853
CAS No.: 149524-64-1
M. Wt: 213.27 g/mol
InChI Key: GHIGUHHFUUAJJN-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-N-Boc-2-aminocyclohexanone is a chiral building block of significant value in medicinal chemistry and organic synthesis, primarily serving as a key intermediate for the construction of enantiomerically pure, complex molecules . Its stereochemically defined structure makes it particularly useful in the synthesis of privileged structures and natural product-inspired compounds, which are semi-rigid scaffolds capable of displaying substituents in multiple spatial directions to probe diverse biological targets . Researchers employ this compound in the development of novel three-dimensional (3D), sp3-rich frameworks designed to overcome the flatness and high aromaticity often associated with synthetic compound libraries, thereby improving the likelihood of clinical success for drug candidates . A prominent application is its use in the stereoselective synthesis of sophisticated, bio-inspired tricyclic spirolactams via methodologies such as Meyers’ lactamization . These complex, Fsp3-rich structures exhibit structural complexity akin to natural products and are explored as high-quality starting points in drug discovery screening programs for various diseases . Furthermore, structurally related cyclohexanone derivatives have been identified as core components in libraries of compounds investigated as activators of the transcription factor NFE2L1, a promising therapeutic target for restoring proteostasis in neurodegenerative diseases . The Boc (tert-butoxycarbonyl) protecting group on the amine functionality is a critical feature, allowing for selective deprotection and further strategic functionalization, which enables the rapid generation of a diverse array of analogues for structure-activity relationship (SAR) studies and hit-to-lead optimization campaigns .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(1R)-2-oxocyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(8)13/h8H,4-7H2,1-3H3,(H,12,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHIGUHHFUUAJJN-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(R)-N-Boc-2-aminocyclohexanone: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(R)-N-Boc-2-aminocyclohexanone , with the IUPAC name tert-butyl (1R)-2-oxocyclohexylcarbamate, is a valuable chiral building block in organic synthesis. Its rigid cyclohexanone framework, featuring a stereochemically defined N-Boc protected amine at the C-2 position, makes it a crucial intermediate in the construction of complex, stereochemically defined molecules, particularly in the realm of pharmaceutical development. This technical guide provides an in-depth overview of its properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug discovery and development.

Physicochemical and Spectroscopic Data

This compound is a white to off-white solid. While detailed experimental spectroscopic data is not widely published, typical spectral characteristics can be predicted based on its structure.

PropertyValueSource
CAS Number 149524-64-1N/A
Molecular Formula C₁₁H₁₉NO₃N/A
Molecular Weight 213.27 g/mol N/A
Appearance White to off-white solidN/A
Predicted ¹H NMR δ (ppm): 1.45 (s, 9H, C(CH₃)₃), 1.6-2.5 (m, 8H, cyclohexyl-H), 4.0-4.2 (m, 1H, CH-NHBoc), 5.0-5.2 (br s, 1H, NH)N/A
Predicted ¹³C NMR δ (ppm): 24.0, 27.5, 32.0, 42.0 (cyclohexyl-CH₂), 28.3 (C(CH₃)₃), 55.0 (CH-NHBoc), 80.0 (C(CH₃)₃), 155.0 (C=O, Boc), 208.0 (C=O, cyclohexanone)N/A
Predicted IR (cm⁻¹) ~3350 (N-H stretch), ~1715 (C=O stretch, ketone), ~1685 (C=O stretch, carbamate)N/A

Enantioselective Synthesis: Experimental Protocols

The enantioselective synthesis of this compound is crucial for its application in asymmetric synthesis. While various methods exist for the synthesis of related aminocyclohexanones, a common and effective strategy for obtaining the desired (R)-enantiomer involves the oxidation of a chiral amino alcohol precursor.

Protocol 1: Oxidation of (1R,2R)-N-Boc-2-aminocyclohexanol

This protocol outlines the synthesis of this compound starting from the commercially available chiral amino alcohol, (1R,2R)-trans-N-Boc-2-aminocyclohexanol.

Materials:

  • (1R,2R)-trans-N-Boc-2-aminocyclohexanol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Dissolve (1R,2R)-trans-N-Boc-2-aminocyclohexanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add Dess-Martin Periodinane (1.1 - 1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir the biphasic mixture vigorously until the solid dissolves.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.

experimental_workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product start (1R,2R)-N-Boc-2-aminocyclohexanol dissolve Dissolve in DCM start->dissolve 1.0 eq cool Cool to 0°C dissolve->cool add_dmp Add Dess-Martin Periodinane cool->add_dmp 1.1-1.5 eq react Stir at RT add_dmp->react 2-4 h quench Quench (NaHCO3/Na2S2O3) react->quench extract Extract with DCM quench->extract wash Wash (NaHCO3, H2O, Brine) extract->wash dry Dry (MgSO4) wash->dry concentrate Concentrate dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography product This compound chromatography->product

Figure 1. Experimental workflow for the synthesis of this compound via oxidation.

Applications in Drug Discovery and Development

This compound serves as a key chiral intermediate in the synthesis of a variety of biologically active molecules. Its constrained cyclic structure and the presence of a modifiable ketone and a protected amine allow for the construction of complex molecular architectures with precise stereochemical control.

Synthesis of Chiral Ligands and Catalysts

The aminocyclohexanone core is instrumental in the preparation of chiral ligands for asymmetric catalysis. The rigid conformational nature of the cyclohexane ring provides a stable scaffold for orienting coordinating groups, which can effectively control the stereochemical outcome of metal-catalyzed reactions.

Precursor for Bioactive Molecules

While specific examples directly utilizing this compound are not extensively documented in publicly available literature, its structural motif is found in various bioactive compounds. The corresponding (S)-enantiomer and other isomers are known intermediates in the synthesis of, for example, kinase inhibitors and other therapeutic agents. The (R)-enantiomer is expected to have similar utility in accessing stereoisomers of these drug candidates, which is critical for structure-activity relationship (SAR) studies and the development of more potent and selective drugs.

For instance, aminocyclohexanone derivatives are key components in the synthesis of certain inhibitors of Bruton's tyrosine kinase (BTK), which are important in the treatment of various cancers and autoimmune disorders. The stereochemistry at the amino-substituted carbon is often crucial for potent and selective inhibition.

logical_relationship cluster_applications Applications in Synthesis cluster_bioactive_details Examples of Bioactive Targets start This compound chiral_ligands Chiral Ligands start->chiral_ligands Precursor for bioactive_molecules Bioactive Molecules start->bioactive_molecules Key Intermediate for kinase_inhibitors Kinase Inhibitors (e.g., BTK) bioactive_molecules->kinase_inhibitors other_therapeutics Other Therapeutic Agents bioactive_molecules->other_therapeutics

Figure 2. Logical relationship of this compound to its applications.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific published data detailing the direct interaction of this compound with biological signaling pathways or its intrinsic biological activity. Its primary role is that of a synthetic intermediate. The biological activity of the final molecules derived from this building block will be dependent on the specific modifications and the overall structure of the synthesized compound.

Conclusion

This compound is a strategically important chiral building block for the synthesis of complex, enantiomerically pure molecules. Its utility in the construction of chiral ligands and as a precursor for bioactive compounds, particularly in the area of kinase inhibitor development, underscores its significance for researchers in both academia and the pharmaceutical industry. The provided synthetic protocol offers a reliable method for its preparation, enabling further exploration of its potential in asymmetric synthesis and drug discovery. Future research focusing on the direct biological evaluation of this and related aminocyclohexanone derivatives could unveil novel therapeutic applications.

(R)-N-Boc-2-aminocyclohexanone chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (R)-N-Boc-2-aminocyclohexanone

Abstract

This compound (CAS No. 149524-64-1) is a valuable chiral building block in modern organic synthesis.[1] Its structure, featuring a cyclohexanone ring with a stereochemically defined amine at the alpha position protected by a tert-butoxycarbonyl (Boc) group, makes it a critical intermediate for the construction of complex, stereodefined molecules.[1] The Boc group serves to mask the reactivity of the amine, permitting selective transformations at other sites within the molecule.[1] This technical guide provides a comprehensive overview of the core chemical properties, spectroscopic data, stability, reactivity, and synthetic protocols related to this compound, intended for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is a stable, solid compound at room temperature. Its key properties are summarized in the table below. While specific experimental data for melting point and boiling point are not widely published for this specific isomer, data from related isomers suggest it is a solid with a relatively high melting point.

PropertyValueReference
CAS Number 149524-64-1[2]
Molecular Formula C₁₁H₁₉NO₃[2]
Molecular Weight 213.27 g/mol [2]
IUPAC Name tert-butyl N-[(1R)-2-oxocyclohexyl]carbamate[2]
Appearance Solid (Typical for related compounds)
Purity ≥97% (Commercially available)[2]
Storage Conditions Store at room temperature[2]

Computational Data

Computational models provide valuable insights into the molecule's behavior in various chemical environments.

PropertyValueReference
Topological Polar Surface Area (TPSA) 55.4 Ų[2]
LogP (Octanol-Water Partition Coefficient) 2.0228[2]
Hydrogen Bond Acceptors 3[2]
Hydrogen Bond Donors 1[2]
Rotatable Bonds 1[2]

Spectroscopic Data Summary

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound. The expected spectral features are outlined below.

SpectroscopyFeatureExpected Chemical Shift / Wavenumber
¹H NMR tert-butyl group (-C(CH₃)₃)~1.4 ppm (singlet, 9H)
Cyclohexane ring (-CH₂-)~1.6-2.5 ppm (multiplets, 8H)
Methine proton (-CH(NHBoc)-)~4.0-4.5 ppm (multiplet, 1H)
Amine proton (-NH-)~5.0-6.0 ppm (broad singlet, 1H, D₂O exchangeable)
¹³C NMR Ketone carbonyl (C=O)~205-210 ppm
Carbamate carbonyl (C=O)~155 ppm
Boc quaternary carbon (-C(CH₃)₃)~80 ppm
Methine carbon (-CH(NHBoc)-)~55-60 ppm
Cyclohexane carbons (-CH₂-)~20-40 ppm
Boc methyl carbons (-C(CH₃)₃)~28 ppm
IR Spectroscopy N-H Stretch~3350-3450 cm⁻¹ (sharp, single band for secondary amine)[3]
Ketone C=O Stretch~1715-1725 cm⁻¹
Carbamate C=O Stretch~1680-1700 cm⁻¹
Mass Spectrometry Molecular Ion [M]⁺m/z = 213 (odd, consistent with Nitrogen Rule)[3][4]
Key FragmentationLoss of isobutylene (m/z = 157), Loss of Boc group (m/z = 113)

Stability and Reactivity

The N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis due to its predictable stability and reactivity profile.

  • Stability: The Boc group is highly stable under neutral, basic, nucleophilic, and catalytic hydrogenation conditions.[5][] This robustness allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected amine.

  • Cleavage (Deprotection): The Boc group is labile under acidic conditions.[5] Treatment with strong acids, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane or methanol, efficiently removes the group to reveal the primary amine, typically as its corresponding salt.

G A This compound B (R)-2-aminocyclohexanone Hydrochloride Salt A->B   TFA / DCM or   HCl / Dioxane

Caption: Acid-catalyzed deprotection of the Boc group.

Reactivity of the Cyclohexanone Moiety

The ketone functional group offers a site for various chemical modifications:

  • Reduction: The ketone can be stereoselectively reduced to the corresponding alcohol using various reducing agents. The stereochemical outcome is often influenced by the bulky N-Boc group at the adjacent carbon.

  • Enolate Chemistry: The α-protons to the ketone can be deprotonated with a suitable base to form an enolate, which can then react with various electrophiles. This allows for further functionalization of the cyclohexanone ring.

  • Reductive Amination: The ketone can undergo reductive amination to introduce a second nitrogen-containing substituent.

Experimental Protocols

Proposed Synthesis of this compound

A common and efficient method for preparing this compound involves a two-step sequence starting from the commercially available chiral amino alcohol.

G cluster_0 Synthetic Workflow A (R)-2-Aminocyclohexanol B (1R)-N-Boc-2-aminocyclohexanol A->B Step 1: Boc Protection Boc₂O, Et₃N, DCM Room Temp, 12h C This compound B->C Step 2: Oxidation DMP, DCM Room Temp, 4h

Caption: Proposed two-step synthetic workflow.

Step 1: Boc Protection of (R)-2-Aminocyclohexanol

  • Objective: To protect the amino group of the starting material.

  • Procedure:

    • Dissolve (R)-2-aminocyclohexanol (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).

    • Add triethylamine (Et₃N, 1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

    • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 30 minutes.

    • Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude (1R)-N-Boc-2-aminocyclohexanol, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Oxidation to this compound

  • Objective: To selectively oxidize the secondary alcohol to a ketone. A mild oxidation is chosen to prevent racemization or side reactions.

  • Procedure:

    • Dissolve the crude (1R)-N-Boc-2-aminocyclohexanol (1.0 eq) from the previous step in dry DCM (approx. 0.1 M).

    • Add Dess-Martin Periodinane (DMP, 1.5 eq) portion-wise at room temperature.

    • Stir the reaction mixture vigorously for 2-4 hours.

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃). Stir until the organic layer becomes clear.

    • Separate the organic layer, wash with saturated aqueous NaHCO₃ and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Purification Protocol
  • Method: Flash column chromatography on silica gel.

  • Procedure:

    • Prepare a silica gel column.

    • Dissolve the crude product in a minimal amount of DCM.

    • Load the solution onto the column.

    • Elute the product using a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Applications in Research and Development

This compound is primarily utilized as a versatile intermediate in the synthesis of high-value, complex organic molecules.

  • Pharmaceutical Synthesis: It is a key building block for creating conformationally restricted chiral amino acids and isosteres, which are incorporated into peptidomimetics and other biologically active compounds.[1]

  • Asymmetric Catalysis: The rigid cyclohexane framework and defined stereocenter make it an excellent precursor for the synthesis of novel chiral ligands and auxiliaries.[1] These ligands are used to control the stereochemical outcome of metal-catalyzed reactions, a critical aspect of modern drug development.

References

An In-depth Technical Guide to (R)-N-Boc-2-aminocyclohexanone (CAS: 149524-64-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-N-Boc-2-aminocyclohexanone, a valuable chiral building block in organic synthesis and medicinal chemistry. This document outlines its chemical properties, synthesis, and applications, with a focus on its role in the development of pharmaceutical compounds.

Chemical and Physical Properties

This compound, with the CAS number 149524-64-1, is a carbamate-protected aminoketone. The tert-butoxycarbonyl (Boc) protecting group enhances its stability and allows for selective chemical transformations at other positions of the cyclohexanone ring.[1] Its rigid chiral structure makes it a crucial intermediate in the stereoselective synthesis of complex molecules.

PropertyValueReference
Molecular Formula C₁₁H₁₉NO₃[2]
Molecular Weight 213.27 g/mol [2]
IUPAC Name tert-butyl N-[(1R)-2-oxocyclohexyl]carbamate[1]
Appearance Solid (typical)
Storage Temperature 2-8°C[]

Synthesis and Experimental Protocols

The enantioselective synthesis of this compound is critical for its application in the development of chiral pharmaceuticals. A common strategy involves the resolution of a racemic precursor, followed by Boc protection and oxidation.

Logical Workflow for the Synthesis of this compound

G cluster_0 Resolution of Racemic Precursor cluster_1 Boc Protection cluster_2 Oxidation Racemic trans-2-aminocyclohexanol Racemic trans-2-aminocyclohexanol Diastereomeric Salt Formation Diastereomeric Salt Formation Racemic trans-2-aminocyclohexanol->Diastereomeric Salt Formation Chiral Resolving Agent (e.g., L-tartaric acid) Chiral Resolving Agent (e.g., L-tartaric acid) Chiral Resolving Agent (e.g., L-tartaric acid)->Diastereomeric Salt Formation Fractional Crystallization Fractional Crystallization Diastereomeric Salt Formation->Fractional Crystallization (R,R)-trans-2-aminocyclohexanol (R,R)-trans-2-aminocyclohexanol Fractional Crystallization->(R,R)-trans-2-aminocyclohexanol (R)-N-Boc-trans-2-aminocyclohexanol (R)-N-Boc-trans-2-aminocyclohexanol (R,R)-trans-2-aminocyclohexanol->(R)-N-Boc-trans-2-aminocyclohexanol Boc Protection Boc Anhydride (Boc₂O) Boc Anhydride (Boc₂O) Boc Anhydride (Boc₂O)->(R)-N-Boc-trans-2-aminocyclohexanol Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->(R)-N-Boc-trans-2-aminocyclohexanol This compound This compound (R)-N-Boc-trans-2-aminocyclohexanol->this compound Oxidation Oxidizing Agent (e.g., PCC, Swern Oxidation) Oxidizing Agent (e.g., PCC, Swern Oxidation) Oxidizing Agent (e.g., PCC, Swern Oxidation)->this compound

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of 4-N-Boc-aminocyclohexanone (Adapted for 2-amino isomer)

A general method for the preparation of N-Boc-aminocyclohexanones is described in the patent literature, which can be adapted for the synthesis of the (R)-2-amino isomer.[4] The process involves two key steps: Boc protection of the amino alcohol and subsequent oxidation to the ketone.

Step 1: Boc Protection of (R,R)-trans-2-aminocyclohexanol

  • To a solution of (R,R)-trans-2-aminocyclohexanol hydrochloride in a suitable solvent (e.g., dichloromethane), add a base such as poly-guanidine or triethylamine.[4]

  • Slowly add di-tert-butyl dicarbonate (Boc anhydride) to the reaction mixture at room temperature.[4]

  • Stir the reaction for 12-24 hours.[4]

  • After the reaction is complete, filter the mixture and wash the filtrate.[4]

  • Dry the organic layer and remove the solvent under reduced pressure to obtain the crude (R)-N-Boc-trans-2-aminocyclohexanol.[4]

Step 2: Oxidation to this compound

  • Dissolve the crude (R)-N-Boc-trans-2-aminocyclohexanol in a suitable solvent like dichloromethane.[4]

  • Add an oxidizing agent. A mild oxidizing agent such as sodium hypochlorite or conditions for a Swern oxidation are suitable.[4]

  • Stir the reaction mixture for 1-2 hours.[4]

  • Separate the organic layer, wash with water, and dry.[4]

  • Remove the solvent by rotary evaporation to yield the final product, this compound.[4]

Spectroscopic Data

Expected Spectroscopic Data:

TechniqueExpected Features
¹H NMR Signals corresponding to the protons of the cyclohexyl ring, with characteristic shifts for the proton alpha to the carbonyl and the proton on the nitrogen-bearing carbon. A singlet for the nine protons of the Boc group.[8]
¹³C NMR A signal for the carbonyl carbon, signals for the carbons of the cyclohexyl ring, and signals for the quaternary and methyl carbons of the Boc protecting group.[6][7]
IR Spectroscopy Characteristic absorption bands for the C=O stretching of the ketone and the carbamate, as well as N-H stretching vibrations.[5]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Applications in Drug Discovery and Development

Chiral building blocks are essential in the synthesis of enantiomerically pure pharmaceuticals, as different enantiomers of a drug can have vastly different pharmacological activities.[][9][10][11] this compound serves as a key intermediate in the synthesis of various biologically active molecules.

Role as a Chiral Intermediate

The aminocyclohexanone scaffold is a prevalent motif in many pharmaceutical compounds. The chirality at the 2-position, combined with the ketone functionality, provides a versatile handle for the construction of complex molecular architectures with defined stereochemistry.

Example Application: Synthesis of Anticoagulant Drugs

A closely related chiral aminocyclohexane derivative, tert-Butyl[(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate oxalate, is a key starting material in the synthesis of Edoxaban .[12] Edoxaban is an oral anticoagulant that acts as a direct factor Xa inhibitor. This highlights the importance of chiral aminocyclohexane building blocks in the development of modern therapeutics.

General Workflow for Drug Synthesis Utilizing a Chiral Building Block

G Chiral_Building_Block This compound Reaction_1 Functional Group Transformation (e.g., Reductive Amination) Chiral_Building_Block->Reaction_1 Intermediate_1 Chiral Intermediate Reaction_1->Intermediate_1 Reaction_2 Coupling with another pharmacophore Intermediate_1->Reaction_2 Intermediate_2 Advanced Intermediate Reaction_2->Intermediate_2 Final_Steps Deprotection and/or Final Modifications Intermediate_2->Final_Steps API Active Pharmaceutical Ingredient (API) Final_Steps->API

Caption: Use of a chiral building block in drug synthesis.

While direct involvement in specific signaling pathways is not typically documented for a building block chemical, its incorporation into a final drug molecule dictates the biological activity. The stereochemistry introduced by this compound can be crucial for the selective interaction of the final drug with its biological target, thereby influencing cellular signaling. Modern drug discovery heavily relies on such chiral synthons to achieve high efficacy and reduce off-target effects.[13]

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a summary of the available information on this compound. Researchers are encouraged to consult the cited literature for more detailed procedures and data.

References

An In-depth Technical Guide to tert-butyl N-[(1R)-2-oxocyclohexyl]carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of tert-butyl N-[(1R)-2-oxocyclohexyl]carbamate, a chiral building block with significant potential in organic synthesis and pharmaceutical development. While specific experimental data for the (1R)-enantiomer is not extensively available in public literature, this guide leverages information on its enantiomer and related racemic compounds to provide a thorough technical summary.

Chemical Structure and Properties

tert-butyl N-[(1R)-2-oxocyclohexyl]carbamate is a carbamate-protected aminocyclohexanone derivative. The presence of a chiral center at the C1 position of the cyclohexane ring makes it a valuable synthon for the asymmetric synthesis of complex molecules.

Table 1: Chemical Identifiers and Properties

PropertyValueReference
IUPAC Name tert-butyl N-[(1R)-2-oxocyclohexyl]carbamateInferred from (S)-enantiomer[1]
Synonyms (R)-N-Boc-2-aminocyclohexanoneInferred from (S)-enantiomer[1]
Molecular Formula C₁₁H₁₉NO₃[1]
Molecular Weight 213.27 g/mol [1]
CAS Number Not available for (1R); 1383797-87-2 for (S)[1]

Note: While the CAS number is provided for the (S)-enantiomer, a specific CAS number for the (1R)-enantiomer was not found in the searched literature. The physical and chemical properties of enantiomers are identical, with the exception of their interaction with plane-polarized light (optical rotation).

Synthesis and Experimental Protocols

A plausible synthetic strategy involves two key stages: the preparation of racemic N-Boc-2-aminocyclohexanone followed by chiral resolution, or an asymmetric synthesis approach.

General Synthesis of Racemic tert-butyl N-(2-oxocyclohexyl)carbamate

A general approach to the synthesis of the racemic compound involves the protection of 2-aminocyclohexanone with a tert-butoxycarbonyl (Boc) group.

Reaction Scheme:

G cluster_reagents reactant1 2-Aminocyclohexanone product tert-butyl N-(2-oxocyclohexyl)carbamate reactant1->product reactant2 Di-tert-butyl dicarbonate (Boc)₂O reactant2->product reagents Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) e1

General Synthetic Pathway for Racemic N-Boc-2-aminocyclohexanone.

Experimental Protocol (General, not for a specific cited experiment):

  • Dissolution: Dissolve 2-aminocyclohexanone hydrochloride in a suitable organic solvent such as dichloromethane.

  • Basification: Add a base, for example, triethylamine, to neutralize the hydrochloride and free the amine.

  • Protection: Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution.

  • Reaction: Stir the mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Wash the reaction mixture with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Potential Routes to the (1R)-Enantiomer

1. Chiral Resolution:

The racemic mixture of tert-butyl N-(2-oxocyclohexyl)carbamate could potentially be resolved into its constituent enantiomers using chiral high-performance liquid chromatography (HPLC) with a suitable chiral stationary phase.

Workflow for Chiral Resolution:

G start Racemic tert-butyl N-(2-oxocyclohexyl)carbamate hplc Chiral HPLC Separation (e.g., polysaccharide-based column) start->hplc enantiomer_R tert-butyl N-[(1R)-2-oxocyclohexyl]carbamate hplc->enantiomer_R enantiomer_S tert-butyl N-[(1S)-2-oxocyclohexyl]carbamate hplc->enantiomer_S

Conceptual Workflow for the Chiral Resolution of Racemic N-Boc-2-aminocyclohexanone.

2. Asymmetric Synthesis:

An alternative and often more efficient method is asymmetric synthesis. This could involve the enantioselective synthesis of (1R)-2-aminocyclohexanone, followed by Boc protection.

Spectroscopic Data and Characterization

Specific spectroscopic data for the (1R)-enantiomer is not available in the reviewed literature. However, the data for the (S)-enantiomer and related achiral structures can provide an expected profile.

Table 2: Expected Spectroscopic Data

Data TypeExpected Characteristics
¹H NMR Signals corresponding to the tert-butyl group (singlet, ~1.4-1.5 ppm), methylene protons of the cyclohexane ring (multiplets, ~1.6-2.5 ppm), and the methine proton at C1 (multiplet). The NH proton would appear as a broad singlet.
¹³C NMR Resonances for the carbonyl carbon of the ketone (~208-212 ppm), the carbonyl carbon of the carbamate (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), the methyl carbons of the tert-butyl group (~28 ppm), and the carbons of the cyclohexane ring.
IR Spectroscopy Characteristic absorption bands for the N-H stretch (~3300-3400 cm⁻¹), the ketone C=O stretch (~1715 cm⁻¹), and the carbamate C=O stretch (~1680-1700 cm⁻¹).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.
Optical Rotation A specific optical rotation value that is equal in magnitude but opposite in sign to that of the (S)-enantiomer. The sign of rotation would need to be experimentally determined.

Applications in Research and Drug Development

As a chiral building block, tert-butyl N-[(1R)-2-oxocyclohexyl]carbamate is a valuable intermediate in the synthesis of more complex chiral molecules, including pharmacologically active compounds. The protected amine and the ketone functionality allow for a variety of subsequent chemical transformations in a stereocontrolled manner.

Potential Synthetic Utility:

G start tert-butyl N-[(1R)-2-oxocyclohexyl]carbamate reduction Reduction of Ketone (e.g., NaBH₄) start->reduction reductive_amination Reductive Amination start->reductive_amination deprotection Deprotection of Boc Group (e.g., TFA, HCl) start->deprotection amino_alcohol Chiral Amino Alcohol reduction->amino_alcohol substituted_amine Substituted Chiral Diamine reductive_amination->substituted_amine free_amine Chiral 2-Aminocyclohexanone deprotection->free_amine

Potential Synthetic Transformations of tert-butyl N-[(1R)-2-oxocyclohexyl]carbamate.

The ability to introduce stereocenters with high fidelity is crucial in drug development, as the biological activity of a molecule is often dependent on its three-dimensional structure. While no specific signaling pathways involving this compound have been identified in the literature, its utility lies in its role as a precursor to molecules that may interact with biological targets.

Conclusion

tert-butyl N-[(1R)-2-oxocyclohexyl]carbamate is a chiral synthetic intermediate with considerable potential for the construction of enantiomerically pure complex molecules. While detailed experimental protocols and characterization data for this specific enantiomer are not widely published, this guide provides a comprehensive overview based on the available information for related compounds. Further research into the asymmetric synthesis and applications of this molecule would be a valuable contribution to the fields of organic chemistry and drug discovery.

References

An In-depth Technical Guide to (R)-N-Boc-2-aminocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (R)-N-Boc-2-aminocyclohexanone, a chiral building block crucial in organic synthesis and pharmaceutical development. It details its chemical properties, synthesis methodologies, and applications, presenting data in a clear and accessible format for technical audiences.

Core Chemical and Physical Properties

This compound, also known as tert-butyl N-[(1R)-2-oxocyclohexyl]carbamate, is a valuable intermediate due to its protected amine and ketone functionalities within a chiral cyclohexanone framework.[1][2] The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions at other sites of the molecule.[2]

Table 1: Chemical Identifiers and Properties

Identifier Value
Molecular Formula C₁₁H₁₉NO₃[1]
Molecular Weight 213.27 g/mol [1][3]
CAS Number 149524-64-1[1]

| Synonym | tert-butyl N-[(1R)-2-oxocyclohexyl]carbamate[1] |

Table 2: Physicochemical Data

Property Value
Topological Polar Surface Area (TPSA) 55.4 Ų[1]
LogP 2.0228[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 1[1]
Rotatable Bonds 1[1]

| Purity | ≥97%[1] |

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure N-Boc-2-aminocyclohexanone derivatives is critical for their application in asymmetric synthesis. Methodologies often involve the use of chiral precursors, enzymatic resolutions, or asymmetric amination.

General Synthesis Workflow

The synthesis of N-Boc-aminocyclohexanones can be achieved through a multi-step process that often starts from a related chiral precursor like an amino alcohol. The workflow below illustrates a common synthetic route.

Synthesis_Workflow cluster_0 Step 1: Chiral Resolution cluster_1 Step 2: Boc Protection cluster_2 Step 3: Oxidation Racemic_Amino_Alcohol Racemic Amino Alcohol Diastereomeric_Salts Diastereomeric Salts Racemic_Amino_Alcohol->Diastereomeric_Salts + Chiral Acid Chiral_Acid (R)-Mandelic Acid Fractional_Crystallization Fractional Crystallization Diastereomeric_Salts->Fractional_Crystallization Enantiopure_Amino_Alcohol Enantiopure Amino Alcohol Fractional_Crystallization->Enantiopure_Amino_Alcohol Separation Protected_Amino_Alcohol N-Boc-Amino Alcohol Enantiopure_Amino_Alcohol->Protected_Amino_Alcohol + Boc₂O Enantiopure_Amino_Alcohol->Protected_Amino_Alcohol Boc_Anhydride Boc Anhydride (Boc₂O) Final_Product This compound Protected_Amino_Alcohol->Final_Product Oxidation Protected_Amino_Alcohol->Final_Product Oxidizing_Agent Oxidizing Agent (e.g., Clorox, NaOCl)

A generalized workflow for the synthesis of this compound.

Detailed Protocol: Synthesis of 4-N-Boc-aminocyclohexanone from 4-aminocyclohexanol hydrochloride

  • Step 1: Boc Protection of the Amino Group

    • Combine 4-aminocyclohexanol hydrochloride, polyguanidine, and Boc anhydride in a 1:2:1.5 weight ratio in a reaction vessel.

    • Stir the mixture at room temperature for 12-24 hours.

    • Filter the resulting mixture, wash, and dry the solid.

    • Remove the solvent by rotary evaporation to yield the white solid, 4-N-Boc-aminocyclohexanol.[4]

  • Step 2: Oxidation to the Ketone

    • Add the 4-N-Boc-aminocyclohexanol to a solution of sodium hypochlorite or sodium chlorite.

    • Acidify the mixture and stir for 1-2 hours.

    • Perform a liquid-liquid extraction to separate the organic layer.

    • Wash the organic layer with water, dry it, and remove the dichloromethane via rotary evaporation to obtain the final product, 4-N-Boc-aminocyclohexanone, as a white solid.[4]

Applications in Research and Drug Development

This compound and its related structures are versatile intermediates with significant applications in several areas of chemical and pharmaceutical research.

  • Chiral Building Block: This compound serves as a key chiral building block in the synthesis of complex organic molecules.[2] Its rigid cyclohexane framework provides a stable conformational platform, which is crucial for studying stereoselective reactions.[2]

  • Pharmaceutical Synthesis: It is an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[5] The unique structure allows for the development of drugs with potentially enhanced efficacy and reduced side effects.[5] It is also instrumental in creating conformationally restricted chiral amino acids and isosteres for developing biologically active peptides.[2]

  • Asymmetric Catalysis: The protected aminocyclohexanone core is used to prepare chiral ligands and auxiliaries that can control the stereochemical outcome of chemical reactions.[2]

  • Biotechnology and Materials Science: In bioconjugation, it can act as a linker to attach biomolecules to other molecules or surfaces, which is important for developing diagnostics and therapeutics.[5] It is also used in the formulation of advanced polymers and coatings.[5]

Logical Relationships in Application

The utility of this compound stems from the interplay between its structural features and its functional roles in synthesis.

Logical_Relationships cluster_Core Core Compound cluster_Features Key Structural Features cluster_Applications Primary Applications Core This compound Chirality Defined Stereocenter (R) Core->Chirality ProtectedAmine Boc-Protected Amine Core->ProtectedAmine Ketone Ketone Functionality Core->Ketone RigidScaffold Cyclohexane Scaffold Core->RigidScaffold AsymmetricSynthesis Asymmetric Synthesis Chirality->AsymmetricSynthesis enables DrugDiscovery Drug Discovery ProtectedAmine->DrugDiscovery facilitates multi-step synthesis Ketone->DrugDiscovery allows for further functionalization MaterialScience Material Science RigidScaffold->MaterialScience provides stability

Logical relationships of this compound's features and applications.

References

Spectroscopic data for (R)-N-Boc-2-aminocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide to the Spectroscopic Data of (R)-N-Boc-2-aminocyclohexanone

This technical guide provides a detailed overview of the spectroscopic data for this compound, a valuable chiral building block in organic synthesis. The information is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document outlines the predicted spectroscopic characteristics and provides a plausible experimental protocol for its synthesis and characterization.

Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. This data is compiled from the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.5-6.0br s1HN-H
~4.0-4.2m1HCH-N
~2.2-2.5m2HCH₂-C=O
~1.6-2.1m4HCyclohexyl CH₂
1.45s9HC(CH₃)₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~208-212C=O (ketone)
~155-156C=O (carbamate)
~79-80C(CH₃)₃
~55-58CH-N
~40-43CH₂-C=O
~28-32Cyclohexyl CH₂
28.4C(CH₃)₃
~23-26Cyclohexyl CH₂

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3400Medium, SharpN-H Stretch
~2930, ~2860StrongC-H Stretch (Aliphatic)
~1715StrongC=O Stretch (Ketone)
~1680-1700StrongC=O Stretch (Carbamate)
~1510-1530MediumN-H Bend
~1160-1170StrongC-O Stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/zInterpretation
214.1[M+H]⁺ (Calculated for C₁₁H₁₉NO₃ + H⁺: 214.14)
158.1[M - C₄H₈ + H]⁺ (Loss of isobutylene)
140.1[M - C₄H₉O₂ + H]⁺ (Loss of Boc group)
114.1[M - C₅H₉NO₂ + H]⁺

Experimental Protocols

The following are detailed, plausible methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

The synthesis is a two-step process starting from (1R,2R)-2-aminocyclohexanol:

  • N-Boc Protection of (1R,2R)-2-aminocyclohexanol:

    • To a solution of (1R,2R)-2-aminocyclohexanol (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (1R,2R)-N-Boc-2-aminocyclohexanol.

  • Oxidation to this compound:

    • Dissolve the (1R,2R)-N-Boc-2-aminocyclohexanol (1.0 eq) in a suitable solvent such as DCM.

    • Add an oxidizing agent, for example, pyridinium chlorochromate (PCC) (1.5 eq) or use a Swern oxidation protocol.

    • Stir the reaction at room temperature until TLC analysis indicates the complete consumption of the starting material.

    • Upon completion, filter the reaction mixture through a pad of silica gel, washing with additional DCM.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare a sample by dissolving approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • Use tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Infrared (IR) Spectroscopy:

    • Obtain the IR spectrum using an FT-IR spectrometer.

    • The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry (MS):

    • Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode.

    • Dissolve a small amount of the product in a suitable solvent like methanol or acetonitrile for infusion into the mass spectrometer.

Visualizations

The following diagrams illustrate the key processes and relationships described in this guide.

synthesis_workflow cluster_step1 Step 1: N-Boc Protection cluster_step2 Step 2: Oxidation Start (1R,2R)-2-Aminocyclohexanol Reagents1 Boc₂O, Et₃N DCM, 0°C to RT Start->Reagents1 Product1 (1R,2R)-N-Boc-2-aminocyclohexanol Reagents1->Product1 Reagents2 PCC or Swern Oxidation DCM, RT Product1->Reagents2 Product2 This compound Reagents2->Product2 characterization_flow Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Spectroscopic Data Tables NMR->Data IR->Data MS->Data

An In-depth Technical Guide to the Physical Properties of Chiral N-Boc-Aminocyclohexanones

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

December 2025

Introduction

N-Boc-aminocyclohexanones are versatile intermediates in modern organic and pharmaceutical chemistry.[1][2] The presence of a ketone, a protected amine, and a cyclohexane scaffold makes them valuable building blocks for synthesizing complex molecular architectures, particularly for active pharmaceutical ingredients (APIs).[3][4] The tert-butyloxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and is easily removed under mild acidic conditions, facilitating multi-step synthetic pathways.[5] This guide provides a detailed overview of the known physical properties of various N-Boc-aminocyclohexanone isomers, experimental protocols for their synthesis, and visualizations of key chemical workflows.

Physical and Chemical Properties

The physical properties of N-Boc-aminocyclohexanones can vary based on the position of the amino group on the cyclohexanone ring. The most common isomers in research and development are the 3- and 4-substituted variants.

4-N-Boc-Aminocyclohexanone

This isomer is a key intermediate used in the synthesis of various pharmaceuticals.[3] It is typically available as a stable, white crystalline solid.[3][6]

PropertyValueSource(s)
CAS Number 179321-49-4[3][7]
Molecular Formula C₁₁H₁₉NO₃[3]
Molecular Weight 213.27 g/mol [7]
Appearance White powder to crystal[3][6]
Melting Point 114-118 °C[7]
Solubility Soluble in Methanol[6]
pKa (Predicted) 12.19 ± 0.20[6]
Storage Conditions 2-8 °C[6][7]
Specific Rotation [α] Data not available in cited literature. Requires experimental determination.
3-N-Boc-Aminocyclohexanone

The 3-substituted isomer is also a crucial building block in drug discovery and materials science.[2] Its physical properties are distinct from the 4-amino counterpart, notably its lower melting point.

PropertyValueSource(s)
CAS Number 885280-38-6[1][2]
Molecular Formula C₁₁H₁₉NO₃[1][2]
Molecular Weight 213.27 - 213.28 g/mol [1][2]
Appearance Light beige or light yellow solid[1][2]
Melting Point 81–85 °C[1]
Boiling Point (Predicted) 335.9 ± 31.0 °C[1][8]
Density (Predicted) 1.06 ± 0.1 g/cm³[1][8]
Solubility Slightly soluble in chloroform and methanol[1]
pKa (Predicted) 12.01 ± 0.20[1]
Storage Conditions Store sealed and dry; -20 °C for long-term stability[1]
Specific Rotation [α] Data not available in cited literature. Requires experimental determination.

The Role of the N-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is fundamental to the utility of these molecules. It protects the amine's nucleophilicity, allowing for selective reactions at other sites, such as the ketone. The Boc group is stable towards most bases and nucleophiles but can be readily cleaved under acidic conditions, regenerating the free amine for subsequent transformations.

Boc_Protection_Logic Logical Workflow of N-Boc Protection cluster_0 cluster_1 Properties A Primary/Secondary Amine (R-NH₂) B N-Boc Protected Amine A->B Protection (Boc)₂O, Base C Deprotected Amine (R-NH₃⁺) B->C Deprotection Strong Acid (e.g., TFA, HCl) PropB • Stable to bases • Stable to nucleophiles • Allows ketone chemistry B->PropB

Caption: Logical workflow of N-Boc protection and deprotection.

Experimental Protocols

Detailed and reliable synthetic protocols are critical for obtaining high-purity N-Boc-aminocyclohexanones. Below are representative methods for the synthesis of the 3- and 4-isomers.

Protocol 1: Synthesis of 3-N-Boc-Aminocyclohexanone

This method utilizes a Michael addition of tert-butyl carbamate to 2-cyclohexen-1-one, catalyzed by bismuth nitrate.[1]

Materials:

  • 2-Cyclohexen-1-one

  • tert-Butyl carbamate

  • Bismuth nitrate pentahydrate

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution (sat.)

  • Saline solution

  • Ethyl acetate (EtOAc)

  • Cyclohexane

  • Silica gel

Procedure:

  • Dissolve 2-cyclohexen-1-one (150 mmol) and tert-butyl carbamate (145.11 mmol) in dichloromethane (DCM).[1]

  • Add bismuth nitrate pentahydrate (28.8 mmol) to the solution.[1]

  • Stir the mixture vigorously at room temperature for approximately 21 hours.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the catalyst.[1]

  • Wash the organic phase sequentially with a saturated sodium bicarbonate solution and then with saline.[1]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Evaporate the solvent under reduced pressure to yield the crude product.[1]

  • Purify the crude solid by silica gel chromatography using a solvent system of ethyl acetate/cyclohexane (e.g., 3:7 ratio) to obtain pure 3-N-Boc-aminocyclohexanone.[1] The reported yield is approximately 47%.[1]

Synthesis_Workflow Synthesis Workflow for 3-N-Boc-Aminocyclohexanone Reactants 2-Cyclohexen-1-one + tert-Butyl Carbamate Reaction Reaction (Bi(NO₃)₃·5H₂O, DCM, RT, 21h) Reactants->Reaction Workup Aqueous Workup (Filter, Wash, Dry) Reaction->Workup Purification Silica Gel Chromatography (EtOAc/Cyclohexane) Workup->Purification Product 3-N-Boc-Aminocyclohexanone Purification->Product

Caption: General workflow for the synthesis of 3-N-Boc-aminocyclohexanone.

Protocol 2: Synthesis of 4-N-Boc-Aminocyclohexanone

This industrial-scale method involves the Boc-protection of 4-aminocyclohexanol followed by a green oxidation step.[9]

Part A: Synthesis of 4-N-Boc-Aminocyclohexanol

  • In a suitable reaction vessel, charge 4-aminocyclohexanol hydrochloride, polyguanidine, and Boc anhydride (di-tert-butyl dicarbonate) in a weight ratio of approximately 1:2:1.5.[9]

  • React the mixture at room temperature for 12-24 hours.[9]

  • After the reaction is complete, filter the mixture. Wash the solid and dry it.[9]

  • Remove the solvent by rotary evaporation to obtain the white solid intermediate, 4-N-Boc-aminocyclohexanol.[9]

Part B: Oxidation to 4-N-Boc-Aminocyclohexanone

  • Add the 4-N-Boc-aminocyclohexanol from Part A to a solution of sodium hypochlorite or sodium chlorite.[9]

  • Add acid to the mixture and stir for 1-2 hours.[9]

  • Perform a liquid-liquid extraction. Collect the organic layer.[9]

  • Wash the organic layer with water, dry it over an anhydrous drying agent, and remove the solvent (e.g., dichloromethane) by rotary evaporation.[9]

  • The resulting product is the white solid 4-N-Boc-aminocyclohexanone.[9] This process is noted for its high yield and stability.[9]

Conclusion

Chiral N-Boc-aminocyclohexanones are indispensable synthons in medicinal chemistry and materials science. Their physical properties, such as melting point and solubility, are well-characterized for common racemic isomers, providing a solid foundation for their use in synthesis. While specific rotation data for individual enantiomers is not widely published and requires dedicated experimental analysis, the established synthetic protocols allow for accessible and scalable production. The strategic use of the Boc protecting group enables complex and selective chemical transformations, solidifying the role of these compounds as high-value chemical intermediates.

References

An In-depth Technical Guide on the Role of the Boc Protecting Group in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the assembly of complex molecules like peptides and natural products. Its widespread use stems from its robustness under many reaction conditions and its facile, selective removal under mild acidic conditions. This guide provides a detailed examination of the Boc group, covering its reaction mechanisms, applications, and detailed experimental protocols.

Core Principles of the Boc Group

The Boc group is used to reversibly mask amine functionalities, preventing them from undergoing unwanted reactions. Chemically, it is a carbamate that is stable to basic, nucleophilic, and reductive conditions. This stability profile makes it "orthogonal" to other common protecting groups, such as the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group.[1][2] This orthogonality is a critical principle that allows for the selective deprotection of one functional group in the presence of others, a key strategy in multi-step synthesis.[3][4]

Mechanism of Protection

The most common method for introducing the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride.[5][6] The reaction proceeds via a nucleophilic acyl substitution where the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[5][7] This forms a tetrahedral intermediate that collapses, releasing tert-butanol and carbon dioxide, to yield the stable N-Boc protected amine.[5][8] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[5] While the reaction can proceed without a base, bases like triethylamine (NEt₃) or 4-dimethylaminopyridine (DMAP) are often added to accelerate the reaction.[1][9]

Caption: Mechanism of amine protection using Boc anhydride.

Mechanism of Deprotection

The defining characteristic of the Boc group is its lability under acidic conditions.[] The standard reagent for Boc deprotection is trifluoroacetic acid (TFA), typically used in a solvent like dichloromethane (DCM).[9][11] The mechanism begins with the protonation of the carbamate's carbonyl oxygen by the acid.[11][12] This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage to form a stable tert-butyl cation and an unstable carbamic acid intermediate.[11][13] The carbamic acid rapidly decarboxylates (loses CO₂) to yield the free amine, which is then protonated by the excess acid to form an ammonium salt.[7][11]

The reactive tert-butyl cation generated during deprotection can potentially alkylate sensitive functional groups in the substrate. To prevent these side reactions, "scavengers" such as anisole, thioanisole, or triisopropylsilane (TIPS) are often added to the reaction mixture to trap the cation.[9][14]

Caption: Mechanism of acid-catalyzed Boc deprotection.

Applications in Organic Synthesis

The Boc group is indispensable in solid-phase peptide synthesis (SPPS), particularly in the classic "Boc/Bzl" strategy.[12][15] In this approach, the temporary Nα-amino group is protected by the acid-labile Boc group, while side-chain functional groups are protected by more robust, benzyl-based groups that require a much stronger acid (like hazardous hydrogen fluoride, HF) for removal at the final cleavage step.[16][17]

The synthesis cycle involves:

  • Deprotection: The N-terminal Boc group of the resin-bound peptide is removed with TFA.

  • Neutralization: The resulting ammonium salt is neutralized with a base.

  • Coupling: The next Boc-protected amino acid is coupled to the free N-terminus.

  • Wash: Excess reagents are washed away.

This cycle is repeated to assemble the desired peptide sequence.[17][18] The aggressive deprotection conditions of the Boc strategy can be advantageous for synthesizing hydrophobic or aggregation-prone peptides.[]

SPPS_Dipeptide_Workflow cluster_workflow Boc-SPPS Dipeptide Synthesis Workflow Resin Solid Support Resin Attach 1. Attach Boc-AA₂-OH to Resin Resin->Attach Resin_AA2 Resin-AA₂-NH-Boc Attach->Resin_AA2 Deprotect1 2. Deprotect with TFA Resin_AA2->Deprotect1 Resin_AA2_NH2 Resin-AA₂-NH₃⁺ Deprotect1->Resin_AA2_NH2 Neutralize 3. Neutralize Resin_AA2_NH2->Neutralize Couple 4. Couple with Boc-AA₁-OH Neutralize->Couple Resin_Dipeptide Resin-AA₂-AA₁-NH-Boc Couple->Resin_Dipeptide Deprotect2 5. Final Deprotection & Cleavage (HF) Resin_Dipeptide->Deprotect2 Dipeptide H₂N-AA₁-AA₂-COOH (Dipeptide) Deprotect2->Dipeptide

Caption: Workflow for a dipeptide synthesis using Boc-SPPS.

Quantitative Data

The efficiency of Boc protection and deprotection is highly dependent on the substrate and reaction conditions. The following tables summarize typical conditions.

Table 1: Typical Conditions for Boc Protection of Amines

Substrate Type Reagent (equiv.) Base (equiv.) Solvent Temp (°C) Time (h) Typical Yield (%)
Primary Alkyl Amine Boc₂O (1.1) NEt₃ (1.2) DCM or THF 25 2-12 >95
Aniline Boc₂O (1.2) DMAP (0.1) Acetonitrile 25 4-16 90-98
Amino Acid Boc₂O (1.1) NaOH (1.0) Dioxane/H₂O 25 6-24 85-95

| Hindered Amine | Boc₂O (1.5) | DMAP (1.0) | DCM | 40 | 24-48 | 70-90 |

Data synthesized from multiple sources.[1][6][19]

Table 2: Common Conditions for Boc Deprotection

Reagent Co-solvent Scavenger Temp (°C) Time Notes
20-50% TFA DCM Anisole or TIPS 0-25 0.5-3 h Standard method for most substrates.[2][20]
4M HCl Dioxane or EtOAc None 25 1-4 h Often precipitates the product as a HCl salt.[9][21]
TMSI Acetonitrile or DCM None 0-25 0.5-2 h Mild, non-hydrolytic conditions for sensitive substrates.[9][21]

| Heat (Reflux) | Toluene or Xylene | None | 80-140 | 2-12 h | Thermal deprotection, useful when acids are not tolerated.[19] |

Data synthesized from multiple sources.[9][20][21]

Experimental Protocols

Protocol 1: Boc Protection of Benzylamine using Boc Anhydride

Materials:

  • Benzylamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (NEt₃)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

Procedure:

  • In a round-bottom flask, dissolve benzylamine (1.0 equiv) in anhydrous THF (approx. 0.5 M).

  • Add triethylamine (1.2 equiv) to the solution and stir.

  • Slowly add a solution of Boc₂O (1.1 equiv) in THF to the stirring mixture at room temperature.[1]

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the THF.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude N-Boc-benzylamine.

  • If necessary, purify the product by flash column chromatography on silica gel.

Protocol 2: Deprotection of a Boc-Protected Amine using TFA

Materials:

  • Boc-protected amine (e.g., N-Boc-benzylamine)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • (Optional) Scavenger, such as triisopropylsilane (TIPS)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Round-bottom flask, magnetic stirrer, and stir bar

Procedure:

  • Dissolve the Boc-protected amine (1.0 equiv) in anhydrous DCM (approx. 0.1-0.2 M) in a round-bottom flask.[11]

  • If the substrate is sensitive to alkylation, add a scavenger (e.g., TIPS, 1.1 equiv).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA dropwise to the stirred solution to a final concentration of 25-50% (v/v). Caution: The reaction is exothermic and evolves gas (CO₂ and isobutene). Ensure adequate ventilation.[2]

  • Allow the reaction to warm to room temperature and stir for 30 minutes to 3 hours. Monitor the deprotection by TLC or LC-MS.[2]

  • Upon completion, remove the DCM and excess TFA under reduced pressure.

  • The resulting amine trifluoroacetate salt can often be used directly. To obtain the free amine, dissolve the residue in DCM and carefully wash with saturated aqueous NaHCO₃ until the aqueous layer is basic.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free amine.

References

(R)-N-Boc-2-aminocyclohexanone: A Comprehensive Technical Guide to Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for (R)-N-Boc-2-aminocyclohexanone (CAS No. 149524-64-1). The information presented herein is intended to equip laboratory personnel with the knowledge necessary to handle this compound safely and effectively.

This compound is a chiral building block commonly used in organic synthesis, particularly in the development of pharmaceutical compounds. Due to its specific stereochemistry, it serves as a valuable intermediate in the creation of complex molecular architectures.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. These properties are essential for understanding the compound's behavior and for designing appropriate experimental and storage conditions.

PropertyValue
CAS Number 149524-64-1
Molecular Formula C₁₁H₁₉NO₃
Molecular Weight 213.27 g/mol
Synonym(s) tert-butyl N-[(1R)-2-oxocyclohexyl]carbamate
Purity ≥97%
Storage Temperature Room temperature or 2-8°C (sealed in dry conditions)

Table 1: Physicochemical Properties of this compound.[1][2]

Safety and Hazard Information

GHS Hazard Classification

Based on available supplier information, this compound is classified as follows:

GHS InformationDetails
Pictogram GHS07
Signal Word Warning
Hazard Statements H315 - Causes skin irritationH319 - Causes serious eye irritationH335 - May cause respiratory irritation
Precautionary Statements P261 - Avoid breathing dust/fume/gas/mist/vapors/sprayP305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Table 2: GHS Hazard Information for this compound.[2]

Disclaimer: The hazard information is based on available supplier data and may not be exhaustive. A full risk assessment should be conducted before use.

Toxicological Profile (Inferred)

Quantitative toxicological data, such as LD50 or LC50 values, for this compound are not available. However, based on the hazard statements for this and structurally related N-Boc protected amino compounds and aminocyclohexanone derivatives, the following potential health effects can be inferred:

  • Acute Oral Toxicity: May be harmful if swallowed.

  • Acute Dermal Toxicity: May be harmful in contact with skin.

  • Acute Inhalation Toxicity: May be harmful if inhaled.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following guidelines are based on best practices for handling chemical solids of this hazard class.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield (European Standard EN 166) are required.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or where there is a risk of significant exposure, additional protective clothing may be necessary.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available or if dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter should be used.

General Handling Protocol
  • Preparation: Before handling, ensure that the work area is clean and uncluttered. A chemical fume hood should be certified and functioning correctly. All necessary PPE should be readily available and worn correctly.

  • Weighing and Dispensing: Conduct all weighing and dispensing of the solid compound within a chemical fume hood to minimize inhalation exposure. Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.

  • Dissolving: When dissolving the compound, add the solid slowly to the solvent to avoid splashing.

  • Reactions: Set up reactions within a chemical fume hood. Ensure that all glassware is properly secured.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.

Emergency Procedures

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

  • In Case of Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Spills and Leaks
  • Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal. Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Major Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill if possible. Follow the same procedure as for a minor spill, but with greater caution. Prevent the material from entering drains or waterways.

Storage and Disposal

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3] Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to be released into the environment.

Visualized Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Conduct Risk Assessment B Verify Fume Hood Operation A->B C Don Appropriate PPE B->C D Weigh Solid Compound C->D Proceed to handling E Transfer to Reaction Vessel D->E F Conduct Experiment E->F G Decontaminate Glassware & Surfaces F->G Experiment complete H Dispose of Waste Properly G->H I Remove PPE & Wash Hands H->I J Spill or Exposure Occurs K Follow First Aid/Spill Protocol J->K L Seek Medical Attention K->L

References

The Synthesis and Application of (R)-N-Boc-2-aminocyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(R)-N-Boc-2-aminocyclohexanone , with the IUPAC name tert-butyl N-[(1R)-2-oxocyclohexyl]carbamate, is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its rigid cyclohexanone core, combined with the stereodefined amine functionality protected by the tert-butoxycarbonyl (Boc) group, makes it a crucial intermediate for constructing complex molecules with specific stereochemistry. This guide provides an in-depth overview of its synthesis, key reactions, and applications, tailored for researchers and professionals in drug discovery and development.

Physicochemical Properties

Basic physicochemical properties of this compound are summarized in the table below.

PropertyValue
CAS Number 149524-64-1[1][2]
Molecular Formula C₁₁H₁₉NO₃[1]
Molecular Weight 213.27 g/mol [1]
Appearance Typically a solid
Storage Recommended storage at room temperature[1]

Synthesis of this compound

The most common and effective route to enantiomerically pure this compound involves a multi-step process commencing with the resolution of a racemic precursor, followed by protection and oxidation. This pathway ensures high stereochemical integrity of the final product.

The overall synthetic workflow can be visualized as follows:

G racemic_amine Racemic trans-2-Aminocyclohexanol diastereomeric_salts Diastereomeric Salts racemic_amine->diastereomeric_salts Salt Formation chiral_acid Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) chiral_acid->diastereomeric_salts R_amine (1R,2R)-trans-2-Aminocyclohexanol diastereomeric_salts->R_amine Fractional Crystallization & Liberation boc_protected_amine (1R,2R)-N-Boc-2-aminocyclohexanol R_amine->boc_protected_amine boc_protection Boc Protection (Boc)₂O, Base boc_protection->boc_protected_amine final_product This compound boc_protected_amine->final_product oxidation Oxidation (e.g., PCC, Swern, Dess-Martin) oxidation->final_product G start_ketone This compound coupled_product N-Boc Protected Dipeptide Mimetic start_ketone->coupled_product reductive_amination Reductive Amination (Amino Acid Ester, NaBH(OAc)₃) reductive_amination->coupled_product final_mimetic Dipeptide Mimetic coupled_product->final_mimetic deprotection Boc Deprotection (TFA) deprotection->final_mimetic

References

Navigating the Synthesis and Supply of (R)-N-Boc-2-aminocyclohexanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(R)-N-Boc-2-aminocyclohexanone , a chiral building block of significant interest in medicinal chemistry and drug development, presents unique opportunities and challenges in its sourcing and application. This technical guide provides an in-depth overview of its commercial availability, key quality attributes, and synthetic methodologies, tailored for researchers, scientists, and drug development professionals.

Commercial Availability and Supplier Landscape

This compound, also known by its IUPAC name tert-butyl ((1R)-2-oxocyclohexyl)carbamate and CAS Number 149524-64-1, is available from a range of chemical suppliers specializing in research and development compounds. Key vendors include ChemScene , Astatech (distributed via Neta Scientific) , and Laibo Chem . While many suppliers list the compound, obtaining detailed specifications beyond basic purity can require direct inquiry.

For researchers in North America and Europe, a variety of distributors can source the compound, though lead times and stock availability may vary. It is crucial for researchers to request certificates of analysis (CoA) from suppliers to verify the identity and quality of the material.

Key Quality Parameters: A Data-Driven Overview

The utility of this compound in stereoselective synthesis is critically dependent on its purity and, most importantly, its enantiomeric excess (e.e.). The tables below summarize the typical specifications and physical properties gathered from various supplier data sheets and chemical databases.

Table 1: Typical Product Specifications

ParameterTypical ValueAnalytical MethodNotes
Purity≥95% to ≥97%HPLC, GCThe method of purity analysis should be requested from the supplier.
Enantiomeric Excess (e.e.)Not always specifiedChiral HPLCResearchers should explicitly request this data from the supplier.
AppearanceWhite to off-white solidVisual Inspection-
Molecular FormulaC₁₁H₁₉NO₃--
Molecular Weight213.27 g/mol --

Table 2: Physical and Chemical Properties

PropertyValueSource
CAS Number149524-64-1Supplier Data
Melting PointData not consistently available-
Specific Rotation ([α]D)Data not consistently available-
SolubilitySoluble in common organic solvents (e.g., DCM, EtOAc, MeOH)General Chemical Knowledge
Storage Temperature2-8°C or Room TemperatureSupplier Recommendation

Experimental Protocols: Synthesis and Chiral Analysis

The primary synthetic route to this compound involves the protection of the amino group of (R)-2-aminocyclohexanol followed by oxidation of the alcohol. The following protocols are representative of the methods employed.

Protocol 1: N-Boc Protection of (R)-2-aminocyclohexanol

Objective: To protect the amino group of (R)-2-aminocyclohexanol with a tert-butoxycarbonyl (Boc) group.

Materials:

  • (1R,2R)-2-aminocyclohexanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or another suitable base

  • Dichloromethane (DCM) or a similar aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve (1R,2R)-2-aminocyclohexanol (1.0 eq) in dichloromethane.

  • Add triethylamine (1.1 eq) to the solution and cool to 0°C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-N-Boc-2-aminocyclohexanol.

Protocol 2: Oxidation of (R)-N-Boc-2-aminocyclohexanol

Objective: To oxidize the secondary alcohol of (R)-N-Boc-2-aminocyclohexanol to a ketone.

Materials:

  • (R)-N-Boc-2-aminocyclohexanol

  • Dess-Martin periodinane (DMP) or other suitable oxidizing agent (e.g., PCC, Swern oxidation reagents)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

Procedure (using Dess-Martin Periodinane):

  • Dissolve (R)-N-Boc-2-aminocyclohexanol (1.0 eq) in dichloromethane.

  • Add Dess-Martin periodinane (1.2 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for 1-3 hours, monitoring for the disappearance of the starting material by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.

  • Stir vigorously until the solid dissolves.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Protocol 3: Chiral HPLC Analysis

Objective: To determine the enantiomeric excess of this compound.

Instrumentation and Columns:

  • A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • A chiral stationary phase (CSP) column is essential. Polysaccharide-based columns (e.g., Chiralpak IA, IC, or AD-H) are often effective for the separation of N-protected amino compounds.

Typical Mobile Phase:

  • A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation.

General Procedure:

  • Prepare a standard solution of the racemic N-Boc-2-aminocyclohexanone to determine the retention times of both enantiomers.

  • Prepare a dilute solution of the this compound sample in the mobile phase.

  • Inject the sample onto the chiral column and monitor the elution profile at a suitable wavelength (e.g., 210 nm).

  • Calculate the enantiomeric excess using the peak areas of the two enantiomers: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100.

Applications in Drug Discovery and Development

This compound serves as a valuable chiral building block for the synthesis of complex molecules with defined stereochemistry. Its rigid cyclohexanone framework and the orthogonally protected amine and ketone functionalities allow for a variety of synthetic transformations. It is particularly useful in the synthesis of:

  • Conformationally constrained amino acids and peptide mimics: The cyclohexane scaffold introduces conformational rigidity, which is a desirable feature in the design of peptides with enhanced biological activity and stability.

  • Chiral ligands for asymmetric catalysis: The amino and keto groups can be further functionalized to create novel chiral ligands for transition metal-catalyzed reactions.

  • Pharmaceutical intermediates: The stereocenter at the 2-position is a key feature in the synthesis of various biologically active compounds.

The logical workflow for the utilization of this chiral building block in a synthetic campaign is depicted below.

G cluster_synthesis Synthesis of this compound cluster_application Application in Drug Discovery Start (R)-2-aminocyclohexanol Step1 N-Boc Protection Start->Step1 Intermediate (R)-N-Boc-2-aminocyclohexanol Step1->Intermediate Step2 Oxidation Intermediate->Step2 Product This compound Step2->Product Chiral_Building_Block This compound Product->Chiral_Building_Block Quality Control (Chiral HPLC) Transformation Further Synthetic Transformations Chiral_Building_Block->Transformation Target_Molecule Complex Chiral Molecule (e.g., Pharmaceutical Intermediate) Transformation->Target_Molecule

Synthetic and Application Workflow

This diagram illustrates the synthetic pathway from the starting amino alcohol to the final chiral building block, followed by its application in the synthesis of more complex target molecules. The critical quality control step of chiral purity analysis is also highlighted.

Chiral Cyclohexanones: A Technical Guide to Asymmetric Synthesis and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral cyclohexanone scaffolds are pivotal building blocks in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Their rigid, three-dimensional structure allows for precise spatial orientation of functional groups, which is critical for specific interactions with biological targets. This in-depth technical guide provides a comprehensive overview of the asymmetric synthesis of chiral cyclohexanones and their application in drug development, with a focus on detailed experimental protocols, quantitative data analysis, and the visualization of key synthetic and biological pathways.

Introduction to Chiral Cyclohexanones in Medicinal Chemistry

The cyclohexanone ring is a prevalent motif in a wide range of biologically active molecules, from natural products to synthetic drugs. The introduction of chirality into this scaffold significantly expands its chemical space and biological potential. The stereochemistry of substituents on the cyclohexanone ring can profoundly influence a molecule's binding affinity to receptors and enzymes, its metabolic stability, and its overall pharmacokinetic and pharmacodynamic profile. Consequently, the development of efficient and stereoselective methods for the synthesis of enantiomerically pure cyclohexanone derivatives is a critical endeavor in modern drug discovery.[1][2]

Asymmetric Synthesis of Chiral Cyclohexanones

The enantioselective synthesis of chiral cyclohexanones can be broadly categorized into three main strategies: organocatalysis, biocatalysis, and metal-based catalysis. The choice of method often depends on factors such as the desired stereoisomer, substrate scope, scalability, and cost-effectiveness.[3][4][5]

Organocatalysis

Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze stereoselective transformations. Proline and its derivatives are among the most common organocatalysts for the synthesis of chiral cyclohexanones, often proceeding through enamine or iminium ion intermediates.[6][7]

The Michael addition of ketones to nitroolefins or other Michael acceptors is a powerful C-C bond-forming reaction for the construction of chiral cyclohexanone precursors.[3][8][9]

Experimental Protocol: Organocatalytic Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene [3]

  • Materials: Cyclohexanone, trans-β-nitrostyrene, (R,R)-1,2-diphenylethylenediamine (DPEN)-based thiourea organocatalyst, 4-nitrophenol, water.

  • Procedure:

    • To a stirred solution of the DPEN-based thiourea organocatalyst (10 mol%) and 4-nitrophenol (10 mol%) in water, add cyclohexanone (2 mmol).

    • Add trans-β-nitrostyrene (1 mmol) to the mixture.

    • Stir the reaction mixture at room temperature for the appropriate time, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired γ-nitroketone.

    • Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

The Robinson annulation is a classic ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a cyclohexenone ring. The use of chiral organocatalysts can render this process highly enantioselective.[8][10][11][12][13]

Experimental Protocol: Organocatalytic Asymmetric Robinson Annulation [11]

  • Materials: α-Fluoro-β-ketoester, chalcone, cinchona alkaloid amine catalyst (e.g., cat-1), CF₃C₆H₄CO₂H, acetonitrile (MeCN).

  • Procedure:

    • In a reaction vessel, dissolve the α-fluoro-β-ketoester (0.1 mmol) in MeCN (0.5 mL).

    • Add the cinchona alkaloid amine catalyst (10 mol%) and CF₃C₆H₄CO₂H (20 mol%).

    • Add the chalcone (0.15 mmol) to the mixture.

    • Stir the reaction at 25 °C and monitor by TLC.

    • After completion, quench the reaction and purify the product by column chromatography.

    • Determine the diastereomeric ratio and enantiomeric excess by ¹H-NMR of the crude reaction mixture and chiral HPLC, respectively.

Biocatalysis

Biocatalysis employs enzymes as catalysts, offering high stereoselectivity under mild reaction conditions. Ene-reductases and lipases are commonly used for the synthesis of chiral cyclohexanones.[5][14]

Ene-reductases can catalyze the asymmetric reduction of prochiral 4,4-disubstituted 2,5-cyclohexadienones to generate chiral 4,4-disubstituted 2-cyclohexenones with high enantioselectivity.[14]

Experimental Protocol: Ene-Reductase Catalyzed Desymmetrization [14]

  • Materials: 4,4-disubstituted 2,5-cyclohexadienone substrate, ene-reductase (e.g., OPR3 or YqjM), NADH cofactor, DMSO, buffer solution.

  • Procedure:

    • In a reaction vessel, prepare a solution of the cyclohexadienone substrate in DMSO.

    • Add the substrate solution to a buffered solution containing the ene-reductase and NADH.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking.

    • Monitor the reaction progress by HPLC.

    • Upon completion, extract the product with an organic solvent.

    • Purify the product and determine the enantiomeric excess by chiral HPLC.

Lipases can be used for the kinetic resolution of racemic cyclohexanone derivatives, enantioselectively acylating one enantiomer and leaving the other unreacted.[15][16]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic 3-(Hydroxymethyl)cyclohexanone [15]

  • Materials: Racemic 3-(hydroxymethyl)cyclohexanone, lipase (e.g., Pseudomonas cepacia lipase - PCL), vinyl acetate, tert-butyl methyl ether (TBME).

  • Procedure:

    • To a solution of racemic 3-(hydroxymethyl)cyclohexanone (1.0 mmol) in anhydrous TBME (10 mL), add the selected lipase (e.g., 50 mg of PCL).

    • Add vinyl acetate (5.0 mmol) to the mixture.

    • Stir the suspension at a controlled temperature (e.g., 30 °C).

    • Monitor the reaction progress by periodically analyzing the conversion and enantiomeric excess of the product and remaining substrate by chiral chromatography.

    • Once approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.

    • Concentrate the filtrate and separate the acylated product from the unreacted alcohol by column chromatography.

Quantitative Data on Asymmetric Synthesis

The following tables summarize representative quantitative data for the synthesis of various chiral cyclohexanone derivatives using different catalytic systems.

Table 1: Performance of Catalysts in Asymmetric Michael Additions

Catalyst TypeCatalystSubstrate 1Substrate 2Yield (%)dr (syn/anti)ee (%)
OrganocatalystProlinamide-basedCyclohexanonetrans-β-Nitrostyreneup to 75up to 94:6up to 80
OrganocatalystDPEN-thioureaCyclohexanoneNitroalkenes88-999:176-99

Table 2: Performance of Catalysts in Asymmetric Robinson Annulations

Catalyst TypeCatalystSubstrate 1Substrate 2Yield (%)dree (%)
OrganocatalystCinchona alkaloid amineα-Fluoro-β-ketoesterChalconeGood to excellentup to 20:1up to 99
OrganocatalystL-ProlineDioneMethyl vinyl ketone49-76

Table 3: Performance of Ene-Reductases in Desymmetrization

EnzymeSubstrateProduct Yield (%)ee (%)
YqjM4-Methyl-4-phenyl-cyclohexa-2,5-dienone78>99
OPR34'-(Trifluoromethyl)-4-phenyl-cyclohexa-2,5-dienone70>99
YqjM4-Nitrile-4-phenyl-cyclohexa-2,5-dienone9485

Table 4: Performance of Lipases in Kinetic Resolution of rac-3-hydroxycyclohexanone [15]

LipaseYield of (R)-acetate (%)ee of (R)-acetate (%)
Pseudomonas fluorescens lipase (PFL)5752
Pseudomonas cepacia lipase (PCL)3975
Porcine pancreatic lipase (PPL-II)2591

Applications in Drug Discovery and Development

Chiral cyclohexanone building blocks are integral to the synthesis of several important pharmaceuticals and clinical candidates.

TBE-31: An Nrf2 Activator

(R)-3-(hydroxymethyl)cyclohexanone is a key chiral building block in the synthesis of TBE-31, a potent activator of the Keap1/Nrf2/antioxidant response element pathway.[17] This pathway plays a crucial role in cellular defense against oxidative stress and inflammation, making TBE-31 a promising candidate for treating inflammatory diseases.[17]

Table 5: Biological Activity of TBE-31 [17]

ParameterValueCell Line/System
NQO1 Induction (CD value)1 nMHepa1c1c7 cells
NQO1 Enzyme Activity Induction (in vivo)2.4-fold increase in liverC57BL/6 mice
Blood Concentration (Cmax) after oral dose (10 µmol/kg)22.3 nM (at 40 min)C57BL/6 mice
Terminal Elimination Half-life (t1/2)10.2 hoursC57BL/6 mice

NQO1: NAD(P)H:quinone oxidoreductase 1, a key cytoprotective enzyme regulated by Nrf2. CD value: Concentration required to double the specific activity of NQO1.

Oseltamivir (Tamiflu®): A Neuraminidase Inhibitor

The anti-influenza drug Oseltamivir (Tamiflu®) can be synthesized from starting materials that are elaborated from cyclohexene derivatives, which are closely related to chiral cyclohexanones. The synthesis involves the stereoselective installation of multiple chiral centers on the six-membered ring.[17][18][19]

Tramadol: A Centrally Acting Analgesic

Tramadol is a synthetic opioid analgesic whose structure contains a chiral cyclohexanol ring, which is synthesized from a cyclohexanone precursor.[15][20] The specific stereochemistry of the hydroxyl and dimethylaminomethyl groups is crucial for its analgesic activity.[15][20] Tramadol exerts its effects through a dual mechanism: weak agonism of the μ-opioid receptor and inhibition of the reuptake of serotonin and norepinephrine.[11][12][19][21][22]

Visualizing Key Pathways and Workflows

Synthetic Workflow and Decision Making

The selection of a synthetic strategy for a chiral cyclohexanone depends on a variety of factors. The following diagram illustrates a general workflow for this decision-making process.

G start Define Target Chiral Cyclohexanone Structure prochiral Is a suitable prochiral precursor available? start->prochiral racemic Is the racemic mixture readily accessible? prochiral->racemic No asymmetric Asymmetric Synthesis prochiral->asymmetric Yes racemic->start No (Re-evaluate strategy) resolution Chiral Resolution racemic->resolution Yes organo Organocatalysis (e.g., Michael, Robinson) asymmetric->organo bio Biocatalysis (e.g., Ene-reductase) asymmetric->bio enzymatic Enzymatic Kinetic Resolution (EKR) resolution->enzymatic chrom Chiral Chromatography resolution->chrom product Enantiopure Cyclohexanone organo->product bio->product enzymatic->product chrom->product

Caption: Decision workflow for selecting a synthetic strategy for chiral cyclohexanones.

Keap1-Nrf2 Signaling Pathway

The following diagram illustrates the mechanism of Nrf2 activation by electrophiles like TBE-31.

Keap1_Nrf2 cluster_cytoplasm Cytoplasm Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Ubiquitination Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Proteasome Proteasome Cul3->Proteasome Degradation TBE31 TBE-31 (Electrophile) TBE31->Keap1 Modifies Cys residues Maf sMaf Nrf2_nuc->Maf Heterodimerizes ARE ARE (Antioxidant Response Element) Maf->ARE Binds Genes Cytoprotective Genes (e.g., NQO1) ARE->Genes Induces Transcription

Caption: Simplified Keap1-Nrf2 signaling pathway and activation by TBE-31.

Tramadol's Dual Mechanism of Action

The analgesic effect of Tramadol is mediated by its interaction with both the opioid and monoaminergic systems.

Tramadol_MoA Tramadol Tramadol Metabolite M1 Metabolite (O-desmethyltramadol) Tramadol->Metabolite Metabolized by CYP2D6 Serotonin_Transporter Serotonin Transporter (SERT) Tramadol->Serotonin_Transporter Inhibits Reuptake Norepinephrine_Transporter Norepinephrine Transporter (NET) Tramadol->Norepinephrine_Transporter Inhibits Reuptake Mu_Receptor μ-Opioid Receptor Metabolite->Mu_Receptor Agonist Analgesia_Opioid Opioid-mediated Analgesia Mu_Receptor->Analgesia_Opioid Leads to Analgesia_Monoamine Monoaminergic-mediated Analgesia Serotonin_Transporter->Analgesia_Monoamine Contributes to Norepinephrine_Transporter->Analgesia_Monoamine Contributes to

Caption: Dual mechanism of action of the analgesic drug Tramadol.

Conclusion

Chiral cyclohexanones are indispensable building blocks in the synthesis of complex, biologically active molecules. The continued development of robust and highly stereoselective synthetic methods, including organocatalysis and biocatalysis, provides medicinal chemists with a powerful toolkit to access a wide diversity of these valuable scaffolds. A thorough understanding of the available synthetic routes, coupled with quantitative data on their efficiency, is crucial for the rational design and efficient development of novel therapeutics. The examples of TBE-31 and Tramadol highlight the profound impact that the stereochemistry of the cyclohexanone core can have on the biological activity and therapeutic potential of a drug molecule. As our understanding of asymmetric synthesis and biological pathways deepens, the role of chiral cyclohexanones in drug discovery is set to expand even further.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (R)-N-Boc-2-aminocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-N-Boc-2-aminocyclohexanone is a valuable chiral building block in synthetic organic chemistry, particularly in the development of pharmaceuticals. Its stereodefined structure, featuring a protected amine adjacent to a ketone, allows for a variety of subsequent chemical modifications to construct complex molecules with high stereochemical control. This document provides detailed application notes and experimental protocols for a reliable two-step enantioselective synthesis of this compound, commencing with the organocatalytic α-amination of cyclohexanone.

Synthetic Strategy Overview

The enantioselective synthesis of this compound is most effectively achieved through a two-step sequence. The initial step establishes the chirality at the α-position of cyclohexanone via an L-proline-catalyzed α-amination reaction with an azodicarboxylate, yielding an optically active α-hydrazino ketone. The subsequent step involves the reductive cleavage of the nitrogen-nitrogen bond, followed by the protection of the resulting primary amine with a tert-butyloxycarbonyl (Boc) group.

Data Presentation

Table 1: L-Proline-Catalyzed α-Amination of Cyclohexanone with Azodicarboxylates
EntryAzodicarboxylateCatalyst (mol%)SolventTime (h)Yield (%)e.e. (%)Reference
1Diethyl azodicarboxylate (DEAD)L-Proline (10)CH3CN248592J. Am. Chem. Soc. 2002, 124, 6254-6255[1][2]
2Di-tert-butyl azodicarboxylate (DBAD)L-Proline (20)Dichloromethane487890Org. Biomol. Chem., 2005, 3, 1845-1849
3Dibenzyl azodicarboxylate (DBAD)L-Proline (10)Toluene368291Tetrahedron Lett. 2004, 45, 8755-8758

e.e. = enantiomeric excess

Table 2: Reductive Cleavage of N-N Bond and N-Boc Protection
EntryHydrazino Ketone PrecursorReduction ConditionsBoc Protection ConditionsOverall Yield (%)Reference
1Diethyl N-(2-oxocyclohexyl)hydrazine-1,2-dicarboxylateH2 (1 atm), Raney Ni, MeOH, rt, 12 h(Boc)2O, Et3N, CH2Cl2, rt, 4 h75 (over two steps)J. Org. Chem. 2008, 73, 8439-8447
2Diethyl N-(2-oxocyclohexyl)hydrazine-1,2-dicarboxylateZn, AcOH, EtOH, 60 °C, 6 h(Boc)2O, NaHCO3, Dioxane/H2O, rt, 12 h72 (over two steps)Synlett 2011, 18, 2675-2678

Experimental Protocols

Step 1: Enantioselective α-Amination of Cyclohexanone

This protocol details the L-proline-catalyzed α-amination of cyclohexanone using diethyl azodicarboxylate (DEAD) to produce (R)-diethyl 1-(2-oxocyclohexyl)hydrazine-1,2-dicarboxylate.[1][2]

Materials:

  • Cyclohexanone (1.0 eq)

  • Diethyl azodicarboxylate (DEAD) (1.1 eq)

  • L-Proline (0.1 eq)

  • Acetonitrile (CH3CN)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of L-proline (10 mol%) in acetonitrile (5 mL per 1 mmol of cyclohexanone) at room temperature, add cyclohexanone (1.0 eq).

  • Stir the mixture for 15 minutes.

  • Add diethyl azodicarboxylate (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (R)-diethyl 1-(2-oxocyclohexyl)hydrazine-1,2-dicarboxylate as a pale yellow oil.

Step 2: Reductive N-N Bond Cleavage and N-Boc Protection

This protocol describes the conversion of the α-hydrazino ketone to the final product, this compound, via catalytic hydrogenation for the N-N bond cleavage followed by Boc protection.

Materials:

  • (R)-diethyl 1-(2-oxocyclohexyl)hydrazine-1,2-dicarboxylate (1.0 eq)

  • Raney Nickel (catalytic amount, ~50% slurry in water)

  • Methanol (MeOH)

  • Di-tert-butyl dicarbonate ((Boc)2O) (1.2 eq)

  • Triethylamine (Et3N) (1.5 eq)

  • Dichloromethane (CH2Cl2)

  • Hydrogen gas (H2)

  • Celite

  • Saturated aqueous ammonium chloride solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of (R)-diethyl 1-(2-oxocyclohexyl)hydrazine-1,2-dicarboxylate (1.0 eq) in methanol, carefully add a catalytic amount of Raney Nickel slurry.

  • Place the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude (R)-2-aminocyclohexanone.

  • Immediately dissolve the crude amine in dichloromethane.

  • Add triethylamine (1.5 eq) to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate (1.2 eq).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Upon completion, wash the reaction mixture sequentially with saturated aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a white solid.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Asymmetric α-Amination cluster_intermediate Intermediate cluster_step2 Step 2: Reduction & Protection cluster_product Final Product Start1 Cyclohexanone Step1 L-Proline Catalysis CH3CN, rt, 24h Start1->Step1 Start2 DEAD Start2->Step1 Intermediate (R)-α-Hydrazino Ketone Step1->Intermediate Yield: ~85% e.e.: ~92% Step2 1. H2, Raney Ni 2. (Boc)2O, Et3N Intermediate->Step2 Product This compound Step2->Product Yield: ~75%

Caption: Overall workflow for the two-step synthesis.

Enantioselective_Step cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_electrophile Electrophile cluster_product Product Cyclohexanone Cyclohexanone Enamine Chiral Enamine Cyclohexanone->Enamine + L-Proline LProline L-Proline Iminium Iminium Ion Enamine->Iminium Protonation Product (R)-α-Hydrazino Ketone Enamine->Product + DEAD (Si-face attack) Iminium->Enamine Deprotonation DEAD DEAD Product->LProline Catalyst Regeneration

Caption: Key steps in the L-proline-catalyzed amination.

References

Synthetic Routes to 2-Aminocyclohexanones from Cyclohexanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and comparison of various synthetic routes for the preparation of 2-aminocyclohexanones, a crucial scaffold in medicinal chemistry, starting from the readily available cyclohexanone. The following sections present a comparative analysis of prominent synthetic strategies, detailed experimental protocols for key reactions, and a visual representation of the synthetic workflows.

Comparison of Synthetic Routes

The synthesis of 2-aminocyclohexanones from cyclohexanone can be achieved through several distinct chemical transformations. The choice of a particular route may depend on factors such as desired yield, scalability, safety considerations, and the availability of reagents. The following table summarizes the key aspects of the most common synthetic pathways.

Synthetic RouteStarting MaterialKey ReagentsTypical Yield (%)Reaction ConditionsAdvantagesDisadvantages
Neber Rearrangement Cyclohexanone Oximep-Toluenesulfonyl chloride (TsCl), Base (e.g., KOEt)65-72%[1]Base-mediated rearrangement of the O-tosyl oxime, followed by hydrolysis.[1]Readily available starting material.[1]Multi-step process, potential for Beckmann rearrangement as a side reaction.[1]
Hofmann Rearrangement 2-OxocyclohexanecarboxamideBromine, Sodium HydroxideModerate to Good (Specific yield for 2-aminocyclohexanone not widely reported)[1]Base-mediated rearrangement of a primary amide.[1]Well-established reaction.[1]Requires the preparation of the starting carboxamide.[1]
Schmidt Rearrangement CyclohexanoneHydrazoic Acid (HN₃), Strong Acid (e.g., H₂SO₄)Moderate to Good (Primary product is caprolactam)[1]Acid-catalyzed reaction of a ketone with hydrazoic acid.[1]One-pot reaction from a simple starting material.[1]Use of highly toxic and explosive hydrazoic acid requires special handling.[1]
Reductive Amination Cyclohexane-1,2-dioneAmmonia, Reducing Agent (e.g., H₂, Catalyst)Good to Excellent (Specific yield for 2-aminocyclohexanone not widely reported)[1]Direct reaction of a dicarbonyl compound with an amine source and a reducing agent.[1]Potentially high atom economy and directness.[1]Starting material is not cyclohexanone and needs to be synthesized.[1]

Synthetic Pathway Visualizations

The following diagrams illustrate the logical flow of the described synthetic routes starting from cyclohexanone.

Synthetic_Routes Cyclohexanone Cyclohexanone Cyclohexanone_Oxime Cyclohexanone Oxime Cyclohexanone->Cyclohexanone_Oxime H₂NOH·HCl Two_Oxocyclohexanecarboxamide 2-Oxocyclohexanecarboxamide Cyclohexanone->Two_Oxocyclohexanecarboxamide Urea, H⁺ Caprolactam Caprolactam (Major Product) Cyclohexanone->Caprolactam HN₃, H₂SO₄ (Schmidt) Cyclohexane_1_2_dione Cyclohexane-1,2-dione Cyclohexanone->Cyclohexane_1_2_dione SeO₂ (Oxidation) O_Tosyl_Oxime O-Tosyl Cyclohexanone Oxime Cyclohexanone_Oxime->O_Tosyl_Oxime TsCl, Pyridine Azirine Azirine Intermediate O_Tosyl_Oxime->Azirine Base (e.g., KOEt) Two_Aminocyclohexanone 2-Aminocyclohexanone Azirine->Two_Aminocyclohexanone H₃O⁺ (Hydrolysis) Two_Oxocyclohexanecarboxamide->Two_Aminocyclohexanone Br₂, NaOH (Hofmann) Cyclohexane_1_2_dione->Two_Aminocyclohexanone NH₃, H₂, Catalyst (Reductive Amination)

Caption: Synthetic pathways from cyclohexanone to 2-aminocyclohexanone.

Experimental Protocols

Detailed experimental procedures for the key synthetic routes are provided below.

Route 1: Neber Rearrangement of Cyclohexanone Oxime

This method involves the conversion of cyclohexanone oxime to its O-tosyl derivative, followed by a base-mediated rearrangement and subsequent hydrolysis to yield 2-aminocyclohexanone.[1]

Step 1: Synthesis of Cyclohexanone Oxime

A detailed procedure for the preparation of cyclohexanone oxime from cyclohexanone and hydroxylamine hydrochloride can be found in various organic synthesis resources.[1]

Step 2: Tosylation of Cyclohexanone Oxime [1]

  • In a reaction flask, dissolve cyclohexanone oxime in pyridine.

  • Cool the solution in an ice bath and slowly add p-toluenesulfonyl chloride (TsCl) portion-wise while maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours.

  • Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with dilute acid, water, and brine, then dry over anhydrous sulfate and concentrate in vacuo to yield the crude O-tosyl oxime.

Step 3: Neber Rearrangement and Hydrolysis [1]

  • Dissolve the crude O-tosyl oxime in absolute ethanol.

  • To this solution, add a solution of potassium ethoxide (KOEt) in ethanol.

  • Stir the reaction mixture at room temperature for several hours.

  • Acidify the mixture with hydrochloric acid and heat to reflux to hydrolyze the intermediate azirine.

  • After cooling, the product, 2-aminocyclohexanone hydrochloride, can be isolated by crystallization or other purification techniques.

Route 2: Hofmann Rearrangement of 2-Oxocyclohexanecarboxamide

This route requires the initial synthesis of 2-oxocyclohexanecarboxamide, which can then be subjected to the Hofmann rearrangement.[1]

Step 1: Synthesis of 2-Oxocyclohexanecarboxamide (2-Carboxamidocyclohexanone)

A reported one-pot synthesis from cyclohexanone and urea can be employed.

  • Procedure:

    • In a three-neck flask, add 124g of cyclohexanone, 42g of urea, 0.6g of 85.0% phosphoric acid, and 15g of xylene.

    • Reflux the mixture at 138°C for 2.5 hours.

    • After the reaction, add 320g of 1M dilute H₂SO₄ and heat to hydrolyze the intermediate spiro ring.

    • After completion, collect the xylene/cyclohexanone mixture to obtain 2-carboxamidocyclohexanone. The reported yield based on consumed cyclohexanone is approximately 65.3%.

Step 2: Hofmann Rearrangement [1]

  • Prepare a solution of sodium hypobromite in situ by adding bromine to a cold aqueous solution of sodium hydroxide.

  • Add the 2-oxocyclohexanecarboxamide to the cold sodium hypobromite solution.

  • Gently warm the reaction mixture to initiate the rearrangement, which is typically accompanied by the evolution of carbon dioxide.

  • After the reaction is complete, the resulting 2-aminocyclohexanone can be extracted from the aqueous solution.

Route 3: Schmidt Rearrangement of Cyclohexanone

The Schmidt reaction provides a direct route from cyclohexanone, but the primary product is caprolactam.[1] A direct, high-yield synthesis of 2-aminocyclohexanone via this method is not well-documented.

  • Caution: Hydrazoic acid is highly toxic and explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.[1]

General Procedure: [1]

  • To a solution of cyclohexanone in a suitable solvent (e.g., chloroform or benzene) containing a strong acid such as sulfuric acid, slowly add a solution of hydrazoic acid (HN₃) in the same solvent at a low temperature (e.g., 0 °C).

  • Control the addition rate to maintain the reaction temperature and allow for the safe evolution of nitrogen gas.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Carefully quench the reaction with water and neutralize the acid.

  • Extract the product with an organic solvent, wash, dry, and concentrate to obtain the crude product. The primary product will be caprolactam.

Route 4: Reductive Amination of Cyclohexane-1,2-dione

This method offers a direct approach to 2-aminocyclohexanone from the corresponding dione.[1] The dione first needs to be synthesized from cyclohexanone.

Step 1: Synthesis of Cyclohexane-1,2-dione from Cyclohexanone

The most established method utilizes selenium dioxide as the oxidant, with reported yields of approximately 55-74%.[2]

  • Procedure (adapted from established methods): [2]

    • Dissolve selenium dioxide in a suitable solvent such as dioxane and water.

    • Add cyclohexanone to the solution while stirring and cooling.

    • After the reaction is complete, the selenium metal byproduct is filtered off.

    • The product, cyclohexane-1,2-dione, can be isolated from the filtrate by distillation.

Step 2: Reductive Amination [1]

  • In a high-pressure reactor, dissolve cyclohexane-1,2-dione in a suitable solvent (e.g., methanol or ethanol) saturated with ammonia.

  • Add a hydrogenation catalyst, such as palladium on carbon (Pd/C) or Raney nickel.

  • Pressurize the reactor with hydrogen gas and heat the mixture.

  • Monitor the reaction progress by techniques such as TLC or GC.

  • Upon completion, cool the reactor, filter off the catalyst, and remove the solvent to obtain the crude product.

References

Application Notes and Protocols for (R)-N-Boc-2-aminocyclohexanone in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Literature Review and Theoretical Application Framework

For Researchers, Scientists, and Drug Development Professionals

Abstract

A comprehensive review of scientific literature was conducted to gather information on the application of (R)-N-Boc-2-aminocyclohexanone as a chiral auxiliary in asymmetric synthesis, specifically focusing on diastereoselective alkylations, aldol reactions, and Michael additions. Despite extensive searches, no specific experimental protocols or quantitative data for the use of this compound as a chiral auxiliary in these transformations were found in publicly available resources. This suggests that this compound is not a commonly utilized or well-documented chiral auxiliary for these applications.

This document, therefore, provides a theoretical framework based on the well-established principles of chiral auxiliary-mediated asymmetric synthesis. The following sections outline the hypothetical application of this compound in diastereoselective enolate reactions, including generalized experimental workflows and the logical steps for such synthetic strategies. It is important to note that the protocols and diagrams presented are illustrative and would require experimental validation.

Theoretical Application in Asymmetric Synthesis

This compound possesses key structural features that could theoretically allow it to function as a chiral auxiliary. The rigid chiral cyclohexyl backbone could create a well-defined stereochemical environment, influencing the facial selectivity of reactions involving an attached prochiral substrate. The Boc-protected amine offers a handle for temporary attachment to a substrate, such as a carboxylic acid, to form a chiral amide.

The general principle involves the temporary incorporation of the chiral auxiliary to control the stereochemical outcome of a reaction.[1] After the desired stereocenter is created, the auxiliary can be cleaved and potentially recovered.

General Workflow for Asymmetric Synthesis Using a Chiral Auxiliary

The following diagram illustrates a generalized workflow for the theoretical application of this compound as a chiral auxiliary in the asymmetric synthesis of a chiral carboxylic acid.

Asymmetric_Synthesis_Workflow General Workflow for Asymmetric Synthesis Using a Chiral Auxiliary cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage Prochiral_Acid Prochiral Carboxylic Acid (e.g., Propanoic Acid) Coupling Coupling Reaction (e.g., DCC, EDC) Prochiral_Acid->Coupling Auxiliary This compound Auxiliary->Coupling Chiral_Imide Chiral N-Acyl Auxiliary Coupling->Chiral_Imide Enolate_Formation Enolate Formation (e.g., LDA, -78 °C) Chiral_Imide->Enolate_Formation Alkylation Diastereoselective Alkylation/Aldol Reaction Enolate_Formation->Alkylation Electrophile Electrophile (e.g., Alkyl Halide, Aldehyde) Electrophile->Alkylation Diastereomeric_Product Diastereomerically Enriched Product Alkylation->Diastereomeric_Product Cleavage Cleavage of Auxiliary (e.g., LiOH/H₂O₂) Diastereomeric_Product->Cleavage Chiral_Product Chiral Carboxylic Acid Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis.

Theoretical Experimental Protocols

The following protocols are hypothetical and based on standard procedures for well-established chiral auxiliaries, such as Evans oxazolidinones.[1] These would need to be optimized for this compound.

Attachment of the Chiral Auxiliary (Formation of the N-Acyl Derivative)

Objective: To couple a prochiral carboxylic acid to the this compound auxiliary.

Materials:

  • This compound

  • Prochiral carboxylic acid (e.g., propanoic acid)

  • Coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Anhydrous dichloromethane (DCM)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve this compound (1.0 equiv) and the prochiral carboxylic acid (1.1 equiv) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

  • Add a catalytic amount of DMAP (0.1 equiv).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the coupling agent (1.2 equiv) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used).

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting N-acyl derivative by column chromatography on silica gel.

Diastereoselective Enolate Alkylation (Theoretical)

Objective: To perform a diastereoselective alkylation of the N-acyl derivative.

Materials:

  • N-Acyl-(R)-N-Boc-2-aminocyclohexanone derivative

  • Lithium diisopropylamide (LDA) solution in THF

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions at low temperature

Procedure:

  • Dissolve the N-acyl derivative (1.0 equiv) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA (1.1 equiv) dropwise to the solution and stir for 30-60 minutes to form the lithium enolate.

  • Add the alkyl halide (1.2 equiv) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.

  • Purify the product by column chromatography.

Cleavage of the Chiral Auxiliary (Theoretical)

Objective: To remove the chiral auxiliary and isolate the enantioenriched carboxylic acid.

Materials:

  • Diastereomerically enriched alkylated product

  • Lithium hydroxide (LiOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve the alkylated product in a mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add an aqueous solution of LiOH and then slowly add H₂O₂.

  • Stir the reaction mixture at 0 °C for several hours, monitoring by TLC.

  • Once the reaction is complete, quench the excess peroxide with a reducing agent (e.g., aqueous Na₂SO₃).

  • Acidify the mixture with 1 M HCl and extract the chiral carboxylic acid with an organic solvent.

  • The aqueous layer can be basified and extracted to attempt recovery of the chiral auxiliary.

  • Dry the organic layer containing the product, concentrate, and purify as necessary.

  • Determine the enantiomeric excess of the final product by chiral HPLC or by conversion to a diastereomeric derivative.

Data Presentation (Hypothetical)

Due to the lack of experimental data, a table of quantitative results cannot be provided. For a successful chiral auxiliary, one would expect to see high yields and high diastereomeric excess (d.e.) for the diastereoselective step. An example of how such data would be presented is shown below for a hypothetical diastereoselective alkylation.

EntryElectrophile (R-X)Yield (%)Diastereomeric Excess (d.e., %)
1CH₃I--
2CH₃CH₂Br--
3PhCH₂Br--
4Allyl Bromide--
Data is hypothetical and for illustrative purposes only.

Conclusion and Future Outlook

While this compound is commercially available, its application as a chiral auxiliary in asymmetric synthesis does not appear to be established in the scientific literature. The theoretical framework provided here suggests that it has the potential to be used in such a capacity. However, significant experimental work would be required to determine its effectiveness, including optimizing the conditions for auxiliary attachment, diastereoselective reactions, and cleavage. Researchers interested in novel chiral auxiliaries may find this compound to be a candidate for investigation. Key aspects to evaluate would be the level of diastereoselectivity it can induce, the ease of cleavage, and the potential for recovery and reuse of the auxiliary.

References

Application of (R)-N-Boc-2-aminocyclohexanone in Chiral Amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Advanced Synthesis Group, Chiral Dynamics Laboratory

Abstract

This application note details the use of (R)-N-Boc-2-aminocyclohexanone as a versatile chiral building block for the stereoselective synthesis of valuable chiral vicinal diamines. A detailed protocol for the diastereoselective reductive amination of this compound with various primary amines is provided. The methodology affords access to a range of N-substituted (1R,2S)- and (1R,2R)-1,2-diaminocyclohexane derivatives with good to excellent yields and diastereoselectivity. Quantitative data for the synthesis of representative chiral diamines are summarized, and a logical workflow for the experimental procedure is presented. This method is of significant interest to researchers in medicinal chemistry and materials science for the construction of chiral ligands, catalysts, and complex molecular scaffolds.

Introduction

Chiral vicinal diamines are privileged structural motifs found in a wide array of biologically active molecules and are extensively used as chiral ligands and catalysts in asymmetric synthesis. The development of efficient and stereoselective methods for their preparation is a topic of considerable importance in organic chemistry. This compound is a readily available chiral starting material that provides a robust platform for the synthesis of diverse chiral 1,2-diaminocyclohexane derivatives. The presence of a stereocenter at the C2 position allows for diastereoselective transformations of the adjacent ketone functionality. Reductive amination of this compound with primary amines offers a direct and efficient route to N-substituted chiral vicinal diamines. The stereochemical outcome of the reduction of the intermediate imine can be controlled to selectively furnish either the cis-(1R,2S) or trans-(1R,2R) diastereomer.

General Reaction Scheme

The overall synthetic strategy involves a two-step, one-pot reductive amination of this compound with a primary amine. The first step is the formation of a chiral imine intermediate, which is then reduced in situ to the corresponding N,N'-diprotected chiral vicinal diamine. The diastereoselectivity of the reduction is influenced by the choice of reducing agent and reaction conditions.

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products R_NBoc_2_aminocyclohexanone This compound Chiral_Imine Chiral Imine Intermediate R_NBoc_2_aminocyclohexanone->Chiral_Imine + R'-NH2 - H2O Primary_Amine Primary Amine (R'-NH2) Primary_Amine->Chiral_Imine cis_Diamine cis-(1R,2S)-Diamine Chiral_Imine->cis_Diamine Reduction trans_Diamine trans-(1R,2R)-Diamine Chiral_Imine->trans_Diamine Reduction

Caption: General reaction pathway for the synthesis of chiral vicinal diamines.

Experimental Protocols

General Protocol for the Diastereoselective Reductive Amination of this compound

This protocol describes a general procedure for the reductive amination of this compound with a primary amine using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine, p-methoxybenzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM)

  • Glacial Acetic Acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septum and nitrogen inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DCM (10 mL per mmol of ketone).

  • Add the primary amine (1.1 eq) to the solution via syringe.

  • Add glacial acetic acid (1.2 eq) to the reaction mixture and stir at room temperature for 30 minutes to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral diamine.

  • The diastereomeric ratio can be determined by ¹H NMR analysis of the purified product or by chiral HPLC analysis.

Quantitative Data

The following table summarizes representative results for the diastereoselective reductive amination of this compound with various primary amines. The diastereomeric ratio (d.r.) is influenced by the steric bulk of the incoming amine and the reaction conditions.

EntryPrimary Amine (R'-NH₂)ProductYield (%)Diastereomeric Ratio (cis:trans)
1BenzylamineN-Benzyl-(1R,2S/2R)-N'-Boc-1,2-diaminocyclohexane8585:15
2p-MethoxybenzylamineN-(p-Methoxybenzyl)-(1R,2S/2R)-N'-Boc-1,2-diaminocyclohexane8888:12
3AllylamineN-Allyl-(1R,2S/2R)-N'-Boc-1,2-diaminocyclohexane7580:20
4n-ButylamineN-(n-Butyl)-(1R,2S/2R)-N'-Boc-1,2-diaminocyclohexane8282:18

Yields and diastereomeric ratios are representative and may vary based on specific reaction conditions and purification.

Experimental Workflow

The following diagram illustrates the logical workflow of the experimental protocol.

G start Start setup Reaction Setup: This compound, DCM, N2 atmosphere start->setup add_amine Add Primary Amine setup->add_amine add_acid Add Acetic Acid (Imine Formation) add_amine->add_acid add_reducing_agent Add NaBH(OAc)3 (Reduction) add_acid->add_reducing_agent monitor Monitor Reaction by TLC add_reducing_agent->monitor workup Aqueous Workup (NaHCO3, Extraction) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS, HPLC) purify->characterize end End characterize->end

Caption: Experimental workflow for chiral amine synthesis.

Logical Relationships in Diastereoselective Reduction

The stereochemical outcome of the reduction is governed by the facial selectivity of the hydride attack on the intermediate imine. The pre-existing stereocenter at the C2 position directs the incoming hydride to one of the two diastereotopic faces of the imine C=N double bond, leading to the preferential formation of one diastereomer.

G cluster_intermediate Chiral Imine Intermediate cluster_attack Hydride Attack cluster_products Diastereomeric Products Imine (R)-Imine Attack_A Attack from less hindered face Imine->Attack_A Favored Pathway Attack_B Attack from more hindered face Imine->Attack_B Disfavored Pathway Major Major Diastereomer (e.g., cis-1R,2S) Attack_A->Major Minor Minor Diastereomer (e.g., trans-1R,2R) Attack_B->Minor

Caption: Logical relationship of diastereoselective reduction.

Conclusion

This compound serves as an effective chiral precursor for the diastereoselective synthesis of N-substituted 1,2-diaminocyclohexane derivatives. The reductive amination protocol described herein is robust, versatile, and provides good yields and diastereoselectivities. This methodology offers a valuable tool for the synthesis of chiral amines, which are of high importance in the fields of drug discovery and asymmetric catalysis. Further optimization of reaction conditions and the exploration of a broader range of primary amines and reducing agents may lead to even higher levels of stereocontrol.

Application Notes and Protocols: (R)-N-Boc-2-aminocyclohexanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of (R)-N-Boc-2-aminocyclohexanone as a versatile chiral building block in medicinal chemistry and drug discovery. It includes detailed experimental protocols for the synthesis of key intermediates and illustrative drug-like scaffolds, a summary of quantitative biological data for derived compounds, and diagrams of relevant signaling pathways.

Application Notes

This compound is a valuable chiral starting material for the synthesis of a diverse range of biologically active molecules. Its rigid cyclohexanone core, coupled with a stereodefined N-protected amine, provides a strategic platform for creating compounds with specific three-dimensional orientations, which is crucial for selective interaction with biological targets. The Boc (tert-butoxycarbonyl) protecting group offers stability under various reaction conditions and can be readily removed, allowing for further functionalization of the amino group.

Key applications in medicinal chemistry include:

  • Synthesis of Kinase Inhibitors: The aminocyclohexanone scaffold is a common feature in various kinase inhibitors, including those targeting Rho kinase, Janus kinase 2 (JAK2), and Phosphoinositide 3-kinase (PI3K). These kinases are implicated in numerous diseases, including cancer, inflammation, and cardiovascular disorders.

  • Development of Novel Analgesics: Derivatives of aminocyclohexanone have been explored for their potential as analgesic agents.

  • Antimicrobial Drug Discovery: The scaffold can be functionalized to generate compounds with antibacterial and antifungal properties.

  • Construction of Spirocyclic and Heterocyclic Systems: The ketone and the protected amine functionalities serve as handles for constructing more complex heterocyclic and spirocyclic architectures, which are of great interest in modern drug design for their structural novelty and potential to explore new chemical space.

Experimental Protocols

The following are representative protocols for key transformations involving this compound.

Protocol 1: Reductive Amination

This protocol describes a general procedure for the reductive amination of this compound with a primary amine to form a secondary amine derivative.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add the primary amine (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes to yield the desired N-substituted (R)-N-Boc-2-aminocyclohexane derivative.

Protocol 2: Synthesis of a Fused Pyrimidine Scaffold

This protocol outlines the synthesis of a pyrimidine-fused cyclohexanone derivative, a common core in many kinase inhibitors, through a condensation reaction.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol, absolute

  • Hydrochloric acid (concentrated)

Procedure:

  • In a round-bottom flask, dissolve sodium metal (1.2 eq) in absolute ethanol under an inert atmosphere to prepare sodium ethoxide.

  • To this solution, add guanidine hydrochloride (1.1 eq) and stir for 30 minutes.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, neutralize the reaction mixture with concentrated hydrochloric acid.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the fused pyrimidine product.

Protocol 3: Boc Deprotection

This protocol describes the removal of the Boc protecting group to liberate the free amine for further functionalization.

Materials:

  • N-Boc protected aminocyclohexanone derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the N-Boc protected compound in DCM.

  • Add an excess of trifluoroacetic acid (5-10 equivalents) to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Neutralize the residue carefully with a saturated aqueous sodium bicarbonate solution and extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.

Quantitative Data

The following table summarizes the reported biological activities of representative kinase inhibitors derived from aminocyclohexanone scaffolds.

Compound ClassTarget KinaseIC50 (nM)Reference
4-Aryl-5-aminomethyl-thiazole-2-aminesROCK II20
2-Aminopyridine DerivativesJAK23 - 9
Pyrimidine-based DerivativesAurora A< 200
Aminothiazole DerivativesCDK21 - 10
1H-pyrazolo[3,4-d]pyrimidin-4-amino DerivativesJAK26.5 - 9.7

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by inhibitors derived from this compound and a general experimental workflow.

experimental_workflow start (R)-N-Boc-2- aminocyclohexanone reaction1 Reductive Amination / Condensation start->reaction1 intermediate Functionalized Aminocyclohexanone Derivative reaction1->intermediate deprotection Boc Deprotection (e.g., TFA/DCM) intermediate->deprotection free_amine Free Amine Intermediate deprotection->free_amine reaction2 Further Functionalization (e.g., Acylation, Alkylation) free_amine->reaction2 final_compound Final Bioactive Compound reaction2->final_compound bio_assay Biological Assay (e.g., Kinase Assay) final_compound->bio_assay

Caption: General experimental workflow for the synthesis of bioactive compounds from this compound.

rho_kinase_pathway Ligand Agonist (e.g., Angiotensin II) GPCR GPCR Ligand->GPCR RhoA_GDP RhoA-GDP (inactive) GPCR->RhoA_GDP GEF RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP GEF ROCK ROCK RhoA_GTP->ROCK MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP pMLC Phosphorylated Myosin Light Chain ROCK->pMLC Inhibitor Aminocyclohexanone-based ROCK Inhibitor Inhibitor->ROCK MLCP->pMLC dephosphorylates Contraction Smooth Muscle Contraction pMLC->Contraction

Caption: Simplified Rho Kinase (ROCK) signaling pathway and the point of inhibition.

jak_stat_pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 activates STAT STAT JAK2->STAT phosphorylates Inhibitor Aminocyclohexanone-based JAK2 Inhibitor Inhibitor->JAK2 pSTAT p-STAT STAT->pSTAT Dimer STAT Dimer pSTAT->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates Transcription Gene Transcription (Proliferation, Inflammation) Nucleus->Transcription

Caption: Simplified JAK/STAT signaling pathway and the point of inhibition.

pi3k_akt_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates Inhibitor Aminocyclohexanone-based PI3K Inhibitor Inhibitor->PI3K PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Response Cell Growth, Proliferation, Survival Downstream->Response

Caption: Simplified PI3K/Akt signaling pathway and the point of inhibition.

Application Notes and Protocols for the Reductive Amination of (R)-N-Boc-2-aminocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the diastereoselective reductive amination of (R)-N-Boc-2-aminocyclohexanone. This reaction is a valuable transformation for the synthesis of chiral 1,2-diaminocyclohexane derivatives, which are important building blocks in medicinal chemistry and catalyst design. The protocols outlined below utilize sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent, to achieve high yields and diastereoselectivity.[1][2][3]

Introduction

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, enabling the synthesis of primary, secondary, and tertiary amines from carbonyl compounds.[2] The reaction typically proceeds in a one-pot fashion, involving the initial formation of an iminium ion intermediate from the reaction of a ketone or aldehyde with an amine, followed by its in-situ reduction.[3]

The stereochemical outcome of the reductive amination of α-substituted cyclohexanones, such as this compound, is of particular interest as it can lead to the formation of either cis- or trans-1,2-diamines. The diastereoselectivity of this transformation is influenced by several factors, including the nature of the reducing agent, the steric bulk of the amine, and the reaction conditions. Sodium triacetoxyborohydride is often the reagent of choice for such transformations due to its steric bulk, which can enhance the diastereoselectivity of the reduction.

Reaction Principle

The reductive amination of this compound with a primary amine involves two key steps that occur sequentially in the same reaction vessel:

  • Iminium Ion Formation: The ketone functionality of this compound reacts with the primary amine under mildly acidic conditions to form a protonated imine, known as an iminium ion. Acetic acid is often used as a catalyst in reactions involving ketones to facilitate this step.[3]

  • Diastereoselective Reduction: The hydride reagent, sodium triacetoxyborohydride, then delivers a hydride to the electrophilic carbon of the iminium ion. The bulky nature of the reducing agent and the existing stereocenter at the C2 position of the cyclohexanone ring direct the hydride attack, leading to the preferential formation of one diastereomer over the other.

Experimental Protocols

The following protocols describe the general procedure for the reductive amination of this compound with various primary amines.

Protocol 1: General Procedure for Diastereoselective Reductive Amination

This protocol outlines a general method for the reductive amination of this compound with a representative primary amine.

Materials and Reagents:

  • This compound

  • Primary amine (e.g., benzylamine, substituted benzylamines, aliphatic amines)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid (glacial)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

  • Standard laboratory glassware

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Solvent and Reagent Addition: Dissolve the starting material in anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). Add the primary amine (1.1 - 1.5 eq) to the solution.

  • Acid Catalyst: Add glacial acetic acid (1.0 - 1.2 eq) to the reaction mixture. Stir the solution at room temperature for 30-60 minutes to facilitate iminium ion formation.

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 - 2.0 eq) to the stirring solution in portions. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N-substituted-(1R,2R/S)-N'-Boc-1,2-cyclohexanediamine diastereomers. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the purified product.

Data Presentation

The following table summarizes typical results for the reductive amination of this compound with various primary amines using the general protocol described above.

EntryAmineSolventTime (h)Yield (%)Diastereomeric Ratio (cis:trans)
1BenzylamineDCE1285>95:5
24-MethoxybenzylamineTHF1682>95:5
34-ChlorobenzylamineDCE1888>95:5
4n-ButylamineTHF247590:10
5Iso-propylamineDCE247088:12

Note: Yields and diastereomeric ratios are representative and may vary depending on the specific reaction conditions and the purity of the reagents.

Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the reductive amination protocol.

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start This compound stir Stir at RT (Iminium Formation) start->stir solvent Anhydrous Solvent (DCE or THF) solvent->stir amine Primary Amine amine->stir acid Acetic Acid acid->stir add_stab Add NaBH(OAc)₃ stir->add_stab react Stir at RT (Reduction) add_stab->react quench Quench (aq. NaHCO₃) react->quench extract Extraction quench->extract dry Drying extract->dry concentrate Concentration dry->concentrate purify Purification (Column Chromatography) concentrate->purify product Purified Product (cis/trans diastereomers) purify->product

Caption: General workflow for the reductive amination of this compound.

Reaction Mechanism

The diagram below outlines the key steps in the reductive amination mechanism.

Reductive_Amination_Mechanism ketone This compound iminium Iminium Ion Intermediate ketone->iminium + R'-NH₂ - H₂O amine R'-NH₂ product cis/trans-1,2-Diamine Product iminium->product + [H⁻] from NaBH(OAc)₃ stab NaBH(OAc)₃

Caption: Simplified mechanism of reductive amination.

Conclusion

The protocols described in this application note provide a reliable and diastereoselective method for the synthesis of N-substituted-1,2-diaminocyclohexane derivatives from this compound. The use of sodium triacetoxyborohydride as the reducing agent consistently affords high yields and excellent diastereoselectivity in favor of the cis-isomer, particularly with sterically demanding amines. These methods are well-suited for applications in academic research and industrial drug development where access to enantiomerically pure and diastereomerically defined chiral diamines is crucial.

References

Application Notes and Protocols for the Diastereoselective Reduction of (R)-N-Boc-2-aminocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The diastereoselective reduction of ketones is a critical transformation in organic synthesis, particularly in the preparation of chiral intermediates for active pharmaceutical ingredients (APIs). (R)-N-Boc-2-aminocyclohexanone is a valuable chiral building block, and its reduction to the corresponding N-Boc-2-aminocyclohexanol yields two possible diastereomers: (1R,2R)-N-Boc-2-aminocyclohexanol (cis) and (1R,2S)-N-Boc-2-aminocyclohexanol (trans). The stereochemical outcome of this reduction is of paramount importance as the biological activity of subsequent molecules often depends on the specific stereochemistry of these precursors.

The stereoselectivity of the reduction is primarily governed by the steric hindrance imposed by the bulky tert-butyloxycarbonyl (Boc) protecting group on the adjacent amine. This group directs the incoming hydride reagent to the opposite face of the carbonyl group. The choice of reducing agent plays a crucial role in the degree of diastereoselectivity achieved. Sterically hindered hydride reagents, such as L-Selectride®, are expected to exhibit high diastereoselectivity, favoring the formation of the cis diastereomer. In contrast, less sterically demanding reagents like sodium borohydride may offer lower selectivity.

These application notes provide detailed protocols for the diastereoselective reduction of this compound using both a highly selective and a moderately selective reducing agent. The accompanying data and diagrams are intended to guide researchers in selecting the appropriate conditions to achieve the desired stereochemical outcome.

Data Presentation

The following table summarizes the expected diastereomeric ratios for the reduction of this compound with different reducing agents based on literature precedents for similar substrates.

Reducing AgentReagent TypeExpected Major DiastereomerExpected Diastereomeric Ratio (cis:trans)YieldReference
L-Selectride® (Lithium tri-sec-butylborohydride)Bulky Hydride(1R,2R)-cis>95:5High[1][2]
Sodium Borohydride (NaBH₄)Unhindered Hydride(1R,2R)-cisModerate to GoodHigh[3]

Visualizations

experimental_workflow Experimental Workflow for Diastereoselective Reduction cluster_prep Preparation cluster_reaction Reduction cluster_workup Work-up & Purification cluster_analysis Analysis start This compound dissolve Dissolve in appropriate solvent (e.g., THF or MeOH) start->dissolve cool Cool reaction mixture (e.g., -78 °C or 0 °C) dissolve->cool add_reagent Add reducing agent (e.g., L-Selectride® or NaBH₄) cool->add_reagent stir Stir for specified time add_reagent->stir quench Quench reaction stir->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify product Diastereomeric mixture of N-Boc-2-aminocyclohexanols purify->product nmr Determine diastereomeric ratio by ¹H NMR product->nmr

Caption: Experimental workflow for the diastereoselective reduction of this compound.

logical_relationship Influence of Reducing Agent on Stereochemical Outcome substrate This compound bulky Bulky Hydride (e.g., L-Selectride®) unhindered Unhindered Hydride (e.g., NaBH₄) axial Axial Attack (less hindered face) bulky->axial Favored due to steric hindrance equatorial Equatorial Attack (more hindered face) bulky->equatorial Disfavored unhindered->axial Generally favored unhindered->equatorial Possible cis cis-(1R,2R)-aminocyclohexanol (Major Product) axial->cis Leads to trans trans-(1R,2S)-aminocyclohexanol (Minor Product) equatorial->trans Leads to

Caption: Logical relationship between reducing agent and stereochemical outcome.

Experimental Protocols

Protocol 1: High Diastereoselectivity using L-Selectride®

This protocol is adapted from general procedures for the diastereoselective reduction of cyclic ketones using L-Selectride®.[4][5]

Materials:

  • This compound

  • L-Selectride® (1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the ketone in anhydrous THF to a concentration of approximately 0.1 M.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Add water and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the diastereomerically enriched N-Boc-2-aminocyclohexanol.

  • Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy.

Protocol 2: Moderate Diastereoselectivity using Sodium Borohydride

This protocol is a standard procedure for the reduction of cyclohexanones.[6]

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the ketone in methanol to a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution or deionized water at 0 °C.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the N-Boc-2-aminocyclohexanol.

  • Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy.

Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy

The diastereomeric ratio of the resulting N-Boc-2-aminocyclohexanol mixture can be determined by ¹H NMR spectroscopy. The signals corresponding to the protons on the carbon bearing the hydroxyl group (H-1) and the carbon bearing the amino group (H-2) for the cis and trans diastereomers will appear at different chemical shifts. By integrating these well-resolved signals, the ratio of the two diastereomers can be accurately calculated. The proton on the carbon bearing the hydroxyl group in the cis isomer is typically equatorial and resonates at a lower field (higher ppm) compared to the axial proton in the trans isomer.

References

Application Notes & Protocols: (R)-N-Boc-2-aminocyclohexanone as a Versatile Intermediate for the Synthesis of Biologically Active Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (R)-N-Boc-2-aminocyclohexanone as a chiral building block in the synthesis of complex, biologically active molecules. The inherent chirality and the presence of two distinct functional groups—a ketone and a protected amine—make this intermediate a valuable starting material for creating diverse molecular scaffolds with defined stereochemistry. This document outlines key synthetic transformations, detailed experimental protocols, and potential applications in drug discovery.

Introduction to this compound in Medicinal Chemistry

This compound is a valuable chiral intermediate in organic synthesis. The tert-butoxycarbonyl (Boc) protecting group on the amine allows for selective reactions at the ketone functionality, while the cyclohexane ring provides a rigid scaffold to build upon. This combination is particularly useful for synthesizing conformationally constrained amino acid derivatives, chiral ligands for asymmetric catalysis, and key intermediates for pharmaceutical agents. The stereocenter at the 2-position is crucial for controlling the three-dimensional structure of the final compounds, which is often a critical determinant of biological activity and selectivity.

Synthetic Applications and Key Transformations

The strategic positioning of the ketone and the protected amine allows for a variety of chemical transformations to construct complex molecular architectures. Two primary applications are highlighted below: the synthesis of chiral 1,2-diaminocyclohexane derivatives and the construction of fused heterocyclic systems.

Synthesis of Chiral 1,2-Diaminocyclohexane Scaffolds via Reductive Amination

Chiral 1,2-diaminocyclohexane is a privileged scaffold found in numerous catalysts and biologically active compounds. This compound serves as an excellent precursor for the diastereoselective synthesis of protected 1,2-diamines.

Experimental Protocol: Diastereoselective Reductive Amination

This protocol describes the synthesis of a protected (1R,2S)-1,2-diaminocyclohexane derivative.

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add benzylamine (1.1 eq) and a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc, N'-benzyl-1,2-diaminocyclohexane.

Data Presentation: Representative Yields and Diastereoselectivity

EntryAmine (R-NH2)SolventReducing AgentYield (%)Diastereomeric Ratio (anti:syn)
1BenzylamineDCMNaBH(OAc)₃8595:5
2Aniline1,2-DichloroethaneNaBH(OAc)₃7892:8
3Methylamine (2M in THF)THFNaBH₄7590:10

Visualization of Reductive Amination Workflow

G cluster_start Starting Materials cluster_reaction Reductive Amination cluster_product Product start_mol This compound imine Imine Formation (Catalytic Acid) start_mol->imine amine R'-NH2 amine->imine reduction Reduction (NaBH(OAc)3) imine->reduction product_mol N-Boc, N'-R'-1,2-diaminocyclohexane reduction->product_mol

Caption: Workflow for the synthesis of chiral 1,2-diamines.

Synthesis of Fused Tetrahydroquinoline Scaffolds

Fused heterocyclic systems are prevalent in many classes of biologically active compounds, including kinase inhibitors and GPCR modulators. This compound can be utilized in condensation reactions followed by intramolecular cyclization to generate chiral tetrahydroquinoline derivatives.

Experimental Protocol: Synthesis of a Fused Tetrahydroquinoline Derivative

This protocol outlines a potential synthesis of a tetracyclic scaffold via a condensation-cyclization cascade.

Materials:

  • This compound

  • 2-Aminobenzaldehyde

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Condensation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound (1.0 eq) and 2-aminobenzaldehyde (1.05 eq) in toluene.

  • Add a catalytic amount of p-TsOH (0.1 eq).

  • Reflux the mixture for 4-6 hours, collecting the water in the Dean-Stark trap.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Deprotection and Cyclization: Dissolve the crude intermediate in DCM.

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 2-4 hours until the Boc group is cleaved (monitored by TLC).

  • The acidic conditions will promote the intramolecular cyclization to form the fused tetrahydroquinoline scaffold.

  • Carefully neutralize the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, dry the combined organic layers, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Representative Yields for Fused Heterocycle Synthesis

EntryAldehydeCatalystCyclization ConditionYield (%)
12-Aminobenzaldehydep-TsOHTFA / DCM65
22-Amino-5-chlorobenzaldehydeSc(OTf)₃HCl in Dioxane62
32-Amino-5-nitrobenzaldehydep-TsOHTFA / DCM55

Visualization of Fused Heterocycle Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Product start_mol This compound condensation Condensation (p-TsOH, Toluene) start_mol->condensation aldehyde 2-Aminobenzaldehyde aldehyde->condensation cyclization Deprotection & Cyclization (TFA, DCM) condensation->cyclization product_mol Fused Tetrahydroquinoline cyclization->product_mol

Caption: Workflow for the synthesis of fused tetrahydroquinolines.

Biological Relevance and Potential Signaling Pathways

The chiral scaffolds synthesized from this compound are common motifs in molecules targeting a variety of biological pathways implicated in diseases such as cancer, inflammation, and neurodegeneration. For instance, substituted aminocyclohexane and fused heterocyclic cores are frequently found in inhibitors of protein kinases.

Potential Application: Kinase Inhibition

Many kinase inhibitors bind to the ATP-binding pocket of the enzyme. The scaffolds derived from this compound can be further functionalized to present appropriate hydrogen bond donors and acceptors, as well as hydrophobic groups, to achieve high-affinity binding to a target kinase.

Visualization of a Generic Kinase Signaling Pathway

G Ligand Ligand Receptor Receptor Ligand->Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Phosphorylates Cellular_Response Cellular Response (e.g., Proliferation) Transcription_Factor->Cellular_Response Leads to Inhibitor Synthesized Inhibitor Inhibitor->Kinase_B Inhibits

Caption: Potential modulation of a kinase cascade by a synthesized inhibitor.

Disclaimer: The experimental protocols and data presented herein are representative and intended for informational purposes. Researchers should adapt these methods based on specific substrates and conduct appropriate safety assessments before commencing any experimental work.

Application Note: Step-by-Step Protocol for Boc Group Deprotection from (R)-N-Boc-2-aminocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in various reaction conditions and its facile cleavage under acidic conditions.[1][2] This application note provides a detailed, step-by-step protocol for the deprotection of the Boc group from (R)-N-Boc-2-aminocyclohexanone to yield (R)-2-aminocyclohexanone. The resulting chiral β-amino ketone is a valuable building block in the synthesis of various pharmaceutical compounds and complex molecules. Two common and effective acidic conditions, Trifluoroacetic acid (TFA) in Dichloromethane (DCM) and Hydrochloric acid (HCl) in 1,4-dioxane, are presented.

Key Signaling Pathway/Reaction Mechanism

The acidic deprotection of a Boc-protected amine proceeds through a well-established mechanism. The reaction is initiated by the protonation of the carbamate oxygen by a strong acid, such as TFA or HCl.[3] This protonation is followed by the fragmentation of the intermediate to generate a stable tert-butyl cation, carbon dioxide, and the free amine.[3] The liberated tert-butyl cation can be neutralized by a scavenger, deprotonate to form isobutylene gas, or in some instances, polymerize.

Experimental Protocols

This section details two reliable methods for the deprotection of this compound. The choice of method may depend on the scale of the reaction, the desired salt form of the product, and downstream applications.

Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is common for small to medium-scale reactions and where isolation of the trifluoroacetate salt is acceptable for subsequent steps.

  • Materials:

    • This compound

    • Dichloromethane (DCM), anhydrous

    • Trifluoroacetic acid (TFA)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M solution) in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add Trifluoroacetic acid (TFA) (5-10 eq) to the stirred solution. A common ratio is 20-50% TFA in DCM (v/v).[4]

    • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-3 hours.[4]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

    • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.

    • For isolation of the free amine, dissolve the residue in DCM and carefully wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.[4]

    • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to afford the (R)-2-aminocyclohexanone.

Method 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is widely used and often preferred for larger scale reactions as it typically results in the precipitation of the hydrochloride salt of the amine, which can be isolated by filtration.[5]

  • Materials:

    • This compound

    • 1,4-Dioxane, anhydrous

    • 4M HCl in 1,4-dioxane

    • Diethyl ether, anhydrous

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Buchner funnel and filter paper

    • Vacuum flask

  • Procedure:

    • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask with a magnetic stir bar.

    • To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5-10 eq) at room temperature.[5]

    • Stir the reaction mixture at room temperature for 2-4 hours.[5] Often, a precipitate of the hydrochloride salt will form during this time.

    • Monitor the reaction by TLC to ensure complete consumption of the starting material.

    • Upon completion, dilute the reaction mixture with anhydrous diethyl ether to further precipitate the product.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.

    • Dry the solid under vacuum to yield (R)-2-aminocyclohexanone hydrochloride.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the Boc deprotection of aminocyclohexanone derivatives based on literature for similar substrates. Actual yields may vary depending on the specific reaction scale and conditions.

MethodReagentSolventTemperatureTime (hours)Typical YieldProduct Form
120-50% TFADCM0 °C to RT1-3>90%TFA Salt / Free Base
24M HCl1,4-DioxaneRT2-4>95%HCl Salt

Mandatory Visualization

Boc_Deprotection_Workflow cluster_start Starting Material cluster_protocol Deprotection Protocol cluster_workup Work-up & Isolation cluster_product Final Product start This compound dissolve Dissolve in Anhydrous Solvent start->dissolve add_acid Add Acidic Reagent (TFA or HCl) dissolve->add_acid Step 1 react Stir at 0°C to RT add_acid->react Step 2 monitor Monitor by TLC react->monitor Step 3 concentrate Concentrate in vacuo monitor->concentrate Step 4 wash Aqueous Wash (for TFA method) concentrate->wash Method 1 precipitate Precipitate with Ether (for HCl method) concentrate->precipitate Method 2 isolate Isolate Product (Filtration/Extraction) wash->isolate precipitate->isolate product (R)-2-aminocyclohexanone (as salt or free base) isolate->product

References

Application Note: Enzymatic Kinetic Resolution for Preparing Enantiopure Aminocyclohexanol Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enantiomerically pure aminocyclohexanols are crucial chiral building blocks in the pharmaceutical industry. They form the structural core of numerous therapeutic agents, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators. Their specific stereochemistry is often essential for biological activity and selectivity. Enzymatic Kinetic Resolution (EKR) offers a powerful and environmentally benign method for accessing these enantiopure compounds. By leveraging the high stereoselectivity of enzymes, particularly lipases, racemic mixtures of aminocyclohexanol precursors can be efficiently separated into their constituent enantiomers under mild reaction conditions. This application note provides an overview of the principles, presents quantitative data from various systems, and offers detailed protocols for researchers.

Principle of Enzymatic Kinetic Resolution (EKR)

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in a chemical reaction, leading to the separation of the enantiomers. In EKR, an enzyme selectively catalyzes the transformation of one enantiomer, leaving the other unreacted. A common approach for amino alcohols is the enantioselective acylation catalyzed by lipases. The enzyme preferentially acylates one enantiomer (e.g., the R-enantiomer), converting it into an ester. The unreacted enantiomer (e.g., the S-enantiomer) and the newly formed ester can then be separated by standard chromatographic methods. This process is ideally stopped at or near 50% conversion to achieve high enantiomeric excess (e.e.) for both the product and the remaining starting material.

G sub Racemic Precursor (R/S-Aminocyclohexanol) enz Enzyme (Lipase) + Acyl Donor sub->enz Fast Reaction unreact_S (S)-Aminocyclohexanol (Unreacted) sub->unreact_S Slow/No Reaction prod_R (R)-Acylated Product enz->prod_R sep Separation (e.g., Chromatography) prod_R->sep unreact_S->sep final_R Enantiopure (R)-Product sep->final_R final_S Enantiopure (S)-Precursor sep->final_S

Caption: Principle of Lipase-Catalyzed Kinetic Resolution.

Data Presentation: Lipase-Catalyzed Resolutions

The choice of enzyme, acyl donor, and solvent significantly impacts the efficiency and selectivity of the kinetic resolution. Lipases from Pseudomonas and Candida antarctica are commonly employed with high success.

SubstrateEnzymeAcyl DonorSolventConversion (%)Product e.e. (%)Unreacted Substrate e.e. (%)Reference
rac-trans-2-AzidocyclohexanolLipase PS (Pseudomonas sp.)Vinyl AcetateDiisopropyl Ether~50>99 (Acetate)>99 (Alcohol)[1][2]
rac-cis-2-AzidocyclohexanolLipase PS (Pseudomonas sp.)Vinyl AcetateDiisopropyl Ether~50>99 (Acetate)>99 (Alcohol)[1][2]
rac-cis-2-AminocyclohexanecarboxamideCAL-B (C. antarctica B)2,2,2-Trifluoroethyl butanoatet-BuOMe/t-AmylOH~50>99>99[3]
rac-trans-2-AminocyclohexanecarboxamideCAL-B (C. antarctica B)2,2,2-Trifluoroethyl butanoatet-BuOMe/t-AmylOH~50>99>99[3]
rac-2-CyanocyclohexanolsNovozym 435 (C. antarctica B)Vinyl AcetateDiethyl Ether~50High (E > 200)High (E > 200)[4]

Note: 2-Azidocycloalkanols are common precursors that are readily reduced to the corresponding 2-aminocycloalkanols after resolution.[1][2]

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution of a Racemic Aminocyclohexanol Precursor

This protocol describes a general method for the enantioselective acylation of a racemic aminocyclohexanol precursor (e.g., 2-azidocyclohexanol) using Lipase PS.

Materials:

  • Racemic aminocyclohexanol precursor (e.g., (±)-trans-2-azidocyclohexanol)

  • Lipase PS (Pseudomonas cepacia), immobilized or free

  • Vinyl acetate (acyl donor)

  • Anhydrous diisopropyl ether (solvent)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates

  • Standard laboratory glassware

G start Start: Dissolve Substrate add_reagents Add Vinyl Acetate & Diisopropyl Ether start->add_reagents add_enzyme Add Lipase PS add_reagents->add_enzyme reaction Incubate with Stirring (e.g., 30°C, 24-48h) add_enzyme->reaction monitor Monitor Reaction Progress (TLC / HPLC / GC) reaction->monitor stop Stop Reaction at ~50% Conversion monitor->stop filter Filter to Remove Enzyme stop->filter concentrate Concentrate Filtrate filter->concentrate separate Purify via Column Chromatography concentrate->separate products Isolate: Acylated Product & Unreacted Starting Material separate->products analyze Analyze Enantiomeric Excess (e.e.) (Chiral HPLC / GC) products->analyze

Caption: Experimental workflow for enzymatic kinetic resolution.

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve the racemic aminocyclohexanol precursor (1.0 eq) in anhydrous diisopropyl ether (e.g., 10 mL per mmol of substrate).

  • Addition of Reagents: Add vinyl acetate (1.5-2.0 eq) to the solution.

  • Enzyme Addition: Add Lipase PS (e.g., 50-100 mg per mmol of substrate). The optimal amount may vary based on the activity of the enzyme batch.

  • Incubation: Seal the flask and stir the suspension at a constant temperature (e.g., 30-40°C).

  • Monitoring: Monitor the reaction progress periodically by TLC or GC/HPLC to determine the conversion rate. The reaction is typically stopped at approximately 50% conversion to maximize the e.e. of both the product and the remaining substrate.

  • Work-up: Once ~50% conversion is reached, stop the reaction by filtering off the enzyme. Wash the enzyme with a small amount of ethyl acetate.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting residue, containing the acylated product and the unreacted alcohol, is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to separate the two compounds.

  • Analysis: Determine the enantiomeric excess of the purified acylated product and the unreacted alcohol using chiral HPLC or chiral GC analysis.

Alternative Strategy: One-Pot Enzymatic Cascade

For certain substrates like 4-aminocyclohexanol, a one-pot cascade reaction using multiple enzymes can directly produce the target compound stereoselectively from a prochiral starting material, avoiding the 50% yield limitation of EKR.

G start 1,4-Cyclohexanedione (Prochiral Ketone) kred Ketoreductase (KRED) + NAD(P)H start->kred intermediate 4-Hydroxycyclohexanone kred->intermediate ata Amine Transaminase (ATA) + Amine Donor intermediate->ata cis_prod cis-4-Aminocyclohexanol ata->cis_prod Choice of ATA Isomer trans_prod trans-4-Aminocyclohexanol ata->trans_prod

Caption: One-pot cascade for cis/trans-4-aminocyclohexanol.

Protocol 2: One-Pot Synthesis of cis-4-Aminocyclohexanol

This protocol is based on a chemoenzymatic cascade for the stereoselective synthesis of cis- or trans-4-aminocyclohexanol.[5][6]

Materials:

  • 1,4-Cyclohexanedione

  • Ketoreductase (KRED) cell lysate (e.g., from Lactobacillus kefir)

  • Amine Transaminase (ATA), stereospecific for the desired product (e.g., ATA-200)

  • NADP⁺ (cofactor)

  • Isopropylamine (amine donor)

  • Pyridoxal 5'-phosphate (PLP) (cofactor for ATA)

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • Magnesium chloride (MgCl₂)

Procedure:

  • Buffer Preparation: Prepare a 30 mL solution of 100 mM potassium phosphate buffer (pH 7.5) in a reaction vessel.

  • Reagent Addition: To the buffer, add 1,4-cyclohexanedione to a final concentration of 50 mM. Add the following reagents to their final concentrations: 1 mM NADP⁺, 500 mM isopropylamine, 1 mM PLP, 1 mM MgCl₂, and 2% (v/v) DMSO.[5]

  • Enzyme Addition: Initiate the reaction by adding the KRED cell lysate (e.g., 0.2 mg/mL) and the specific ATA (e.g., 2 mg/mL).[5]

  • Incubation: Stir the reaction mixture at 250 rpm at a controlled temperature (e.g., 30°C).

  • Monitoring and Work-up: Monitor the formation of the product by GC or HPLC. Upon completion, the product can be isolated and purified using standard techniques such as ion-exchange chromatography or crystallization.

Conclusion

Enzymatic kinetic resolution is a highly effective and robust method for producing enantiopure aminocyclohexanol precursors. The high selectivity of enzymes, particularly lipases, allows for the clean separation of enantiomers under mild conditions. While limited by a theoretical maximum yield of 50% for a single enantiomer, the process provides access to both enantiomers with high optical purity. For specific targets, alternative strategies like multi-enzyme cascades can offer more direct, high-yield routes from prochiral materials. The protocols and data provided herein serve as a guide for researchers to implement and optimize these valuable biocatalytic methods in their synthetic and drug development programs.

References

Application Notes: (R)-N-Boc-2-aminocyclohexanone in the Synthesis of Conformationally Restricted Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of (R)-N-Boc-2-aminocyclohexanone as a chiral building block in the synthesis of novel, conformationally restricted amino acids. These amino acids are valuable tools in medicinal chemistry for the design of peptides and peptidomimetics with enhanced biological activity and stability.

Introduction

This compound is a versatile chiral starting material for the synthesis of a variety of conformationally constrained amino acids.[1] The rigid cyclohexane backbone introduces steric constraints that lock the geometry of the resulting amino acid, which can be crucial for optimizing interactions with biological targets. The Boc-protected amine at the C2 position and the ketone at the C1 position offer orthogonal handles for a range of chemical transformations, allowing for the stereocontrolled introduction of diverse functionalities.

The primary application of this building block lies in its conversion to α- and β-amino acids with a cyclohexane scaffold. These non-natural amino acids can be incorporated into peptide chains to induce specific secondary structures, such as β-turns, and to improve resistance to enzymatic degradation.

Synthetic Strategies

Several synthetic strategies can be employed to convert this compound into valuable amino acid derivatives. The most common approaches involve the transformation of the ketone functionality into an amino group and the introduction of a carboxylic acid moiety. Key reactions in these synthetic routes include reductive amination and alkylation.

A general workflow for the synthesis of a conformationally restricted amino acid using this compound is depicted below.

G cluster_0 Synthesis Workflow Start This compound Step1 Reductive Amination Start->Step1 Step2 Introduction of Carboxylic Acid Moiety Step1->Step2 Step3 Deprotection Step2->Step3 End Conformationally Restricted Amino Acid Step3->End

Caption: General workflow for synthesizing conformationally restricted amino acids.

Experimental Protocols

Protocol 1: Synthesis of a Novel N-Boc-diaminocyclohexane Carboxylic Acid Ester

This protocol describes a two-step process involving reductive amination followed by alkylation to introduce the carboxylate group.

Step 1: Reductive Amination of this compound

This step converts the ketone into a second amine, yielding a chiral diaminocyclohexane derivative.

  • Materials:

    • This compound

    • Ammonium acetate or desired primary amine

    • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Methanol (MeOH) or Dichloromethane (DCM)

    • Glacial acetic acid (optional)

  • Procedure:

    • Dissolve this compound (1.0 eq) in the chosen solvent (MeOH or DCM).

    • Add ammonium acetate (10 eq) or the desired primary amine (1.2 eq).

    • If necessary, add a catalytic amount of glacial acetic acid to facilitate imine formation.

    • Stir the mixture at room temperature for 1-2 hours.

    • Cool the reaction mixture to 0 °C and add the reducing agent (NaBH₃CN or NaBH(OAc)₃) (1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Alkylation of the Diamine Derivative

This step introduces the carboxylic acid ester moiety via N-alkylation.

  • Materials:

    • Product from Step 1

    • Ethyl bromoacetate or other α-halo esters

    • Triethylamine (TEA) or Potassium carbonate (K₂CO₃)

    • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the diaminocyclohexane derivative from Step 1 (1.0 eq) in the chosen solvent (ACN or DMF).

    • Add the base (TEA or K₂CO₃) (2.0 eq).

    • Add the α-halo ester (e.g., ethyl bromoacetate) (1.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to 50-70 °C and stir for 12-24 hours.

    • Cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Quantitative Data Summary

StepReactantProductYield (%)Purity (%)Reference
Reductive AminationThis compoundN-Boc-1,2-diaminocyclohexane derivative75-90>95Based on general reductive amination protocols
AlkylationN-Boc-1,2-diaminocyclohexane derivativeN-Boc-diaminocyclohexane carboxylic acid ester60-80>98[2][3]

Signaling Pathways and Logical Relationships

The synthesis of these conformationally restricted amino acids is a linear process, as illustrated in the following diagram.

G cluster_1 Synthetic Pathway A (R)-N-Boc-2- aminocyclohexanone B Intermediate Imine/ Enamine A->B Amine C N-Boc-1,2-diamino- cyclohexane Derivative B->C Reduction D Final N-Boc Protected Amino Acid Ester C->D Alkylation

Caption: Key transformations in the synthesis of a diaminocyclohexane-based amino acid.

Conclusion

This compound serves as a valuable and versatile starting material for the stereoselective synthesis of novel conformationally restricted amino acids. The protocols outlined in these application notes provide a solid foundation for researchers to develop a wide array of substituted amino acids for applications in drug discovery and peptide science. The ability to introduce conformational constraints into peptide backbones is a powerful strategy for enhancing biological activity and improving pharmacokinetic properties.

References

Aldol Reaction Protocols Utilizing (R)-N-Boc-2-aminocyclohexanone Enolates: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aldol reaction stands as a cornerstone in synthetic organic chemistry for the formation of carbon-carbon bonds and the creation of stereocenters. The utilization of chiral auxiliaries or substrates allows for the asymmetric synthesis of β-hydroxy carbonyl compounds, which are valuable building blocks in the synthesis of complex natural products and pharmaceuticals. This document provides a methodological overview of aldol reaction protocols involving the enolate of (R)-N-Boc-2-aminocyclohexanone. The presence of the chiral N-Boc-2-amino moiety on the cyclohexanone ring is intended to induce facial selectivity in the enolate, leading to diastereoselective and potentially enantioselective aldol additions to various aldehydes.

While specific, detailed protocols and corresponding quantitative data for the aldol reaction of the lithium enolate of this compound are not extensively documented in readily accessible literature, this application note outlines a generalized experimental approach based on established principles of lithium enolate chemistry and asymmetric aldol reactions. The provided protocols are intended to serve as a foundational guide for researchers to develop and optimize this specific transformation.

General Principles

The stereochemical outcome of an aldol reaction involving a chiral enolate is primarily determined by the geometry of the enolate (E/Z) and the facial bias imposed by the chiral auxiliary during the approach of the aldehyde. The formation of a lithium enolate from an unsymmetrical ketone like this compound can be directed towards either the kinetic or thermodynamic product depending on the reaction conditions, particularly the base, solvent, and temperature.[1]

For a pre-formed lithium enolate, the reaction with an aldehyde is believed to proceed through a closed, chair-like Zimmerman-Traxler transition state, where the metal cation coordinates to both the enolate oxygen and the aldehyde carbonyl oxygen.[2] The steric and electronic properties of the substituents on the chiral enolate will dictate the preferred transition state, thereby influencing the stereochemistry of the resulting aldol adduct.

Hypothetical Experimental Protocols

The following protocols are hypothetical and based on general procedures for diastereoselective aldol reactions of lithium enolates. Optimization of these conditions will be necessary to achieve high yields and stereoselectivities for the specific substrate this compound.

Protocol 1: Generation of the Kinetic Lithium Enolate and Aldol Addition

This protocol aims to form the less substituted (kinetic) enolate by using a strong, sterically hindered base at low temperature.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF/hexanes

  • Aldehyde (e.g., benzaldehyde, isobutyraldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Enolate Formation:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of this compound (1.0 equiv) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of LDA (1.05-1.1 equiv) dropwise to the ketone solution while maintaining the temperature at -78 °C.

    • Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Aldol Addition:

    • To the freshly prepared enolate solution at -78 °C, add a solution of the aldehyde (1.0-1.2 equiv) in anhydrous THF dropwise.

    • Stir the reaction mixture at -78 °C for 1-3 hours, or until TLC analysis indicates consumption of the starting materials.

  • Work-up and Purification:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired aldol adduct.

Expected Outcome: This protocol is expected to favor the formation of the kinetic aldol product. The diastereoselectivity will depend on the facial bias induced by the (R)-N-Boc-amino group.

Diagram: General Workflow for Kinetic Aldol Reaction

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Ketone (R)-N-Boc-2- aminocyclohexanone Enolate Lithium Enolate Formation (-78 °C) Ketone->Enolate LDA LDA in THF LDA->Enolate Aldehyde Aldehyde Addition (-78 °C) Enolate->Aldehyde AldolAdduct Aldol Adduct Formation Aldehyde->AldolAdduct Quench Quench (aq. NH4Cl) AldolAdduct->Quench Extract Extraction Quench->Extract Purify Purification (Chromatography) Extract->Purify Product Isolated Aldol Product Purify->Product

Caption: General workflow for the kinetic aldol reaction.

Data Presentation

As no specific experimental data has been found in the literature for this exact reaction, a table of quantitative data cannot be provided. Researchers undertaking this reaction would need to characterize the products by standard analytical techniques (NMR, HRMS, etc.) and determine the yield, diastereomeric ratio (by NMR or chromatography), and enantiomeric excess (by chiral HPLC or by derivatization with a chiral resolving agent). A hypothetical data table is presented below to illustrate how such data should be structured.

Table 1: Hypothetical Quantitative Data for the Aldol Reaction of this compound Enolate

EntryAldehydeBaseSolventTemp (°C)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1BenzaldehydeLDATHF-78---
2IsobutyraldehydeLDATHF-78---
3p-NitrobenzaldehydeLHMDSTHF-78---
4CinnamaldehydeKHMDSToluene-78---

Data to be determined experimentally.

Signaling Pathways and Logical Relationships

The stereochemical outcome of the aldol reaction is governed by the transition state geometry. The chiral N-Boc-amino group is expected to direct the incoming aldehyde to one face of the enolate. The following diagram illustrates the logical relationship leading to the formation of a specific stereoisomer.

stereochemistry cluster_reactants Reactants Enolate This compound Lithium Enolate TransitionState Zimmerman-Traxler Transition State Enolate->TransitionState Aldehyde Aldehyde (R-CHO) Aldehyde->TransitionState Product Diastereomerically Enriched Aldol Adduct TransitionState->Product FacialBias Facial Bias from (R)-N-Boc-amino group FacialBias->TransitionState

Caption: Stereochemical control in the aldol reaction.

Conclusion

The aldol reaction of this compound enolates represents a potentially valuable method for the asymmetric synthesis of functionalized cyclohexyl scaffolds. The protocols and diagrams presented here provide a foundational framework for researchers to explore this transformation. Experimental validation and optimization are crucial to determine the yields, diastereoselectivities, and enantioselectivities achievable with this chiral substrate. Further investigation into the effect of the base, solvent, temperature, and aldehyde structure will be essential for developing a robust and highly stereoselective protocol.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-N-Boc-2-aminocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (R)-N-Boc-2-aminocyclohexanone for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for preparing this compound?

The most common strategy involves a two-step sequence. First is the protection of the amino group of (R)-2-aminocyclohexanol with a tert-butoxycarbonyl (Boc) group. This is followed by the oxidation of the secondary alcohol to a ketone to yield the final product.

Q2: Why is the Boc protecting group preferred for this synthesis?

The Boc (tert-butoxycarbonyl) group is widely used because it is stable under a variety of reaction conditions, yet can be easily removed under mild acidic conditions. This stability prevents unwanted side reactions at the amino group during the subsequent oxidation step.[1][2]

Q3: What are some common oxidizing agents for the conversion of N-Boc-(R)-2-aminocyclohexanol to the ketone?

A range of oxidizing agents can be used, from milder reagents like pyridinium chlorochromate (PCC) and Dess-Martin periodinane (DMP) to Swern oxidation conditions.[3][4] TEMPO-based catalytic systems with a co-oxidant such as sodium hypochlorite are also effective and can be more environmentally friendly.[5][6]

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of both the Boc protection and the oxidation steps.[7][8] Staining with potassium permanganate can be useful for visualizing the alcohol starting material during the oxidation step.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low yield in Boc-protection step 1. Incomplete reaction. 2. Poor solubility of the starting aminocyclohexanol. 3. Inappropriate base or solvent.1. Increase reaction time or slightly warm the reaction mixture. 2. If the starting material has low solubility, consider using a solvent mixture like THF/water or dioxane/water.[1][9] 3. Use a suitable base like sodium bicarbonate or triethylamine. Ensure the reaction is stirred vigorously.
Formation of di-Boc side product Use of excess Boc anhydride and harsh basic conditions.Use a controlled amount of Boc anhydride (typically 1.1-1.2 equivalents). Employ milder basic conditions, for example, sodium bicarbonate in an aqueous/organic solvent mixture.
Incomplete oxidation to the ketone 1. Insufficient oxidizing agent. 2. Deactivated oxidizing agent. 3. Low reaction temperature.1. Increase the equivalents of the oxidizing agent. 2. Use freshly prepared or properly stored oxidizing agents. 3. For some oxidations, such as Swern, maintaining a low temperature is critical. For others, a slight increase in temperature might be necessary.
Formation of over-oxidation products (e.g., carboxylic acids) Use of a strong, non-selective oxidizing agent.[4]Employ milder oxidizing agents like PCC, Dess-Martin periodinane, or a TEMPO-catalyzed system.[3][6][10]
Difficulty in purifying the final product 1. Presence of unreacted starting material or byproducts. 2. Oily product that is difficult to crystallize.1. Use column chromatography on silica gel with a suitable eluent system (e.g., ethyl acetate/hexane) for purification.[11][12] 2. If the product is an oil, try recrystallization from a different solvent system or purification by chromatography.

Yield Optimization Data

The following table summarizes typical yields for the two main steps in the synthesis of this compound under various conditions.

Step Reagents and Conditions Yield (%)
Boc Protection (Boc)₂O, Triethylamine, Dichloromethane, 0 °C to rt85-95
(Boc)₂O, Sodium Bicarbonate, Dioxane/Water, rt80-90[1]
(Boc)₂O, NaOH, Water, 25 °C75-95[9]
Oxidation Pyridinium Chlorochromate (PCC), Dichloromethane, rt70-85[10]
Swern Oxidation (DMSO, Oxalyl Chloride, Triethylamine), -78 °C85-95[3]
TEMPO, Sodium Hypochlorite, Dichloromethane/Water, 0 °C80-93[5]

Experimental Workflow Diagram

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Oxidation A (R)-2-Aminocyclohexanol B Dissolve in Solvent (e.g., DCM) A->B C Add Base (e.g., Triethylamine) B->C D Add (Boc)₂O at 0 °C C->D E Stir at Room Temperature D->E F Aqueous Workup and Extraction E->F G (R)-N-Boc-2-aminocyclohexanol F->G H (R)-N-Boc-2-aminocyclohexanol I Dissolve in DCM H->I J Add Oxidizing Agent (e.g., PCC) I->J K Stir at Room Temperature J->K L Quench and Purify (e.g., Chromatography) K->L M This compound L->M

Caption: General workflow for the two-step synthesis of this compound.

Detailed Experimental Protocols

Protocol 1: Boc Protection of (R)-2-Aminocyclohexanol
  • Dissolution : Dissolve (R)-2-aminocyclohexanol (1.0 eq) in dichloromethane (DCM).

  • Base Addition : Cool the solution to 0 °C and add triethylamine (1.5 eq).

  • Boc Anhydride Addition : Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM.

  • Reaction : Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Workup : Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Isolation : Remove the solvent under reduced pressure to obtain the crude (R)-N-Boc-2-aminocyclohexanol, which can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 2: Oxidation of (R)-N-Boc-2-aminocyclohexanol
  • Dissolution : Dissolve (R)-N-Boc-2-aminocyclohexanol (1.0 eq) in DCM.

  • Oxidizing Agent Addition : Add pyridinium chlorochromate (PCC, 1.5 eq) in one portion.

  • Reaction : Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Purification : Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Isolation : Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography (eluting with a gradient of ethyl acetate in hexane) to yield this compound as a solid.[11]

References

Common side reactions in the synthesis of 2-aminocyclohexanones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 2-aminocyclohexanones.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of 2-aminocyclohexanones, with a focus on common side reactions and their mitigation.

1. Neber Rearrangement

  • Question: I am attempting to synthesize 2-aminocyclohexanone via the Neber rearrangement of cyclohexanone oxime O-tosylate, but I am getting a significant amount of a byproduct. What could this be and how can I avoid it?

    • Answer: A common side reaction in the Neber rearrangement is the Beckmann rearrangement.[1] This occurs when the oxime or its derivative rearranges to form a lactam (caprolactam in this case) instead of the desired α-amino ketone.

    • Troubleshooting:

      • Choice of Base: The choice of base is critical. Strong, non-nucleophilic bases are generally preferred. Potassium ethoxide is commonly used.[2]

      • Reaction Temperature: Maintain strict temperature control, especially during the tosylation step, keeping the temperature below 5 °C.[2]

      • Purity of Starting Materials: Ensure the cyclohexanone oxime is pure and dry, as impurities can promote side reactions.

  • Question: My yield for the Neber rearrangement is consistently low. What factors could be contributing to this?

    • Answer: Low yields can result from incomplete tosylation, competing side reactions, or issues with the hydrolysis of the intermediate azirine.

    • Troubleshooting:

      • Tosylation Step: Ensure complete tosylation of the oxime by using a slight excess of p-toluenesulfonyl chloride and allowing sufficient reaction time.[2]

      • Hydrolysis: The final hydrolysis step to open the azirine intermediate requires acidic conditions and heating (reflux).[2] Ensure these conditions are met to drive the reaction to completion.

      • Extraction: Thoroughly extract the product from the aqueous layer after neutralization.

2. Hofmann Rearrangement

  • Question: I am using the Hofmann rearrangement of 2-oxocyclohexanecarboxamide, but the reaction is not proceeding as expected. What are some common pitfalls?

    • Answer: The Hofmann rearrangement involves the formation of an isocyanate intermediate from a primary amide.[3][4] Issues can arise from the preparation of the starting material or the conditions of the rearrangement itself.

    • Troubleshooting:

      • Starting Material Synthesis: The starting material, 2-oxocyclohexanecarboxamide, must be synthesized first, typically from ethyl 2-oxocyclohexanecarboxylate and ammonia.[2] Ensure this starting material is pure.

      • Reagent Preparation: The sodium hypobromite reagent is prepared in situ by adding bromine to a cold aqueous solution of sodium hydroxide.[2] The temperature should be kept low during this preparation.

      • Reaction Initiation: Gently warming the reaction mixture is often necessary to initiate the rearrangement, which is indicated by the evolution of carbon dioxide.[2]

3. Schmidt Rearrangement

  • Question: Can I synthesize 2-aminocyclohexanone directly from cyclohexanone using the Schmidt rearrangement?

    • Answer: While the Schmidt reaction can be used with ketones, its application to cyclohexanone primarily yields caprolactam, an isomer of the desired product, as the major product.[2] The direct, high-yield synthesis of 2-aminocyclohexanone via this method is not well-documented.[2]

    • Safety Precaution: This reaction uses hydrazoic acid (HN₃), which is highly toxic and explosive. This reaction should only be performed by trained personnel with appropriate safety measures in place.[2]

4. General Issues

  • Question: I am observing multiple unidentified spots on my TLC plate. What are the likely sources of these impurities?

    • Answer: Multiple spots can indicate a variety of issues including side reactions, incomplete reactions, or decomposition of starting materials or products. In the context of cyclohexanone reactions, self-condensation or polymerization can be a problem, especially under basic conditions.[5]

    • Troubleshooting:

      • Reaction Monitoring: Monitor the reaction progress closely using TLC or GC to determine the optimal reaction time.

      • Purification: Employ appropriate purification techniques such as column chromatography to isolate the desired product.

      • Inert Atmosphere: Some reactions may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Data Presentation

Table 1: Comparison of Synthetic Routes to 2-Aminocyclohexanones [2]

Synthetic RouteStarting MaterialKey ReagentsReported Yield (%)AdvantagesDisadvantages
Neber Rearrangement Cyclohexanone OximeTsCl, Base (e.g., KOEt)65-72%Readily available starting material.Multi-step process; potential for Beckmann rearrangement as a side reaction.
Schmidt Rearrangement CyclohexanoneHydrazoic Acid (HN₃), Strong Acid (e.g., H₂SO₄)Not reported for 2-aminocyclohexanoneOne-pot reaction from a simple starting material.Use of highly toxic and explosive hydrazoic acid; primarily yields caprolactam.
Hofmann Rearrangement 2-OxocyclohexanecarboxamideBromine, Sodium HydroxideModerate to Good (Specific yield not found)Well-established reaction.Requires the preparation of the starting carboxamide.
Reductive Amination Cyclohexane-1,2-dioneAmmonia, Reducing Agent (e.g., H₂, Catalyst)Good to Excellent (Specific yield not found)Direct reaction; potentially high atom economy.Requires a dicarbonyl starting material and often high pressure.

Experimental Protocols

1. Neber Rearrangement of Cyclohexanone Oxime [2]

  • Step 1: Synthesis of Cyclohexanone Oxime: This can be prepared from cyclohexanone and hydroxylamine hydrochloride following established procedures.

  • Step 2: Tosylation of Cyclohexanone Oxime:

    • Dissolve cyclohexanone oxime in pyridine in a reaction flask.

    • Cool the solution in an ice bath.

    • Slowly add p-toluenesulfonyl chloride (TsCl) portion-wise, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for several hours.

    • Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer with dilute acid, water, and brine, then dry over anhydrous sulfate and concentrate in vacuo to yield the crude O-tosyl oxime.

  • Step 3: Neber Rearrangement and Hydrolysis:

    • Dissolve the crude O-tosyl oxime in absolute ethanol.

    • To this solution, add a solution of potassium ethoxide (KOEt) in ethanol.

    • Stir the reaction mixture at room temperature for several hours.

    • Acidify the mixture with hydrochloric acid and heat to reflux to hydrolyze the intermediate azirine.

    • After cooling, the product, 2-aminocyclohexanone hydrochloride, can be isolated by crystallization.

2. Hofmann Rearrangement of 2-Oxocyclohexanecarboxamide [2]

  • Step 1: Synthesis of 2-Oxocyclohexanecarboxamide: This can be prepared from ethyl 2-oxocyclohexanecarboxylate by reaction with ammonia.

  • Step 2: Hofmann Rearrangement:

    • Prepare a solution of sodium hypobromite in situ by adding bromine to a cold aqueous solution of sodium hydroxide.

    • Add the 2-oxocyclohexanecarboxamide to the cold sodium hypobromite solution.

    • Gently warm the reaction mixture to initiate the rearrangement, which is typically accompanied by the evolution of carbon dioxide.

    • After the reaction is complete, the resulting 2-aminocyclohexanone can be extracted from the aqueous solution.

Visualizations

Neber_Rearrangement_Workflow Start Cyclohexanone Oxime Cyclohexanone Oxime Start->Oxime NH₂OH·HCl TosylOxime O-Tosyl Cyclohexanone Oxime Oxime->TosylOxime TsCl, Pyridine Azirine Azirine Intermediate TosylOxime->Azirine Base (e.g., KOEt) Beckmann Beckmann Rearrangement (Side Reaction) TosylOxime->Beckmann Product 2-Aminocyclohexanone Azirine->Product H₃O⁺ (Hydrolysis) Caprolactam Caprolactam Beckmann->Caprolactam

Caption: Workflow for the Neber Rearrangement, including a potential side reaction.

Hofmann_Rearrangement_Workflow Start 2-Oxocyclohexane- carboxamide Isocyanate Isocyanate Intermediate Start->Isocyanate Br₂, NaOH Product 2-Aminocyclohexanone Isocyanate->Product H₂O

Caption: Key steps in the Hofmann Rearrangement for 2-aminocyclohexanone synthesis.

Schmidt_Rearrangement_Issues Start Cyclohexanone MajorProduct Caprolactam (Major Product) Start->MajorProduct HN₃, H₂SO₄ MinorProduct Amide (Minor Product) Start->MinorProduct HN₃, H₂SO₄ DesiredProduct 2-Aminocyclohexanone (Not a primary product)

Caption: Product distribution in the Schmidt Rearrangement of cyclohexanone.

References

Technical Support Center: Purification of Crude (R)-N-Boc-2-aminocyclohexanone by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying crude (R)-N-Boc-2-aminocyclohexanone using column chromatography. It includes a detailed experimental protocol, a troubleshooting guide in a question-and-answer format, and a summary of key quantitative data.

Experimental Protocol: Column Chromatography of this compound

This protocol describes a representative method for the purification of this compound on a laboratory scale using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Triethylamine (TEA) (optional, for basic compounds)

  • Dichloromethane (DCM) (for sample loading)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Chromatography column

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase (eluent). A common starting point is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by preliminary TLC analysis. A typical starting ratio could be 9:1 (v/v) Hexane:Ethyl Acetate. If tailing is observed on the TLC plate, consider adding a small amount of triethylamine (0.1-1%) to the mobile phase.

  • Column Packing:

    • Secure the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the mobile phase and pour it into the column, gently tapping the column to ensure even packing and remove air bubbles.

    • Allow the silica gel to settle, and do not let the solvent level drop below the top of the silica gel.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Carefully apply the solution to the top of the silica gel bed using a pipette.

    • Dry Loading: If the compound is not very soluble in the mobile phase, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions. The flow rate can be controlled by applying gentle air pressure (flash chromatography) or by gravity.

    • The polarity of the mobile phase can be gradually increased (gradient elution) if necessary to elute the compound. For example, starting with 9:1 Hexane:Ethyl Acetate and gradually increasing to 7:3 Hexane:Ethyl Acetate.

  • Fraction Analysis:

    • Monitor the collected fractions using TLC to identify those containing the pure product.

    • Spot each fraction on a TLC plate, develop the plate in the mobile phase, and visualize the spots (e.g., under a UV lamp or using a potassium permanganate stain).

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

    • Assess the purity of the final product using analytical techniques such as HPLC or NMR.

Quantitative Data Summary

The following table summarizes typical parameters for the column chromatography purification of N-Boc protected amines. Actual values may vary depending on the specific conditions and the purity of the crude material.

ParameterTypical ValueNotes
Stationary Phase Silica Gel (60-120 mesh or 230-400 mesh)Standard choice for normal-phase chromatography.
Mobile Phase Hexane:Ethyl Acetate (gradient from 9:1 to 7:3 v/v)A common solvent system for compounds of moderate polarity.
Mobile Phase Additive 0.1 - 1% Triethylamine (TEA)Can be added to prevent peak tailing of basic compounds.[1]
Loading Capacity 1-5 g of crude product per 100 g of silica gelA general guideline; can vary based on separation difficulty.[2]
Expected Yield 70-90%Dependent on the purity of the crude material and technique.
Achieved Purity >98%Typically achievable with careful chromatography.[2]
TLC Rf Value 0.3 - 0.5In the elution solvent for optimal separation.

Troubleshooting Guide & FAQs

Here are some common issues encountered during the purification of this compound and their solutions.

Q1: My compound is not moving off the baseline of the TLC plate, even with 100% ethyl acetate.

A1: Your compound may be too polar for the chosen solvent system. You can try a more polar solvent system, such as dichloromethane/methanol. A stock solution of 10% ammonium hydroxide in methanol can be used as a polar component (1-10%) in dichloromethane for very polar compounds.[3]

Q2: The spots on my TLC plate are streaking or "tailing".

A2: Tailing is often caused by the interaction of basic amine groups with the acidic silanol groups on the silica gel.[1] To mitigate this, add a small amount of a basic modifier like triethylamine (0.1-1%) to your mobile phase.[1] This will neutralize the acidic sites on the silica gel.

Q3: I see a new spot on the TLC after running the column that wasn't in my crude mixture, and my yield is low.

A3: The Boc protecting group can be sensitive to acidic conditions and may be partially cleaved by the acidic silica gel.[4] This would result in a new, more polar spot (the deprotected amine) on your TLC. To avoid this, you can use deactivated silica gel or add a base like triethylamine to your eluent.[3] Alternatively, using a less acidic stationary phase like alumina could be considered.[3]

Q4: My compound is coming off the column very slowly and in many fractions (broad elution).

A4: This can happen if the mobile phase is not polar enough to elute the compound effectively. Once your compound starts to elute, you can try increasing the polarity of the mobile phase (gradient elution) to speed up the elution and sharpen the peak.[3] For example, if you start with 10% ethyl acetate in hexane, you can gradually increase it to 20% or 30%.

Q5: I can't see my compound on the TLC plate using a UV lamp.

A5: While the Boc group has a chromophore, its absorbance might be weak. Try using a stain to visualize the spots. A potassium permanganate (KMnO4) stain is a good general-purpose stain for organic compounds.

Q6: How do I choose the right solvent system for my column?

A6: The ideal solvent system should give your desired compound an Rf value of around 0.3-0.5 on the TLC plate. This generally provides the best separation. Test various ratios of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate) using TLC to find the optimal system before running the column.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation prep_eluent Prepare Mobile Phase (e.g., Hexane:EtOAc) pack_column Pack Column with Silica Gel prep_eluent->pack_column Slurry load_sample Load Crude Sample (Wet or Dry Loading) pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc Analyze Fractions by TLC collect_fractions->tlc combine Combine Pure Fractions tlc->combine Identify pure fractions evaporate Evaporate Solvent combine->evaporate final_product Purified Product evaporate->final_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_issues Common Issues cluster_solutions Potential Solutions start Problem Encountered tailing Peak Tailing / Streaking? start->tailing no_elution Compound Not Eluting? start->no_elution degradation New Spots / Low Yield? start->degradation tailing->no_elution No add_tea Add Triethylamine (TEA) to Mobile Phase tailing->add_tea Yes no_elution->degradation No increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity Yes check_boc Use Deactivated Silica or Add TEA degradation->check_boc Yes

References

Developing robust crystallization procedures for (R)-N-Boc-2-aminocyclohexanone purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing robust crystallization procedures for the purification of (R)-N-Boc-2-aminocyclohexanone.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in the crystallization of this compound?

A1: The primary challenges include the tendency of the compound to oil out, potential for low yields due to solubility in the mother liquor, and the inclusion of process-related impurities. The Boc protecting group can sometimes hinder crystallization, leading to the formation of amorphous material or oils.[1][2]

Q2: Which solvent systems are recommended for the crystallization of this compound?

A2: A good starting point is a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Based on the properties of similar Boc-protected compounds, suitable solvent/anti-solvent systems include:

  • Good Solvents (for dissolving the crude product): Isopropyl acetate, ethyl acetate, acetone, methanol, isopropanol, dichloromethane (DCM).[3]

  • Anti-Solvents (for inducing precipitation): Heptane, hexane, petroleum ether, water.[3]

Experimentation with binary solvent systems is highly recommended to achieve optimal purity and yield.

Q3: My product has "oiled out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated to a high degree or if the cooling rate is too fast. To address this, you can:

  • Re-heat the mixture to dissolve the oil.

  • Add a small amount of the primary solvent to reduce the level of supersaturation.

  • Allow the solution to cool more slowly.

  • Introduce a seed crystal to encourage heterogeneous nucleation.[2][4]

  • Consider using a different solvent system.

Q4: The purity of my crystallized product is not satisfactory. How can I improve it?

A4: To enhance purity, consider the following:

  • Slower Cooling Rate: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Rapid cooling can trap impurities within the crystal lattice.[5]

  • Recrystallization: Perform a second crystallization step.

  • Charcoal Treatment: If colored impurities are present, a charcoal treatment of the hot solution can be effective.[5]

  • Solvent Selection: Ensure the chosen solvent system effectively solubilizes impurities at lower temperatures while precipitating the desired product.

Q5: My crystallization yield is very low. What are the likely causes and solutions?

A5: Low yield can result from several factors:

  • Excessive Solvent: Using too much solvent will result in a significant portion of the product remaining in the mother liquor.[5] If possible, carefully evaporate some of the solvent and re-cool.

  • Premature Filtration: Ensure the crystallization process is complete before filtering.

  • Inappropriate Solvent System: The product may be too soluble in the chosen solvent, even at low temperatures. Re-evaluate the solvent/anti-solvent system.

Troubleshooting Guide

The following table provides a summary of common issues, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Product "oils out" - Solution is too concentrated.- Cooling is too rapid.- Presence of impurities depressing the melting point.- Re-heat and add a small amount of the primary solvent.- Slow down the cooling process.- Add a seed crystal.- Consider purification by column chromatography before crystallization.
No crystals form - Solution is too dilute.- Insufficient cooling.- Evaporate some of the solvent to increase concentration.- Cool the solution to a lower temperature (e.g., in an ice bath or freezer).- Scratch the inside of the flask with a glass rod at the solution-air interface to induce nucleation.
Low Purity - Rapid crystal growth trapping impurities.- Ineffective solvent system for rejecting impurities.- Slow down the cooling rate.- Perform a re-crystallization.- Treat the hot solution with activated charcoal if colored impurities are present.[5]
Low Yield - Too much solvent used.- Product is significantly soluble in the mother liquor.- Concentrate the mother liquor and cool to obtain a second crop of crystals.- Optimize the solvent/anti-solvent ratio and volume.[5]

Experimental Protocols

Protocol 1: Single Solvent Crystallization
  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of a hot solvent (e.g., isopropanol).

  • Cooling: Cover the flask and allow it to cool slowly to room temperature.

  • Further Cooling: Place the flask in an ice bath or refrigerator for at least one hour to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Solvent/Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., ethyl acetate) at room temperature.

  • Addition of Anti-Solvent: Slowly add an anti-solvent (e.g., heptane) dropwise until the solution becomes slightly turbid.

  • Re-dissolution: Add a few drops of the primary solvent until the solution becomes clear again.

  • Cooling and Crystallization: Allow the solution to stand at room temperature. Crystals should form as the solution slowly cools and evaporates slightly. If no crystals form, proceed to the next step.

  • Further Cooling: Place the flask in a refrigerator to induce further crystallization.

  • Isolation and Washing: Isolate the crystals by vacuum filtration and wash with a mixture of the solvent/anti-solvent, followed by the pure anti-solvent.

  • Drying: Dry the crystals under vacuum.

Data Presentation

The following tables summarize typical data obtained during the development of a crystallization procedure for this compound. (Note: This data is representative and may vary based on experimental conditions).

Table 1: Solubility of this compound in Various Solvents

Solvent Solubility at 20°C (mg/mL) Solubility at 60°C (mg/mL)
Methanol150>500
Isopropanol80400
Ethyl Acetate200>600
Dichloromethane>500>500
Heptane<520
Water<1<1

Table 2: Purity and Yield from Different Crystallization Systems

Solvent System Yield (%) Purity (HPLC Area %)
Isopropanol7598.5
Ethyl Acetate / Heptane8599.2
Acetone / Water8099.0

Visualizations

Experimental Workflow

experimental_workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude Product dissolve Dissolve in hot solvent or solvent/anti-solvent crude->dissolve cool Slow Cooling dissolve->cool seed Add Seed Crystal (optional) cool->seed filter Vacuum Filtration cool->filter seed->filter wash Wash with cold solvent filter->wash dry Dry under vacuum wash->dry pure Pure Product dry->pure

Caption: General workflow for the crystallization of this compound.

Troubleshooting Decision Tree

troubleshooting_tree start Start Crystallization oiling_out Product Oiling Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No reheat Re-heat & Add Solvent oiling_out->reheat Yes low_purity Purity < 99%? no_crystals->low_purity No concentrate Concentrate Solution no_crystals->concentrate Yes success Successful Crystallization low_purity->success No recrystallize Recrystallize low_purity->recrystallize Yes slow_cool Cool Slower reheat->slow_cool slow_cool->oiling_out scratch Scratch Flask concentrate->scratch scratch->no_crystals recrystallize->start

Caption: Decision tree for troubleshooting common crystallization issues.

Parameter Relationships

parameter_relationships purity Purity yield Yield crystal_size Crystal Size cooling_rate Cooling Rate cooling_rate->purity - cooling_rate->yield + cooling_rate->crystal_size - concentration Concentration concentration->purity - concentration->yield + solvent Solvent System solvent->purity ++ solvent->yield ++

Caption: Relationships between key parameters and crystallization outcomes.

References

(R)-N-Boc-2-aminocyclohexanone stability, storage, and decomposition issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, storage, and handling of (R)-N-Boc-2-aminocyclohexanone for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: There are conflicting recommendations from suppliers for this specific compound. While some suggest storage at room temperature, for optimal long-term stability and to minimize potential degradation, it is advisable to store this compound under refrigerated conditions (2-8°C).[1] It should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light and moisture.[1]

Q2: What are the primary decomposition pathways for this compound?

A2: The primary decomposition pathway for this compound involves the acid-catalyzed cleavage of the tert-butoxycarbonyl (Boc) protecting group.[1][2] This reaction generates a reactive tert-butyl cation, which can lead to the formation of byproducts. Additionally, prolonged exposure to high temperatures (above 85-90°C) can cause thermal decomposition.[1] While specific studies on this molecule are limited, racemization of the chiral center is a potential concern under harsh conditions and should be monitored.

Q3: Is this compound sensitive to moisture?

A3: Yes, Boc-protected amines can be sensitive to moisture, which can facilitate the hydrolysis of the Boc group, especially in the presence of acidic or basic impurities.[1] Therefore, it is crucial to handle and store the compound in a dry environment and use anhydrous solvents when preparing solutions.

Q4: How can I assess the purity and stability of my this compound sample?

A4: The purity and stability of this compound can be assessed using standard analytical techniques. Chiral High-Performance Liquid Chromatography (HPLC) is the recommended method to determine both chemical purity and enantiomeric excess (a measure of racemization).[3] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the chemical structure and identify potential degradation products.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in experimental settings.

Issue 1: Inconsistent reaction outcomes or low yields.

  • Possible Cause: Degradation of the starting material due to improper storage.

  • Troubleshooting Steps:

    • Verify the storage conditions of your this compound sample. Ensure it has been stored at 2-8°C, under an inert atmosphere, and protected from light and moisture.

    • Assess the purity of the material using chiral HPLC or NMR before use.

    • If degradation is suspected, use a fresh, unopened vial of the compound.

Issue 2: Presence of unexpected byproducts in the reaction mixture.

  • Possible Cause: Acid-catalyzed decomposition of the Boc group during the reaction.

  • Troubleshooting Steps:

    • Review your reaction conditions. Ensure that all reagents and solvents are free from acidic impurities.

    • If acidic conditions are necessary for a subsequent step, consider performing the reaction at a lower temperature to minimize decomposition.

    • The use of scavengers, such as triisopropylsilane (TIS), can help to trap the tert-butyl cation generated during Boc-deprotection, thus preventing side reactions.[4]

Issue 3: Loss of enantiomeric purity in the product.

  • Possible Cause: Racemization of the chiral center.

  • Troubleshooting Steps:

    • Avoid harsh acidic or basic conditions and elevated temperatures for prolonged periods.

    • Analyze the enantiomeric excess of your starting material and product using chiral HPLC to monitor for any changes.

    • If racemization is observed, optimize the reaction conditions to be milder.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature2-8°CTo minimize thermal degradation and slow down potential decomposition pathways.[1]
AtmosphereInert Gas (Argon, Nitrogen)To prevent oxidation and reaction with atmospheric moisture and carbon dioxide.[1]
LightProtect from light (Amber vial)To prevent potential photolytic degradation.[1]
MoistureTightly sealed containerTo prevent hydrolysis of the Boc-protecting group.[1]

Table 2: Potential Decomposition Issues and Mitigation Strategies

IssuePrimary CausePotential ProductsMitigation Strategies
Boc Deprotection Exposure to acidic conditions2-aminocyclohexanone, tert-butyl cation byproducts- Use anhydrous and non-acidic solvents and reagents.- Work at low temperatures if acidic conditions are unavoidable.
Thermal Degradation Exposure to high temperatures (>85-90°C)Undefined degradation products- Store at recommended refrigerated conditions.- Avoid excessive heating during experiments.[1]
Racemization Harsh acidic or basic conditions, elevated temperatures(S)-N-Boc-2-aminocyclohexanone- Use mild reaction conditions.- Monitor enantiomeric purity via chiral HPLC.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound

This protocol outlines a general approach for a long-term stability study, which should be adapted based on the specific experimental conditions the compound will be subjected to.

  • Sample Preparation:

    • Dispense aliquots of this compound from a single, high-purity batch into several amber glass vials.

    • Create different study groups to test various conditions (e.g., 2-8°C with inert gas, room temperature, exposure to light, elevated temperature like 40°C).

  • Initial Analysis (Time Zero):

    • Perform initial analysis on a control sample for appearance, purity (chiral HPLC), and identity (NMR, Mass Spectrometry). This will serve as the baseline.

  • Stability Storage:

    • Store the vials under the defined conditions.

  • Time-Point Testing:

    • At predetermined time points (e.g., 1, 3, 6, and 12 months), remove a vial from each study group.

    • Allow the vial to equilibrate to room temperature before opening.

    • Perform the same set of analytical tests as in the initial analysis.

  • Data Analysis:

    • Compare the results from each time point to the initial analysis to identify any changes in purity, appearance, or enantiomeric excess.

Mandatory Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound start Experiment Fails: Inconsistent Results / Low Yield / Byproducts check_storage 1. Verify Storage Conditions (2-8°C, Inert Gas, Dark, Dry) start->check_storage improper_storage Improper Storage check_storage->improper_storage No proper_storage Proper Storage check_storage->proper_storage Yes use_fresh Action: Use a fresh, unopened vial. improper_storage->use_fresh check_purity 2. Assess Purity (Chiral HPLC, NMR) before use proper_storage->check_purity use_fresh->check_purity impure Impure check_purity->impure No pure Pure check_purity->pure Yes purify Action: Purify the material or use a new batch. impure->purify check_conditions 3. Review Reaction Conditions (Acidity, Temperature, Moisture) pure->check_conditions harsh_conditions Harsh Conditions check_conditions->harsh_conditions Yes mild_conditions Mild Conditions check_conditions->mild_conditions No optimize Action: Optimize conditions (Lower Temp, Anhydrous Solvents, Scavengers) harsh_conditions->optimize proceed Proceed with Optimized Experiment mild_conditions->proceed optimize->proceed

Caption: Troubleshooting workflow for experiments involving this compound.

StabilityTestingProtocol General Stability Testing Protocol start Start: High-Purity Sample initial_analysis Time Zero Analysis (Appearance, Chiral HPLC, NMR, MS) start->initial_analysis storage Store Aliquots under Defined Conditions (e.g., 2-8°C, RT, 40°C) initial_analysis->storage timepoint Pull Samples at Time Points (1, 3, 6, 12 months) storage->timepoint reanalysis Re-analyze Samples (Same tests as Time Zero) timepoint->reanalysis compare Compare Data to Time Zero reanalysis->compare stable No Significant Change: Stable compare->stable No unstable Significant Change: Unstable compare->unstable Yes report Report Findings and Determine Shelf-Life stable->report unstable->report

Caption: General experimental workflow for assessing the stability of this compound.

References

Troubleshooting low enantioselectivity in chiral aminocyclohexanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Enantioselective Synthesis of Chiral Aminocyclohexanones. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on troubleshooting common issues encountered during the synthesis of these valuable chiral building blocks.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the enantioselective synthesis of chiral aminocyclohexanones?

A1: The most prevalent and effective methods for synthesizing chiral aminocyclohexanones include organocatalytic asymmetric Michael additions, Robinson annulations, and enzymatic kinetic resolutions. Organocatalysis, in particular, has gained significant traction due to its operational simplicity and the availability of a wide range of chiral catalysts such as proline and its derivatives, as well as cinchona alkaloids.[1][2][3] These methods allow for the stereocontrolled formation of C-C and C-N bonds, leading to highly functionalized chiral cyclohexanone frameworks.

Q2: My reaction is showing low enantiomeric excess (ee). What is the first and most critical step in troubleshooting this issue?

A2: Before investigating reaction parameters, it is imperative to validate your analytical method for determining enantiomeric excess, which is typically chiral High-Performance Liquid Chromatography (HPLC).[4] An inaccurate analytical method can lead to misleading results. Ensure that you have achieved baseline separation (Resolution, Rs > 1.5) of the enantiomers and have verified the accuracy and precision of your method using known standards.[4]

Q3: How does the choice of catalyst influence the enantioselectivity of the reaction?

A3: The chiral catalyst is the cornerstone of enantioselective synthesis, as it creates the chiral environment necessary to favor the formation of one enantiomer over the other. The structure of the catalyst, including its steric bulk and electronic properties, directly impacts the transition state of the reaction. For instance, in organocatalysis, the choice between different proline derivatives or cinchona alkaloids can significantly alter the enantiomeric excess.[1][2] It is often necessary to screen a variety of catalysts to find the optimal one for a specific substrate and reaction.

Q4: Can the solvent choice significantly impact the enantioselectivity?

A4: Yes, the solvent can have a profound effect on enantioselectivity. The polarity of the solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition state.[4] For example, in proline-catalyzed reactions, polar aprotic solvents like DMSO or DMF are often preferred. A solvent screening is a crucial step in optimizing any asymmetric reaction.

Troubleshooting Guide: Low Enantioselectivity

Low enantiomeric excess is a common challenge in the synthesis of chiral aminocyclohexanones. This guide provides a systematic approach to identifying and resolving the root causes of this issue.

Problem: The enantiomeric excess (ee%) of my chiral aminocyclohexanone is consistently low.

Below is a workflow to guide your troubleshooting process:

G start Low ee% Observed analytical Validate Analytical Method (Chiral HPLC/GC) start->analytical reagent Assess Reagent & Catalyst Purity analytical->reagent Method Validated sub_analytical Inaccurate ee% Reading analytical->sub_analytical conditions Optimize Reaction Conditions reagent->conditions Purity Confirmed sub_reagent Catalyst Poisoning/ Racemic Background Reaction reagent->sub_reagent catalyst_choice Screen Different Catalysts conditions->catalyst_choice Optimization Fails sub_conditions Suboptimal Temperature, Solvent, or Concentration conditions->sub_conditions sub_catalyst Poor Catalyst-Substrate Match catalyst_choice->sub_catalyst

Caption: Troubleshooting workflow for low enantioselectivity.

Step 1: Validate Your Analytical Method

  • Question: Is my chiral HPLC/GC method providing an accurate ee% value?

  • Action:

    • Ensure baseline separation of the enantiomers (Rs > 1.5).

    • Verify the accuracy with a known standard if available.

    • Check for linearity of the detector response for both enantiomers.[4]

Step 2: Scrutinize Reagent and Catalyst Purity

  • Question: Are impurities in my starting materials or catalyst affecting the reaction?

  • Action:

    • Repurify starting materials (e.g., distillation, recrystallization, or column chromatography).

    • Ensure the chiral catalyst is of high purity and has been stored correctly to prevent degradation. Impurities can act as catalyst poisons or promote a non-selective background reaction.

Step 3: Optimize Reaction Conditions

  • Question: Are the reaction conditions (temperature, solvent, concentration) optimal for high enantioselectivity?

  • Action:

    • Temperature: Lowering the reaction temperature often increases enantioselectivity by favoring the transition state with the lower activation energy.

    • Solvent: Perform a solvent screen to identify the optimal medium for the reaction. The polarity and coordinating ability of the solvent can significantly influence the chiral induction.

    • Concentration & Catalyst Loading: Vary the concentration of reactants and the catalyst loading. Insufficient catalyst may lead to a competing non-catalyzed reaction, while high concentrations can sometimes lead to the formation of less selective catalyst aggregates.

Step 4: Evaluate Different Chiral Catalysts

  • Question: Is the chosen catalyst the most suitable for my specific substrate?

  • Action:

    • If optimization of reaction conditions does not yield satisfactory results, consider screening a different class of chiral catalysts or derivatives of the current catalyst. The steric and electronic properties of the catalyst need to be well-matched with the substrate to achieve high enantioselectivity.

Data Presentation: Catalyst Performance in Asymmetric Michael Addition

The following table summarizes the performance of different organocatalysts in the asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene, a key step in the synthesis of chiral aminocyclohexanone precursors.

Catalyst TypeChiral Catalyst ExampleCatalyst Loading (mol%)SolventAdditiveYield (%)dr (syn/anti)ee% (syn)
ProlinamideL-Proline-derived amide20Dichloromethanep-Nitrobenzoic acidup to 75up to 94:6up to 80
Diamine-Thiourea(R,R)-DPEN-based thiourea10Water4-Nitrophenol88-999:176-99
Chiral Ionic LiquidL-Proline-based10-60EthanolNoneGood-up to 97

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene using a Prolinamide Catalyst [5]

  • To a stirred solution of cyclohexanone (1.0 mL), add the prolinamide organocatalyst (20 mol%) and p-nitrobenzoic acid (20 mol%) in dichloromethane (1.0 mL).

  • Add trans-β-nitrostyrene (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon consumption of the trans-β-nitrostyrene, evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (5 mL) for subsequent purification by column chromatography.

  • Determine the diastereomeric ratio and enantiomeric excess of the purified product by chiral HPLC analysis.

Protocol 2: Chiral HPLC Method Development for Aminocyclohexanone Derivatives

  • Column Selection: Start with a polysaccharide-based chiral stationary phase (CSP), such as Chiralcel® OD-H or Chiralpak® AD-H, as they show broad applicability for ketones.[6]

  • Mobile Phase Screening:

    • Normal Phase: Begin with a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) in a 90:10 (v/v) ratio.[6]

    • For basic aminocyclohexanones, add a basic modifier like diethylamine (DEA) (0.1% v/v) to the mobile phase to improve peak shape and resolution.

    • For acidic derivatives, use an acidic modifier like trifluoroacetic acid (TFA) (0.1% v/v).

  • Optimization:

    • Adjust the ratio of hexane to alcohol to optimize the retention time and resolution.

    • Vary the flow rate (typically between 0.5-1.5 mL/min) to improve separation efficiency.

    • If necessary, evaluate different alcohol modifiers (e.g., ethanol, 2-propanol, n-butanol).

  • Detection: Use a UV detector at a wavelength where the analyte has significant absorbance (e.g., 220 nm or 254 nm).

Mandatory Visualizations

G Catalyst Catalyst (Structure, Loading) Enantioselectivity Enantioselectivity Catalyst->Enantioselectivity Solvent Solvent (Polarity, Coordinating Ability) Solvent->Enantioselectivity Temperature Temperature Temperature->Enantioselectivity Additives Additives/Co-catalysts (Acids, Bases) Additives->Enantioselectivity Substrate Substrate (Steric & Electronic Properties) Substrate->Enantioselectivity

Caption: Key factors influencing enantioselectivity.

References

Optimization of reaction conditions for alkylation of (R)-N-Boc-2-aminocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of reaction conditions for the alkylation of (R)-N-Boc-2-aminocyclohexanone. This resource is intended for researchers, scientists, and drug development professionals.

Experimental Workflow

The general workflow for the alkylation of this compound involves deprotonation of the N-H bond followed by nucleophilic attack on an alkylating agent.

Alkylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: this compound reagents Prepare Base, Solvent, and Alkylating Agent start->reagents deprotonation Deprotonation of N-H with Base reagents->deprotonation alkylation Addition of Alkylating Agent (R-X) deprotonation->alkylation monitoring Monitor Reaction (TLC, LC-MS) alkylation->monitoring quench Quench Reaction monitoring->quench extraction Aqueous Work-up & Extraction quench->extraction purification Purification (e.g., Column Chromatography) extraction->purification product Final Product: N-Alkyl-(R)-N-Boc-2-aminocyclohexanone purification->product

Caption: General experimental workflow for the alkylation of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the alkylation of this compound.

Issue Potential Cause Recommendation
Low or No Conversion 1. Inefficient Deprotonation: The base may be too weak or not soluble enough to effectively deprotonate the Boc-protected amine. 2. Low Reaction Temperature: The reaction may be too slow at the current temperature. 3. Steric Hindrance: Bulky alkylating agents or the substrate itself can hinder the reaction. 4. Poor Quality Reagents: Degradation of the base or alkylating agent.1. Stronger Base: Switch to a stronger base like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu). Cesium carbonate (Cs₂CO₃) can also be more effective than K₂CO₃ due to higher solubility.[1] 2. Increase Temperature: Gradually increase the reaction temperature and monitor for product formation and potential side reactions. 3. Longer Reaction Time/Different Alkylating Agent: Increase the reaction time. If possible, consider a less sterically hindered alkylating agent. 4. Use Fresh Reagents: Ensure all reagents are fresh and anhydrous, especially the solvent and base.
Over-alkylation (Di-alkylation) The mono-alkylated product is often more nucleophilic than the starting material, leading to a second alkylation.[1]1. Stoichiometry Control: Use a significant excess of this compound relative to the alkylating agent. 2. Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration. 3. Choice of Base: Some bases, like cesium carbonate, have been reported to favor mono-alkylation.[1]
Side Reactions 1. Enolate Formation: The presence of the ketone functionality can lead to enolate formation and subsequent C-alkylation, especially with strong bases. 2. Elimination: If the alkylating agent is prone to elimination (e.g., secondary or tertiary halides), this can compete with the desired substitution.1. Milder Base/Controlled Temperature: Use a milder base or perform the reaction at a lower temperature to favor N-alkylation over C-alkylation. 2. Choice of Alkylating Agent: Use primary alkyl halides or tosylates, which are less prone to elimination.
Racemization or Epimerization The chiral center at the 2-position may be susceptible to epimerization under harsh basic conditions.1. Milder Reaction Conditions: Use the mildest effective base and the lowest possible temperature. 2. Monitor Chiral Purity: Analyze the enantiomeric or diastereomeric excess of the product using chiral chromatography (e.g., HPLC or GC).
Difficult Purification The product may be difficult to separate from unreacted starting material or byproducts.1. Optimize Reaction Conversion: Aim for full conversion to simplify the purification process. 2. Chromatography Optimization: Experiment with different solvent systems for column chromatography. 3. Crystallization: Attempt to crystallize the product.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the alkylation of this compound?

A1: A good starting point is to use a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF). The reaction is typically performed at room temperature, but may require heating depending on the reactivity of the alkylating agent.

Q2: How can I choose the best base for my reaction?

A2: The choice of base is critical. Strong, non-nucleophilic bases are preferred to ensure complete deprotonation of the N-H bond without competing in the alkylation reaction.

Base Solvent Typical Temperature Notes
Sodium Hydride (NaH)DMF, THF0 °C to RTA strong, common base for N-alkylation. Requires careful handling.
Potassium tert-butoxide (KOtBu)THF, DMSORTA strong, hindered base that is soluble in many organic solvents.
Cesium Carbonate (Cs₂CO₃)DMF, AcetonitrileRT to 80 °COften effective for mono-alkylation and can be a milder alternative.
Potassium Carbonate (K₂CO₃)DMF, Acetonitrile50 °C to refluxA weaker base that may require higher temperatures and longer reaction times.

Q3: What type of alkylating agents can be used?

A3: Primary alkyl halides (iodides and bromides) are generally the most effective due to their higher reactivity in SN2 reactions and lower propensity for elimination side reactions. Activated halides like benzyl and allyl halides are also good substrates. Secondary halides can be used but may lead to lower yields and elimination byproducts.

Q4: How can I maintain the stereochemical integrity of the (R)-enantiomer?

A4: To minimize the risk of epimerization at the chiral center, it is crucial to use the mildest possible reaction conditions that still afford a reasonable reaction rate. This includes using the least amount of excess base necessary and keeping the reaction temperature as low as possible. It is highly recommended to determine the enantiomeric excess (ee) of the product using a suitable chiral analytical method.

Q5: What is the best way to monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of the starting material and the formation of the product. Staining with a potassium permanganate solution can be useful for visualizing the spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the formation of the desired product and any byproducts.

Experimental Protocols

General Protocol for N-Alkylation using Sodium Hydride

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 - 1.5 eq, 60% dispersion in mineral oil) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add the alkylating agent (1.0 - 1.2 eq) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Gentle heating may be required for less reactive alkylating agents.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Logical Relationship Diagram

Troubleshooting Logic start Low Yield or Incomplete Reaction check_base Is the base strong enough and soluble? start->check_base check_temp Is the reaction temperature adequate? start->check_temp check_reagents Are the reagents of good quality? start->check_reagents Use stronger base (NaH, KOtBu) Use stronger base (NaH, KOtBu) check_base->Use stronger base (NaH, KOtBu) Increase temperature Increase temperature check_temp->Increase temperature Use fresh, anhydrous reagents Use fresh, anhydrous reagents check_reagents->Use fresh, anhydrous reagents over_alkylation Over-alkylation Observed adjust_stoichiometry Use excess amine or slow addition of alkylating agent over_alkylation->adjust_stoichiometry side_reactions Side Reactions (C-alkylation, Elimination) milder_conditions Use milder base or lower temperature side_reactions->milder_conditions change_alkylating_agent Use primary alkyl halide side_reactions->change_alkylating_agent racemization Loss of Stereochemical Purity optimize_conditions Use milder conditions and monitor ee racemization->optimize_conditions

Caption: A logical diagram for troubleshooting common issues in the alkylation reaction.

References

How to avoid Beckmann rearrangement side reaction in Neber rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides and FAQs for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed information to help you successfully perform the Neber rearrangement while avoiding the common Beckmann rearrangement side reaction. The following question-and-answer format directly addresses specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between the Neber and Beckmann rearrangements?

The Neber and Beckmann rearrangements are two distinct reactions that can occur from a common starting material, a ketoxime. The critical determinant of the reaction pathway is the reaction conditions. The Neber rearrangement is a base-catalyzed reaction that yields an α-aminoketone. In contrast, the Beckmann rearrangement is acid-catalyzed and produces an amide or lactam.[1][2][3]

Q2: I am observing a significant amount of amide byproduct in my Neber rearrangement. What is causing this Beckmann rearrangement side reaction?

The formation of an amide byproduct indicates that the Beckmann rearrangement is competing with your desired Neber rearrangement.[1] This typically occurs when the reaction conditions are not optimal and inadvertently promote the acid-catalyzed Beckmann pathway. Key factors that can lead to this side reaction include:

  • Presence of acidic impurities: Trace amounts of acid in your starting materials, solvent, or glassware can catalyze the Beckmann rearrangement.

  • Sub-optimal base selection: Using a weak or nucleophilic base can be insufficient to efficiently deprotonate the α-carbon, allowing the Beckmann pathway to compete.

  • Inappropriate solvent choice: Protic or highly polar solvents can stabilize intermediates that favor the Beckmann rearrangement.

  • Elevated temperatures: Higher reaction temperatures can provide the activation energy needed for the Beckmann rearrangement to occur.

Q3: How can I modify my reaction conditions to favor the Neber rearrangement and minimize the Beckmann side reaction?

To suppress the Beckmann rearrangement, it is crucial to optimize your reaction conditions to strongly favor the base-catalyzed Neber pathway. This involves careful consideration of the base, solvent, temperature, and leaving group.

Troubleshooting Guide: Optimizing Reaction Conditions for Selective Neber Rearrangement

This section provides detailed guidance on how to adjust your experimental parameters to maximize the yield of the desired α-aminoketone and minimize the formation of the Beckmann rearrangement byproduct.

Choice of Base

The selection of the base is critical for a successful Neber rearrangement. An ideal base should be strong enough to efficiently deprotonate the α-carbon of the ketoxime sulfonate, initiating the Neber pathway, but non-nucleophilic to avoid unwanted side reactions.

Base TypeRecommendationRationale
Strong, Non-Nucleophilic Bases Highly Recommended These bases, such as potassium tert-butoxide (KOtBu), sodium ethoxide (NaOEt), and potassium ethoxide (KOEt), are highly effective at promoting the Neber rearrangement by rapidly forming the necessary carbanion intermediate. Their bulky nature minimizes nucleophilic attack on the sulfonate ester.
Amine Bases Use with CautionTertiary amines like triethylamine (Et₃N) can be used, but they are generally weaker bases and may require longer reaction times or higher temperatures, which could potentially lead to more side products.
Hydroxide Bases Not RecommendedBases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are generally not recommended as they can promote hydrolysis of the starting material and are less effective at driving the reaction to completion compared to alkoxides.
Solvent Selection

The solvent plays a crucial role in influencing the reaction pathway. Non-polar, aprotic solvents are generally preferred for the Neber rearrangement.

Solvent TypeRecommendationRationale
Non-Polar, Aprotic Solvents Highly Recommended Solvents such as toluene, benzene, and diethyl ether are excellent choices. They do not solvate the anionic intermediates as strongly as polar solvents, which favors the intramolecular cyclization step of the Neber rearrangement. A non-polar environment also disfavors the formation of ionic intermediates required for the Beckmann rearrangement.[4]
Polar, Aprotic Solvents Use with CautionSolvents like tetrahydrofuran (THF) or dioxane can be used, but they may lead to a higher proportion of the Beckmann product compared to non-polar solvents.
Protic Solvents Not RecommendedProtic solvents such as ethanol or methanol should be avoided. They can participate in solvolysis reactions and stabilize the intermediates of the Beckmann rearrangement, leading to significant amounts of the amide byproduct.
Reaction Temperature

Controlling the reaction temperature is essential for selectivity.

Temperature RangeRecommendationRationale
Low Temperatures (0 °C to room temperature) Highly Recommended Running the reaction at lower temperatures significantly favors the Neber rearrangement. The Beckmann rearrangement typically has a higher activation energy, and therefore, its rate is more sensitive to temperature increases.
Elevated Temperatures Not RecommendedHigher temperatures should be avoided as they can promote the competing Beckmann rearrangement and other side reactions, leading to a lower yield of the desired α-aminoketone.
Leaving Group

The most commonly used leaving group is the tosylate (OTs). However, other sulfonate esters can also be employed.

Leaving GroupRecommendationRationale
Tosylate (OTs) Standard Choice Tosylates are readily prepared from the corresponding ketoxime using tosyl chloride and are excellent leaving groups for the Neber rearrangement.
Mesylate (OMs) Alternative Mesylates can also be used and may offer advantages in certain substrates, although they are generally more reactive and may be more prone to side reactions.
Other Sulfonates Less CommonOther sulfonate esters can be used, but their reactivity and selectivity in the Neber rearrangement are less well-documented.

Experimental Protocols

Protocol 1: General Procedure for the Selective Neber Rearrangement of a Ketoxime Tosylate

This protocol is designed to maximize the yield of the α-aminoketone while minimizing the formation of the Beckmann rearrangement product.

Materials:

  • Ketoxime

  • Tosyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Potassium tert-butoxide (KOtBu)

  • Toluene (anhydrous)

  • Diethyl ether (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Ketoxime Tosylate:

    • Dissolve the ketoxime (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add tosyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 2-4 hours or until the reaction is complete (monitor by TLC).

    • Pour the reaction mixture into ice-cold water and extract with diethyl ether.

    • Wash the organic layer sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ketoxime tosylate. The product can be purified by chromatography if necessary.

  • Neber Rearrangement:

    • Dissolve the ketoxime tosylate (1.0 eq) in anhydrous toluene under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add potassium tert-butoxide (1.2 eq) portion-wise, ensuring the temperature remains at 0 °C.

    • Allow the reaction to stir at 0 °C to room temperature for 2-12 hours, monitoring the progress by TLC.

    • Upon completion, quench the reaction by adding cold water.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate under reduced pressure to yield the crude α-aminoketone. The product can be purified by chromatography or crystallization.

Visualizing the Competing Pathways

The following diagram illustrates the divergence of the Neber and Beckmann rearrangement pathways from the common ketoxime sulfonate intermediate.

competing_pathways cluster_start Starting Material cluster_intermediate Common Intermediate cluster_neber Neber Rearrangement cluster_beckmann Beckmann Rearrangement Ketoxime Ketoxime KetoximeSulfonate Ketoxime Sulfonate Ketoxime->KetoximeSulfonate + TsCl, Pyridine Carbanion Carbanion KetoximeSulfonate->Carbanion Strong, Non-nucleophilic Base (e.g., KOtBu) NitriliumIon Nitrilium Ion KetoximeSulfonate->NitriliumIon Acid Catalyst (Trace Acid) Azirine Azirine Intermediate Carbanion->Azirine Intramolecular Nucleophilic Attack AminoKetone α-Aminoketone (Desired Product) Azirine->AminoKetone Hydrolysis Amide Amide (Side Product) NitriliumIon->Amide Hydrolysis

Figure 1. Competing pathways of the Neber and Beckmann rearrangements.

References

Challenges in scaling up the synthesis of (R)-N-Boc-2-aminocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (R)-N-Boc-2-aminocyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the synthesis and scale-up of this chiral building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The synthesis of this compound typically involves two key stages: the asymmetric synthesis of (R)-2-aminocyclohexanone followed by the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. Common asymmetric methods include organocatalytic α-amination of cyclohexanone and asymmetric reductive amination.

Q2: I am observing low enantioselectivity in my asymmetric synthesis. What are the potential causes?

A2: Low enantioselectivity can stem from several factors. In organocatalytic systems, such as those using proline, catalyst loading, temperature, and solvent can significantly impact the stereochemical outcome. For reductive amination, the choice of chiral ligand and catalyst, as well as reaction conditions like hydrogen pressure and temperature, are critical. On a larger scale, mass and heat transfer limitations can also lead to decreased enantioselectivity.

Q3: My Boc protection reaction is not going to completion. What should I do?

A3: Incomplete Boc protection is a common issue. Potential causes include insufficient reagent (di-tert-butyl dicarbonate, Boc₂O), poor quality of Boc₂O (hydrolyzed), or low reactivity of the amine, which can be the case for sterically hindered amines. Increasing the equivalents of Boc₂O, ensuring its quality, and optimizing reaction conditions (e.g., solvent, temperature, and base) can improve conversion.

Q4: I am observing a significant amount of a di-Boc protected byproduct. How can I prevent this?

A4: Formation of the N,N-di-Boc derivative can occur, especially with primary amines under forcing conditions. To minimize this side reaction, it is advisable to use a stoichiometric amount of Boc₂O (e.g., 1.1 equivalents). Careful monitoring of the reaction by TLC or LC-MS and stopping it once the starting material is consumed can also prevent over-reaction.

Q5: During the Boc protection step, I am noticing a loss of enantiomeric purity. What could be the cause and how can I mitigate it?

A5: Racemization during Boc protection can occur, particularly if the reaction conditions are too harsh. The use of strong bases or prolonged exposure to basic conditions can lead to the abstraction of the α-proton, resulting in a loss of stereochemistry.[1] To minimize racemization, it is recommended to use milder bases (e.g., NaHCO₃), aprotic solvents, and the lowest effective reaction temperature. Monitoring the reaction and minimizing its duration is also crucial.[1] Catalyst-free conditions in water have also been reported to yield optically pure products.[1][2]

Troubleshooting Guides

Asymmetric α-Amination of Cyclohexanone
Issue Possible Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction. - Catalyst deactivation. - Suboptimal reaction conditions (temperature, solvent, concentration).- Monitor reaction progress by TLC/LC-MS to ensure completion. - Use fresh, high-quality catalyst and reagents. - Screen different solvents (e.g., DMSO, NMP, CH₃CN) and temperatures. - Adjust the concentration of the reactants.
Low Enantioselectivity (ee) - Incorrect catalyst or chiral ligand. - Suboptimal temperature. - Presence of impurities (e.g., water). - Inappropriate solvent.- Ensure the use of the correct enantiomer of the catalyst (e.g., L-proline for the (R)-product in some cases). - Optimize the reaction temperature; lower temperatures often improve enantioselectivity. - Use anhydrous solvents and reagents. - Screen a range of solvents to find the optimal one for stereocontrol.
Difficult Purification - Presence of unreacted starting materials. - Formation of side products.- Optimize the reaction to drive it to completion. - Use flash column chromatography with an appropriate solvent system (e.g., ethyl acetate/hexanes) for purification. - Consider converting the product to a salt for purification by crystallization.
N-Boc Protection of (R)-2-Aminocyclohexanone
Issue Possible Cause(s) Suggested Solution(s)
Incomplete Reaction - Insufficient Boc₂O. - Low reactivity of the amine. - Poor solubility of the starting material.- Increase the equivalents of Boc₂O (e.g., to 1.2-1.5 eq.). - Add a catalyst like 4-dimethylaminopyridine (DMAP) in catalytic amounts. - Screen different solvents or solvent mixtures to improve solubility.[3]
Formation of Side Products (e.g., di-Boc, urea derivatives) - Excess Boc₂O. - High reaction temperature. - Presence of water leading to Boc₂O decomposition.- Use a stoichiometric amount of Boc₂O (1.1 eq.). - Run the reaction at room temperature or below. - Use anhydrous solvents.
Racemization - Use of a strong base (e.g., Et₃N). - Prolonged reaction time. - High reaction temperature.- Use a milder base like NaHCO₃ or run the reaction without a base.[1] - Monitor the reaction closely and work it up as soon as the starting amine is consumed.[1] - Maintain a low reaction temperature (e.g., 0 °C to room temperature).
Difficult Removal of Excess Boc₂O - Boc₂O and its byproducts can be difficult to separate from the product.- Quench the reaction with a nucleophilic amine resin (e.g., tris(2-aminoethyl)amine polystyrene) to scavenge excess Boc₂O.[3] - Use an aqueous workup with a mild base (e.g., NaHCO₃ solution) to hydrolyze unreacted Boc₂O.

Data Presentation

Table 1: Comparison of Conditions for Boc Protection of Amines
Conditions Base Solvent Typical Yield (%) Key Considerations Reference
StandardNaOHH₂O/Dioxane75-95Common for amino acids.[4]
StandardEt₃N, DMAPCH₂Cl₂>90Can promote side reactions and racemization.[5]
MildNaHCO₃H₂O/THF>90Good for maintaining stereochemical integrity.[6]
Catalyst-FreeNoneH₂O83-98Environmentally friendly; minimizes racemization.[1][2][4]

Experimental Protocols

Protocol 1: Organocatalytic α-Amination of Cyclohexanone

This protocol is a general representation and may require optimization for specific substrates and scales.

  • Reaction Setup: To a solution of cyclohexanone (1.0 equiv.) in an anhydrous solvent (e.g., DMSO, 2 M) is added L-proline (0.1-0.3 equiv.).

  • Reagent Addition: Diethyl azodicarboxylate (DEAD) or a similar aminating agent (1.1 equiv.) is added dropwise to the mixture at room temperature.

  • Reaction: The reaction is stirred at room temperature for 24-48 hours, monitoring by TLC or LC-MS until the cyclohexanone is consumed.

  • Work-up: The reaction mixture is diluted with ethyl acetate and washed sequentially with water and brine.

  • Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Protocol 2: N-Boc Protection of (R)-2-Aminocyclohexanone

This protocol is designed to minimize racemization.

  • Dissolution: Dissolve (R)-2-aminocyclohexanone (1.0 equiv.) in a 2:1 mixture of tetrahydrofuran (THF) and water (to a concentration of approximately 0.2 M).[1]

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 equiv.).

  • Reagent Addition: To the stirred suspension, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) in THF dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting amine.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be further purified by flash chromatography or crystallization.[7]

Visualizations

experimental_workflow cluster_synthesis Asymmetric Synthesis cluster_protection Boc Protection cluster_purification Purification start Cyclohexanone amination Organocatalytic α-Amination start->amination chiral_amine (R)-2-Aminocyclohexanone amination->chiral_amine boc_protection N-Boc Protection (Boc₂O, NaHCO₃) chiral_amine->boc_protection crude_product Crude (R)-N-Boc-2- aminocyclohexanone boc_protection->crude_product purification Flash Chromatography or Crystallization crude_product->purification final_product Pure (R)-N-Boc-2- aminocyclohexanone purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_synthesis_check Check Synthesis Step cluster_boc_check Check Boc Protection Step start Low Yield or Purity in Final Product? synthesis_issue Low Conversion in α-Amination? start->synthesis_issue Yes synthesis_yes Optimize Reaction: - Time - Temperature - Catalyst Loading synthesis_issue->synthesis_yes Yes synthesis_no Check Enantioselectivity synthesis_issue->synthesis_no No boc_issue Incomplete Boc Protection? synthesis_no->boc_issue boc_yes Increase Boc₂O eq. Add DMAP catalyst boc_issue->boc_yes Yes boc_no Side Products or Racemization? boc_issue->boc_no No side_products Use Stoichiometric Boc₂O Lower Temperature boc_no->side_products Side Products racemization Use Milder Base (NaHCO₃) Shorter Reaction Time boc_no->racemization Racemization

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Monitoring reaction progress of (R)-N-Boc-2-aminocyclohexanone via TLC and HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals monitoring reactions involving (R)-N-Boc-2-aminocyclohexanone using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose techniques for monitoring the progress of a reaction involving this compound? A1: Thin-Layer Chromatography (TLC) is an excellent initial method for rapid, qualitative assessment of a reaction's progress, allowing you to quickly visualize the consumption of starting materials and the appearance of products.[1][2] For more precise, quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method, providing accurate data on conversion and purity.[1]

Q2: How do I choose an appropriate TLC solvent system? A2: A good starting point for developing a TLC solvent system is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[3][4] The ideal system should provide a starting material Rf value of approximately 0.3-0.4, which allows for clear separation from both the product and any potential non-polar byproducts.[5]

Q3: My Boc-protected compound seems to be degrading on the HPLC. Why is this happening? A3: The N-Boc protecting group is sensitive to acid and can be cleaved under acidic conditions.[6] If your HPLC mobile phase contains a strong acid like trifluoroacetic acid (TFA), even at low concentrations (e.g., 0.1%), it can cause slow deprotection of the Boc group, especially if fractions are left standing for extended periods or concentrated under heat.[6]

Q4: What visualization techniques can I use for the TLC plate? A4: Since this compound has a ketone group but the amine is protected, standard UV visualization is often sufficient if the molecule or its reactants/products contain a chromophore. For more general visualization, stains like potassium permanganate (KMnO4) or vanillin are effective as they react with a wide range of organic compounds.[7] A ninhydrin stain will not visualize the N-Boc protected starting material but can be useful for detecting any deprotected amine byproducts.[1]

Q5: Why do my TLC or LC-MS results look strange when I take a sample directly from the reaction mixture? A5: High-boiling solvents (like DMF or DMSO), salts, or other reagents in the crude reaction mixture can interfere with both TLC and LC-MS analysis.[8][9] This can cause streaking on the TLC plate or ion suppression in the mass spectrometer.[8][9] Performing a "mini-workup" on the aliquot, such as a quick extraction in an Eppendorf tube, can often resolve these issues and provide cleaner results.[9]

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)

This protocol outlines a general method for monitoring the reaction progress.

  • Plate Preparation : Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).[5]

  • Sample Preparation :

    • SM : Dissolve a small amount of the starting material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • RXN : Withdraw a small aliquot (1-2 drops) from the reaction mixture using a capillary tube.[2] Dilute this aliquot with 5-10 drops of a suitable solvent.

  • Spotting :

    • Using a capillary spotter, apply a small spot of the starting material solution to the "SM" lane.

    • Apply a spot of the reaction mixture to the "RXN" lane.

    • Apply a spot of the starting material to the "CO" lane, and then spot the reaction mixture directly on top of it.[5]

  • Development : Place the spotted TLC plate in a developing chamber containing the chosen mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate). Ensure the solvent level is below the starting line.[7][10] Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization : Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots using a UV lamp and/or an appropriate stain (e.g., potassium permanganate).

  • Analysis : The reaction is progressing if the spot corresponding to the starting material in the "RXN" lane diminishes over time and a new spot (the product) appears. The reaction is complete when the starting material spot is no longer visible in the "RXN" lane.[11]

Protocol 2: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general reverse-phase HPLC method.

  • System Preparation :

    • Column : A C18 reverse-phase column is a common choice.

    • Mobile Phase : A mixture of water (A) and acetonitrile (ACN) or methanol (MeOH) (B) is typical. To avoid Boc-group cleavage, use a less acidic modifier like formic acid (0.1%) instead of TFA, or use a buffered mobile phase (e.g., ammonium acetate).[6]

    • Method : Start with a gradient elution (e.g., 5% to 95% B over 15-20 minutes) to determine the approximate retention times of all components. Then, an isocratic method can be developed for routine monitoring.

  • Sample Preparation :

    • Take an aliquot from the reaction mixture at specified time points.

    • Quench the reaction if necessary (e.g., by adding water or a buffer).

    • Dilute the sample significantly with the mobile phase to a final concentration of approximately 0.1-1.0 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection to prevent contamination of the column.[12]

  • Injection and Analysis :

    • Inject a standard of the starting material to determine its retention time.

    • Inject the prepared samples from the reaction time points.

    • Monitor the chromatogram at a suitable wavelength (e.g., 210-220 nm for the carbonyl group if no other chromophore is present).

  • Data Interpretation : Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time to calculate the percentage conversion.

Data Presentation

Table 1: Typical TLC Parameters for this compound
ParameterRecommendationRationale
Stationary Phase Silica Gel 60 F254Standard choice for a wide range of organic compounds.
Mobile Phase Hexanes:Ethyl Acetate (e.g., 4:1 to 1:1)Good starting point; adjust polarity for optimal Rf.[3][4]
Visualization UV light (254 nm), Potassium Permanganate StainUV for conjugated systems; KMnO4 is a general stain for most organic compounds.
Expected Rf Product Rf may be higher or lower than starting material depending on the reaction.The goal is to achieve clear separation (ΔRf > 0.1).
Table 2: Typical HPLC Parameters for this compound
ParameterRecommendationRationale
Stationary Phase C18 (Reversed-Phase)Standard for separation of moderately polar organic molecules.
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic AcidFormic acid is less harsh than TFA and minimizes Boc deprotection.[6]
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Detection UV at 210 nmFor detection of the carbonyl chromophore.
Expected Retention This compound is moderately polar; retention time will depend heavily on the exact conditions.More polar products will elute earlier; less polar products will elute later.

Visual Workflows and Troubleshooting Guides

Reaction_Monitoring_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_decision Decision Making aliquot Take Reaction Aliquot dilute Dilute & Filter (for HPLC) or Spot Directly (for TLC) aliquot->dilute tlc TLC Analysis (Qualitative) dilute->tlc Fast Check hplc HPLC Analysis (Quantitative) dilute->hplc Precise Check interpret Interpret Results: - SM consumed? - Product formed? tlc->interpret hplc->interpret decision Is Reaction Complete? interpret->decision continue_rxn Continue Reaction & Monitor decision->continue_rxn No workup Proceed to Workup decision->workup Yes continue_rxn->aliquot Repeat at next time point

Caption: General workflow for monitoring reaction progress using TLC and HPLC.

TLC Troubleshooting Guide

Q: My spots are streaking or elongated. What should I do? A: This is a common issue that can be caused by several factors:[7]

  • Sample Overload : The most frequent cause is applying too much sample to the plate. Try diluting your sample further before spotting.[7][10]

  • Compound Sensitivity : If your compound is acidic or basic, it can interact strongly with the silica gel. For acidic compounds, try adding a small amount of triethylamine (0.1–2.0%) to your mobile phase. For basic compounds, add a little acetic or formic acid (0.1–2.0%).[7]

  • High Polarity : Very polar compounds may streak. Consider using a more polar mobile phase system or a different stationary phase like reverse-phase C18 plates.[7]

Q: I don't see any spots on my developed TLC plate. What went wrong? A: There are a few possibilities:

  • Sample Too Dilute : Your compound's concentration may be too low to be detected. Try spotting the same location multiple times, allowing the solvent to dry between applications, to concentrate the sample.[7][10]

  • Not UV-Active : Your compound may not be UV-active. Ensure you are trying a chemical stain (like potassium permanganate) in addition to using a UV lamp.[7]

  • Compound Evaporation : If your compound is volatile, it may have evaporated from the plate.[7]

  • Incorrect Solvent Level : The solvent level in the developing chamber might have been above your spotting line, causing your sample to dissolve into the solvent pool instead of running up the plate.[7][10]

Q: My spots are all at the bottom (low Rf) or all at the top (high Rf). How do I fix this? A: This indicates your mobile phase has the wrong polarity for your compound.[7]

  • Spots at the Bottom (Low Rf) : Your eluent is not polar enough. Increase the proportion of the polar solvent (e.g., increase the amount of ethyl acetate relative to hexanes).[7]

  • Spots at the Top (High Rf) : Your eluent is too polar. Decrease the proportion of the polar solvent (e.g., decrease the amount of ethyl acetate relative to hexanes).[7]

TLC_Troubleshooting_Workflow cluster_streaking Issue: Streaking Spots cluster_spots Issue: No Spots / Poor Rf start Problem with TLC Plate? q_overload Is sample overloaded? start->q_overload q_spots_visible Are spots invisible? start->q_spots_visible s_dilute Solution: Dilute sample q_overload->s_dilute Yes q_acidbase Is compound acidic/basic? q_overload->q_acidbase No s_additive Solution: Add acid/base to eluent q_acidbase->s_additive Yes s_stain Solution: Use a chemical stain q_spots_visible->s_stain Yes, even with UV q_rf_value Is Rf too high/low? q_spots_visible->q_rf_value No, spots are visible s_concentrate Solution: Concentrate spot s_stain->s_concentrate Still no spots s_adjust_polarity Solution: Adjust eluent polarity q_rf_value->s_adjust_polarity Yes

Caption: Troubleshooting decision tree for common TLC analysis issues.

HPLC Troubleshooting Guide

Q: My retention times are drifting or inconsistent. What is the cause? A: Retention time stability is critical for reliable data. Drifting can be caused by:

  • Poor Column Equilibration : Ensure the column is equilibrated with the mobile phase for a sufficient amount of time before starting your analysis, especially when changing solvents.[13]

  • Mobile Phase Composition : The mobile phase may have been prepared incorrectly, or if it's a mixture, the proportions may be changing due to evaporation of the more volatile component. Always use freshly prepared mobile phase.[13]

  • Temperature Fluctuations : Column temperature affects retention time. Using a column oven provides a stable thermal environment and improves reproducibility.[13]

  • Leaks : Check for any leaks in the system, as this can cause pressure and flow rate fluctuations.

Q: My peaks are broad or tailing. How can I improve the peak shape? A: Poor peak shape can compromise resolution and integration. Common causes include:

  • Column Contamination/Degradation : Impurities from samples can accumulate on the column frit or stationary phase. Try flushing the column with a strong solvent or, if necessary, replace it. Using a guard column can help extend the life of your analytical column.[12][13]

  • Injection Solvent Mismatch : Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase itself.

  • Column Overloading : Injecting too much sample can lead to broad, tailing peaks. Try reducing the injection volume or sample concentration.[12][13]

Q: I am seeing a high baseline or "ghost peaks" in my chromatogram. What's wrong? A: These issues are often related to contamination.

  • Mobile Phase Contamination : Ensure you are using high-purity HPLC-grade solvents and that your water is freshly deionized. Impurities can accumulate on the column and elute as "ghost peaks," especially during gradient runs.

  • Sample Carryover : A previous, more concentrated sample may not have been fully flushed from the injector. Run blank injections (injecting only the mobile phase) to clean the system.

  • Contaminated Detector Cell : The detector flow cell may be dirty. Flush the system with a strong, appropriate solvent to clean it.[13]

HPLC_Troubleshooting_Workflow cluster_retention Issue: Retention Time cluster_peak_shape Issue: Peak Shape start Problem with HPLC Chromatogram? q_rt_drift Is Retention Time Drifting? start->q_rt_drift q_peak_broad Are Peaks Broad or Tailing? start->q_peak_broad s_check_mobile_phase Solution: Prepare fresh mobile phase q_rt_drift->s_check_mobile_phase Yes s_equilibrate Solution: Increase column equilibration time s_check_mobile_phase->s_equilibrate s_check_temp Solution: Use column oven s_equilibrate->s_check_temp s_flush_column Solution: Flush or replace column q_peak_broad->s_flush_column Yes s_check_injection Solution: Match injection solvent to mobile phase s_flush_column->s_check_injection s_reduce_load Solution: Reduce sample concentration s_check_injection->s_reduce_load

Caption: Troubleshooting decision tree for common HPLC analysis issues.

References

Strategies for removing impurities from crude (R)-N-Boc-2-aminocyclohexanone product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude (R)-N-Boc-2-aminocyclohexanone.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude this compound product?

A1: The impurities in your crude product will largely depend on the synthetic route employed. The two most common routes are the oxidation of an alcohol precursor and the direct Boc-protection of the amine.

  • From Oxidation of N-Boc-(1R,2S)-2-aminocyclohexanol:

    • Unreacted Starting Material: Residual N-Boc-(1R,2S)-2-aminocyclohexanol.

    • Reagent Byproducts: If using a Swern oxidation, you may have residues of dimethyl sulfide (which has a strong, unpleasant odor), as well as byproducts from the activating agent like oxalyl chloride (e.g., carbon monoxide, carbon dioxide). For a Dess-Martin oxidation, iodinane byproducts are common.

    • Over-oxidized Products: While less common for the formation of a ketone, trace amounts of ring-opened byproducts could be present under harsh conditions.

  • From Boc-protection of (R)-2-aminocyclohexanone:

    • Unreacted Starting Material: Residual (R)-2-aminocyclohexanone.

    • Di-Boc Product: The formation of a di-Boc protected amine, where the nitrogen is protected by two Boc groups.

    • Reagent Byproducts: Residual di-tert-butyl dicarbonate (Boc₂O) or its breakdown products.

  • Stereoisomers:

    • (S)-enantiomer: If the chiral purity of your starting material was not high, you may have the (S)-enantiomer of N-Boc-2-aminocyclohexanone.

    • Diastereomers: If your starting material was a mix of diastereomers (e.g., cis- and trans-aminocyclohexanol), you will have diastereomeric impurities.

Q2: What are the recommended methods for purifying crude this compound?

A2: The two primary methods for purifying this compound are flash column chromatography and recrystallization. The choice between them depends on the nature and quantity of the impurities. Often, a combination of both is most effective. Chiral HPLC is a specialized technique used to determine enantiomeric purity and for small-scale preparative separations of enantiomers.

Q3: How can I assess the enantiomeric purity of my final product?

A3: The enantiomeric purity, or enantiomeric excess (ee), of your this compound can be determined using chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase that interacts differently with the (R) and (S) enantiomers, allowing for their separation and quantification.

Troubleshooting Guides

Flash Column Chromatography

Issue 1: Poor separation of the product from impurities.

  • Possible Cause: The solvent system (eluent) is not optimized.

  • Solution:

    • TLC Analysis: Before running a column, perform a thorough thin-layer chromatography (TLC) analysis of your crude product using various solvent systems. A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or acetone.

    • Target Rf Value: Aim for a solvent system that gives your desired product an Rf value between 0.15 and 0.4 on the TLC plate.[1] This generally provides the best separation on a flash column.

    • Solvent Optimization: If separation is still poor, try changing the solvent system. For example, if you are using ethyl acetate/hexanes, try acetone/hexanes or dichloromethane/hexanes. Sometimes, adding a small amount of a third solvent, like methanol, can improve separation.

Issue 2: The product is eluting with the solvent front.

  • Possible Cause: The eluent is too polar.

  • Solution: Decrease the proportion of the polar solvent in your eluent system. For example, if you are using 30% ethyl acetate in hexanes, try reducing it to 15-20%.

Issue 3: The product is not eluting from the column.

  • Possible Cause: The eluent is not polar enough.

  • Solution: Gradually increase the polarity of your eluent. You can do this in a stepwise manner (step-gradient elution) or by gradually mixing in more of the polar solvent (gradient elution).

Issue 4: Tailing of spots on TLC and broad peaks during column chromatography.

  • Possible Cause: The compound may be interacting strongly with the acidic silica gel.

  • Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent to neutralize the acidic sites on the silica gel.

Recrystallization

Issue 1: The product does not crystallize from the chosen solvent.

  • Possible Cause: The product is too soluble in the chosen solvent, or the solution is not saturated.

  • Solution:

    • Solvent Screening: Perform a small-scale solvent screen. The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Solvent System: If a single solvent is not effective, try a binary solvent system. Dissolve your crude product in a minimal amount of a "good" solvent (one in which it is very soluble). Then, slowly add a "poor" solvent (one in which it is insoluble) until the solution becomes turbid. Heat the mixture until it becomes clear again, and then allow it to cool slowly. A common system for this compound is ethyl acetate (good solvent) and hexanes or heptane (poor solvent).

    • Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface, or add a seed crystal of the pure product.

Issue 2: The product "oils out" instead of crystallizing.

  • Possible Cause: The solution is supersaturated, or the cooling rate is too fast. The presence of significant impurities can also cause oiling out.

  • Solution:

    • Slower Cooling: Allow the solution to cool more slowly to room temperature, and then place it in the refrigerator or freezer.

    • Dilution: Add a small amount of the "good" solvent to the oiled-out mixture and heat until a clear solution is obtained. Then, allow it to cool slowly.

    • Purity: If oiling out persists, it may be an indication of significant impurities. In this case, it is advisable to first purify the material by column chromatography and then attempt recrystallization.

Issue 3: The recovered yield after recrystallization is low.

  • Possible Cause: The product has significant solubility in the mother liquor, even at low temperatures. Too much solvent was used for dissolution.

  • Solution:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Cooling: Ensure the solution is thoroughly cooled to maximize crystal formation. An ice bath or freezer can be used.

    • Mother Liquor: Concentrate the mother liquor (the remaining solution after filtering the crystals) and attempt a second recrystallization to recover more product.

Data Presentation

Table 1: Recommended Solvent Systems for Flash Column Chromatography

Solvent System (v/v)Typical Rf of ProductNotes
20-30% Ethyl Acetate in Hexanes0.2 - 0.35A good starting point for most purifications.
10-20% Acetone in Hexanes0.2 - 0.35Can offer different selectivity compared to ethyl acetate.
1-5% Methanol in DichloromethaneVariesUseful for more polar impurities.

Table 2: Suggested Solvent Systems for Recrystallization

Solvent SystemProcedureExpected Outcome
Ethyl Acetate / HexanesDissolve in minimal hot ethyl acetate, add hexanes until cloudy, cool slowly.White crystalline solid.
Diethyl EtherDissolve in a minimal amount of ether and store at low temperature.May require slow evaporation.
Acetone / WaterDissolve in acetone, add water dropwise until persistent turbidity, then warm to clarify and cool slowly.Use with caution to avoid oiling out.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using TLC plates. A 25% ethyl acetate in hexanes mixture is a good starting point. The target Rf for the product should be around 0.25.[1]

  • Column Packing:

    • Select a column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Let the excess solvent drain until the solvent level is just above the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Carefully apply the solution to the top of the silica bed.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure to the top of the column to begin eluting the compounds.

    • Maintain a constant flow rate.

  • Fraction Collection:

    • Collect fractions in test tubes or other suitable containers.

    • Monitor the elution of the product by TLC analysis of the collected fractions.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate with stirring until the solid is completely dissolved.

  • Precipitation: Slowly add hexanes to the hot solution with swirling until the solution becomes faintly and persistently turbid.

  • Clarification: Add a few drops of hot ethyl acetate to the turbid solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath or a refrigerator for a few hours.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold hexanes to remove any residual soluble impurities.

  • Drying: Dry the purified product under vacuum to remove all traces of solvent.

Mandatory Visualization

Purification_Workflow crude_product Crude this compound tlc TLC Analysis crude_product->tlc column_chromatography Flash Column Chromatography tlc->column_chromatography Significant Impurities recrystallization Recrystallization tlc->recrystallization Minor Impurities purity_check Purity & Enantiomeric Excess Check (TLC, NMR, Chiral HPLC) column_chromatography->purity_check recrystallization->purity_check purity_check->column_chromatography Purity < 98% purity_check->recrystallization Purity < 98% pure_product Pure this compound purity_check->pure_product Purity > 98%

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic cluster_column Column Chromatography Troubleshooting cluster_recrystallization Recrystallization Troubleshooting poor_sep Poor Separation optimize_eluent Optimize Eluent (TLC) poor_sep->optimize_eluent Check Rf add_modifier Add Modifier (e.g., Et3N) poor_sep->add_modifier Tailing observed change_solvent Change Solvent System optimize_eluent->change_solvent Still poor separation no_crystals No Crystals Form solvent_screen Solvent Screen no_crystals->solvent_screen induce_crystallization Induce Crystallization solvent_screen->induce_crystallization oiling_out Product Oils Out slow_cool Slower Cooling / Dilute oiling_out->slow_cool

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Enhancing Diastereomeric Ratio in Reactions Involving (R)-N-Boc-2-aminocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (R)-N-Boc-2-aminocyclohexanone. The focus is on strategies to enhance the diastereomeric ratio in reactions involving this chiral building block.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the diastereoselectivity in reactions with this compound?

A1: The diastereochemical outcome of reactions involving this compound is primarily influenced by several factors: the nature of the reactant and reagents, the reaction temperature, and the solvent used. The bulky tert-butoxycarbonyl (Boc) protecting group on the amine plays a significant role in sterically directing the approach of incoming reagents. For nucleophilic additions to the carbonyl group, the interplay between steric hindrance and electronic effects, such as chelation control, dictates the facial selectivity.

Q2: How can I accurately determine the diastereomeric ratio (d.r.) of my product mixture?

A2: The most common and reliable method for determining the diastereomeric ratio is high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR.[1] Protons adjacent to the newly formed stereocenter will exhibit different chemical shifts and coupling constants for each diastereomer. By integrating the signals corresponding to a specific, well-resolved proton for each diastereomer, you can calculate their relative ratio.[1] For more complex spectra, techniques like ¹³C NMR or 2D NMR (e.g., COSY, HSQC) can be employed. Chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique for separating and quantifying diastereomers.

Q3: Which reducing agents are recommended for the diastereoselective reduction of the ketone in this compound?

A3: For the diastereoselective reduction of N-Boc protected α-aminoketones to form the corresponding β-aminoalcohols, sterically hindered reducing agents are often preferred. Reagents such as Lithium triethylborohydride (LiEt₃BH, "Super-Hydride®") or Lithium tri-sec-butylborohydride (Li(s-Bu)₃BH, "L-Selectride®") have been shown to provide high diastereoselectivity, typically favoring the syn-aminoalcohol.[2] The choice of reagent can be critical, as less hindered reagents like sodium borohydride may lead to lower diastereomeric ratios.

Q4: Can the Boc-protecting group be cleaved in situ, and how would this affect diastereoselectivity?

A4: While in situ cleavage of the Boc group is possible under acidic conditions, it is generally not recommended when trying to achieve high diastereoselectivity. The Boc group is instrumental in directing the stereochemical outcome of the reaction.[3] Removing it would expose the free amine, which can alter the conformational preferences of the ring and may participate in the reaction, leading to a different and often lower diastereomeric ratio.

Troubleshooting Guides

Issue 1: Low Diastereomeric Ratio Observed

Possible Cause Suggested Solution
Suboptimal Reaction Temperature Many diastereoselective reactions are highly temperature-dependent. A higher temperature can overcome the small energy difference between the transition states leading to the different diastereomers. Try running the reaction at lower temperatures (e.g., -40 °C, -78 °C).
Incorrect Choice of Reagent The size and nature of the reagent are critical. For reductions, switch to a bulkier reducing agent like L-Selectride® or K-Selectride®. For nucleophilic additions, consider the use of Lewis acids to promote chelation control, which can favor a specific diastereomer.
Inappropriate Solvent The polarity and coordinating ability of the solvent can influence the reaction pathway. Non-coordinating solvents like toluene or dichloromethane may favor sterically controlled additions, while coordinating solvents like THF can promote chelation. Perform a solvent screen to find the optimal medium for your reaction.
Slow Addition of Reagents A rapid addition of the reagent can lead to localized temperature increases and reduced selectivity. Add the reagent dropwise at the desired reaction temperature to maintain better control.

Issue 2: Difficulty in Separating Diastereomers

Possible Cause Suggested Solution
Similar Polarity of Diastereomers Diastereomers often have very similar polarities, making separation by standard column chromatography challenging.
Derivative FormationConsider converting the product mixture into a derivative (e.g., an ester or a silyl ether) that may have a larger difference in polarity between the diastereomers, facilitating separation.
Chromatography OptimizationExperiment with different solvent systems (eluents) and stationary phases (e.g., silica with silver nitrate for compounds with double bonds). High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a suitable chiral or achiral column can also be effective.[1]
Crystallization Issues The desired diastereomer may be difficult to crystallize from the mixture.
Solvent ScreeningPerform a systematic screening of solvents to find one in which the desired diastereomer has low solubility while the other is more soluble.[1]
SeedingIf a small amount of the pure desired diastereomer is available, use it as a seed crystal to induce crystallization.[1]

Quantitative Data Summary

The following table summarizes representative data for the reduction of this compound to the corresponding syn- and anti-aminoalcohols under various conditions.

Entry Reducing Agent Solvent Temperature (°C) Diastereomeric Ratio (syn:anti)
1NaBH₄Methanol075:25
2LiAlH₄THF-78 to 085:15
3L-Selectride®THF-78>95:5
4K-Selectride®THF-78>95:5
5LiEt₃BHToluene-7890:10

Note: The data presented are illustrative and based on typical outcomes for similar substrates. Actual results may vary.

Experimental Protocols

Protocol 1: Diastereoselective Reduction of this compound with L-Selectride®

  • Preparation: Dry all glassware in an oven at 120 °C overnight and assemble under a nitrogen or argon atmosphere.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous tetrahydrofuran (THF, 0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Once the starting material is consumed, slowly quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by 30% hydrogen peroxide.

  • Work-up: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy.

Visualizations

experimental_workflow Experimental Workflow for Optimizing Diastereomeric Ratio cluster_prep Preparation cluster_reaction Reaction Optimization cluster_analysis Analysis & Refinement start Start with this compound conditions Select Initial Conditions: - Reagent - Solvent - Temperature start->conditions reaction Perform Reaction conditions->reaction workup Quench and Work-up reaction->workup analysis Determine Diastereomeric Ratio (NMR, HPLC) workup->analysis decision d.r. > 95:5 ? analysis->decision success Desired Diastereoselectivity Achieved decision->success Yes troubleshoot Troubleshoot & Modify Conditions decision->troubleshoot No troubleshoot->conditions Iterate

Caption: Workflow for optimizing diastereoselectivity.

logical_relationships Factors Influencing Diastereoselectivity cluster_factors Controlling Factors cluster_outcomes Potential Outcomes center Diastereomeric Ratio syn syn-Product center->syn anti anti-Product center->anti temp Temperature temp->center reagent Reagent Properties (Size, Chelation Ability) reagent->center solvent Solvent Properties (Polarity, Coordination) solvent->center substrate This compound (Steric Bulk of Boc-group) substrate->center

Caption: Key factors affecting the diastereomeric ratio.

References

Validation & Comparative

A Comparative Guide to (R)- and (S)-N-Boc-2-aminocyclohexanone in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chiral building blocks, the enantiomers of N-Boc-2-aminocyclohexanone stand out as versatile synthons for the construction of complex molecular architectures. Their rigid cyclohexyl backbone, coupled with a stereodefined amino group, provides a valuable platform for the synthesis of a wide array of chiral ligands, conformationally constrained amino acids, and key intermediates for active pharmaceutical ingredients (APIs). This guide offers an objective comparison of the synthetic utility of (R)-N-Boc-2-aminocyclohexanone and (S)-N-Boc-2-aminocyclohexanone, supported by experimental data and detailed protocols, to aid researchers in the strategic selection of the appropriate enantiomer for their synthetic campaigns.

Performance in the Synthesis of Chiral Diamines and Amino Alcohols

The primary utility of these chiral ketones lies in their diastereoselective transformation into valuable 1,2-amino alcohols and 1,2-diamines. These products serve as critical precursors for chiral ligands in asymmetric catalysis and as scaffolds in medicinal chemistry. The stereochemical outcome of these transformations is dictated by the absolute configuration of the starting aminocyclohexanone.

Diastereoselective Reduction to Chiral Amino Alcohols

The reduction of the ketone functionality in (R)- and (S)-N-Boc-2-aminocyclohexanone provides access to the corresponding cis- and trans-2-amino-1-cyclohexanol derivatives. The diastereoselectivity of this reduction is highly dependent on the choice of reducing agent and reaction conditions. Bulky hydride reagents typically favor attack from the less hindered equatorial face, leading to the cis-amino alcohol, while smaller hydrides can exhibit variable selectivity.

Table 1: Diastereoselective Reduction of N-Boc-2-aminocyclohexanone Enantiomers

Starting MaterialReducing AgentProduct (Major Diastereomer)Diastereomeric Ratio (cis:trans)Yield (%)
This compoundNaBH₄(1R,2R)-N-Boc-2-aminocyclohexanolVaries with conditions~75-90%
(S)-N-Boc-2-aminocyclohexanoneNaBH₄(1S,2S)-N-Boc-2-aminocyclohexanolVaries with conditions~75-90%
Racemic trans-N-Boc-2-aminocyclohexanoneSodium in THF/isopropyl alcoholtrans-3-aminocyclohexanol-75%

Note: Specific diastereomeric ratios for NaBH₄ reduction can be influenced by solvent and temperature. The data for the racemic trans isomer provides a reference for the achievable yields in similar systems[1].

Synthesis of Chiral Diamines via Reductive Amination

A key application of these chiral building blocks is the synthesis of C₂-symmetric vicinal diamines, which are privileged ligands in asymmetric catalysis. The synthesis typically proceeds via reductive amination of the ketone.

Table 2: Synthesis of Chiral N,N'-Disubstituted Diaminocyclohexane Derivatives

Starting MaterialReaction SequenceProductOverall Yield (%)
(R,R)-1,2-diaminocyclohexane1. Imine formation with aldehyde 2. Reduction (NaBH₄) 3. Cyclization (CDI)(R,R)-1,3-disubstituted imidazolidin-2-one55-81%

Note: This data is for the synthesis starting from the resolved diamine, which is a direct downstream product of (R)- or (S)-N-Boc-2-aminocyclohexanone. The yields are representative of the efficiency of transforming the diamine scaffold into more complex structures[2].

Experimental Protocols

General Protocol for Diastereoselective Reduction with Sodium Borohydride

This protocol is a general procedure for the reduction of a substituted cyclohexanone.

Procedure:

  • Dissolve the substituted N-Boc-2-aminocyclohexanone (1.0 eq) in methanol (4-5 mL per gram of ketone) in a round-bottom flask.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add sodium borohydride (NaBH₄, 0.25-0.5 eq) portion-wise to the stirred solution.

  • After the initial vigorous reaction subsides, remove the flask from the ice bath and continue stirring at room temperature for 15 minutes.

  • To decompose the intermediate borate ester, add a 3 M sodium hydroxide solution (4 mL per gram of ketone).

  • Extract the product with methylene chloride (2 x 15 mL).

  • Wash the combined organic layers with saturated sodium chloride solution and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product mixture of cis- and trans-N-Boc-2-aminocyclohexanols.

  • The diastereomeric ratio can be determined by ¹H NMR spectroscopy or gas chromatography of the crude product. Purification is typically achieved by column chromatography[3].

Protocol for the Synthesis of (R,R)-1,3-Dibenzylimidazolidin-2-one from (R,R)-1,2-Diaminocyclohexane

This one-pot protocol demonstrates the conversion of a chiral diamine, derivable from this compound, into a valuable heterocyclic scaffold.

Procedure:

  • Dissolve trans-(R,R)-1,2-diaminocyclohexane (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of 0.3 M.

  • Add the desired aldehyde (e.g., benzaldehyde, 2.05 eq).

  • Heat the mixture to reflux for 60 minutes using microwave irradiation.

  • After cooling to room temperature, add sodium borohydride (2.1 eq) portion-wise.

  • Once the effervescence ceases, heat the reaction mixture to reflux for 240 minutes under microwave irradiation.

  • After the formation of the N,N'-disubstituted diamine, add a solution of carbonyldiimidazole (CDI, 1.1 eq) in anhydrous dichloromethane (DCM) (0.02 M).

  • The reaction is then worked up and purified to yield the final product[2].

Application in the Synthesis of Biologically Active Molecules

The chiral scaffolds derived from (R)- and (S)-N-Boc-2-aminocyclohexanone are instrumental in the synthesis of numerous biologically active compounds. A prominent example is the antiviral drug oseltamivir (Tamiflu®), a neuraminidase inhibitor used to treat influenza A and B infections. The core cyclohexene ring and its stereocenters are often constructed using methodologies that can be initiated from chiral cyclohexanone derivatives.

Influenza Neuraminidase Inhibition Pathway

The following diagram illustrates the mechanism of action of neuraminidase inhibitors like oseltamivir.

Neuraminidase_Inhibition cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Mechanism of Inhibition Virus Influenza Virus HostCell Host Cell Virus->HostCell Attachment & Entry (Hemagglutinin) BuddingVirus Budding Progeny Virus HostCell->BuddingVirus Replication & Assembly ReleasedVirus Released Virus BuddingVirus->ReleasedVirus Release (Neuraminidase) Neuraminidase Neuraminidase Enzyme BuddingVirus->Neuraminidase possesses SialicAcid Sialic Acid Receptor (on Host Cell) BuddingVirus->SialicAcid remains attached to Infection Infection of New Cell ReleasedVirus->Infection Neuraminidase->SialicAcid Cleaves to release virus Oseltamivir Oseltamivir (Neuraminidase Inhibitor) Oseltamivir->Neuraminidase Binds & Inhibits

Figure 1: Mechanism of action of neuraminidase inhibitors.

Logical Workflow for Chiral Diamine Synthesis

The synthesis of C₂-symmetric chiral diamines from N-Boc-2-aminocyclohexanone enantiomers follows a logical and versatile workflow, making these building blocks highly valuable in asymmetric synthesis.

Chiral_Diamine_Synthesis_Workflow Start_R This compound ReductiveAmination Reductive Amination (e.g., with Benzylamine, NaBH₃CN) Start_R->ReductiveAmination Start_S (S)-N-Boc-2-aminocyclohexanone Start_S->ReductiveAmination BocDeprotection Boc Deprotection (e.g., TFA or HCl) ReductiveAmination->BocDeprotection Diamine_R (1R,2R)-N-Substituted 1,2-Diaminocyclohexane BocDeprotection->Diamine_R Diamine_S (1S,2S)-N-Substituted 1,2-Diaminocyclohexane BocDeprotection->Diamine_S LigandSynthesis Chiral Ligand Synthesis Diamine_R->LigandSynthesis Diamine_S->LigandSynthesis CatalystFormation Metal Complex Formation LigandSynthesis->CatalystFormation AsymmetricCatalysis Asymmetric Catalysis CatalystFormation->AsymmetricCatalysis

Figure 2: Synthetic workflow from N-Boc-2-aminocyclohexanone enantiomers to chiral catalysts.

Conclusion

Both (R)- and (S)-N-Boc-2-aminocyclohexanone are indispensable chiral building blocks that provide access to a rich portfolio of enantiomerically pure molecules. The choice between the (R) and (S) enantiomer is dictated by the desired absolute stereochemistry of the final target molecule. While direct comparative studies on the synthesis of a single target from both enantiomers are not extensively documented in the literature, the available data on the synthesis of their respective chiral derivatives demonstrate comparable reactivity and yields under similar conditions. The diastereoselectivity in subsequent transformations, such as reduction and reductive amination, is reliably controlled by the inherent chirality of the starting aminocyclohexanone. This allows for the predictable and efficient synthesis of a wide range of stereochemically defined compounds crucial for drug discovery and the development of novel catalytic systems. Researchers can confidently select either enantiomer based on their synthetic strategy, with the expectation of achieving high levels of stereocontrol and chemical efficiency.

References

A Comparative Guide to Chiral Auxiliaries for the Asymmetric Functionalization of Cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective functionalization of prochiral ketones, such as cyclohexanone, is a foundational transformation in modern organic synthesis, enabling the construction of complex chiral molecules that are central to the development of pharmaceuticals and other biologically active compounds. The introduction of a substituent at the α-position of cyclohexanone creates a stereocenter, and controlling its absolute configuration is paramount. Chiral auxiliaries offer a robust and reliable strategy to achieve high levels of stereocontrol. This guide provides an objective comparison of the performance of three widely used classes of chiral auxiliaries for the asymmetric functionalization of cyclohexanone: Evans' Oxazolidinones, SAMP/RAMP Hydrazones, and Proline-based Organocatalysts. The comparison is supported by experimental data, detailed protocols for key transformations, and visualizations of the experimental workflows.

Performance Comparison of Chiral Auxiliaries

The efficacy of a chiral auxiliary is primarily assessed by the stereoselectivity (enantiomeric excess, ee, or diastereomeric excess, de) and the chemical yield of the desired product. The following tables summarize representative data for the asymmetric alkylation and aldol reactions of cyclohexanone and analogous systems using different chiral auxiliaries.

Table 1: Asymmetric Alkylation of Cyclohexanone Derivatives
Chiral AuxiliarySubstrateElectrophileYield (%)StereoselectivityReference
SAMP CyclohexanoneMethyl Iodide~85% (overall)≥97% ee[1]
RAMP 5-NonanoneMethyl Iodide73% (hydrazone formation)>95% de[2]
Evans' Oxazolidinone N-Propionyl OxazolidinoneBenzyl Bromide92%>99:1 dr[3]
Evans' Oxazolidinone N-Propionyl OxazolidinoneEthyl Iodide53%>95% de[3]
Polymer-Supported Chiral Amine CyclohexanoneMethyl IodideHigh94% ee[4]
Table 2: Asymmetric Aldol Reaction of Cyclohexanone
Chiral Auxiliary/CatalystAldehydeYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
(S)-Proline 4-Nitrobenzaldehyde97%93:7 (anti/syn)96% (anti)[5]
(S)-Proline Benzaldehyde78%90:10 (anti/syn)95% (anti)[5]
(S)-Proline 4-Chlorobenzaldehyde85%92:8 (anti/syn)97% (anti)[5]
L-Prolinamide Derivative 4-Nitrobenzaldehyde80%-30%[6]
Camphor-based Prolinamide p-Nitrobenzaldehyde86%-73%[7]

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the asymmetric functionalization of cyclohexanone using SAMP/RAMP hydrazones, Evans' oxazolidinones, and (S)-proline.

SAMP_RAMP_Workflow cluster_prep Step 1: Hydrazone Formation cluster_alkylation Step 2: Asymmetric Alkylation cluster_cleavage Step 3: Auxiliary Cleavage Cyclohexanone Cyclohexanone Hydrazone Chiral Hydrazone Cyclohexanone->Hydrazone Reflux, Toluene/Benzene (Dean-Stark) SAMP_RAMP SAMP or RAMP SAMP_RAMP->Hydrazone Azaenolate Lithium Azaenolate Hydrazone->Azaenolate LDA, THF, -78 °C Alkylated_Hydrazone Alkylated Hydrazone Azaenolate->Alkylated_Hydrazone R-X (Alkyl Halide) Alkylated_Ketone α-Alkylated Cyclohexanone Alkylated_Hydrazone->Alkylated_Ketone Ozonolysis or Hydrolysis

Fig. 1: General workflow for asymmetric alkylation of cyclohexanone using SAMP/RAMP hydrazones.

Evans_Oxazolidinone_Workflow cluster_acylation Step 1: Acylation cluster_alkylation Step 2: Diastereoselective Alkylation cluster_cleavage Step 3: Auxiliary Cleavage Oxazolidinone Evans' Auxiliary N_Acyl_Oxazolidinone N-Acyl Oxazolidinone Oxazolidinone->N_Acyl_Oxazolidinone Acyl_Halide Acyl Halide/Anhydride Acyl_Halide->N_Acyl_Oxazolidinone Base (e.g., n-BuLi) Enolate Chiral Enolate (Li, Na, or B) N_Acyl_Oxazolidinone->Enolate Base (e.g., LDA, NaHMDS) THF, -78 °C Alkylated_Imide Alkylated Imide Enolate->Alkylated_Imide R-X (Alkyl Halide) Functionalized_Product Chiral Carboxylic Acid, Alcohol, or Aldehyde Alkylated_Imide->Functionalized_Product Hydrolysis (e.g., LiOH/H₂O₂) or Reduction (e.g., LiBH₄)

Fig. 2: General workflow for asymmetric alkylation using Evans' oxazolidinone auxiliaries.

Proline_Aldol_Workflow cluster_reaction Direct Asymmetric Aldol Reaction Cyclohexanone Cyclohexanone Aldol_Adduct Chiral β-Hydroxy Ketone (Aldol Adduct) Cyclohexanone->Aldol_Adduct Aldehyde Aldehyde Aldehyde->Aldol_Adduct Proline (S)-Proline Proline->Aldol_Adduct Solvent (e.g., MeOH/H₂O) Room Temperature

Fig. 3: General workflow for the (S)-proline-catalyzed asymmetric aldol reaction of cyclohexanone.

Detailed Experimental Protocols

Protocol 1: Asymmetric Methylation of Cyclohexanone via SAMP Hydrazone

This protocol is a three-step process: formation of the chiral hydrazone, diastereoselective alkylation, and cleavage of the auxiliary to yield the final product.[8]

Step 1: Formation of (S)-Cyclohexanone SAMP Hydrazone

  • To a solution of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.2 equivalents) in anhydrous benzene or toluene (5 mL per mmol of cyclohexanone), add cyclohexanone (1.0 equivalent).[8]

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 2-4 hours, or until the theoretical amount of water has been collected.[8]

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude hydrazone can be purified by distillation or used directly in the next step.[1][8]

Step 2: Diastereoselective Alkylation

  • In a flame-dried, three-necked flask under an argon atmosphere, prepare a solution of lithium diisopropylamide (LDA) (1.5 equivalents) in anhydrous tetrahydrofuran (THF) (4 mL per mmol of hydrazone) and cool to -78 °C.[8]

  • Slowly add a solution of the (S)-cyclohexanone SAMP hydrazone (1.0 equivalent) in anhydrous THF to the LDA solution at -78 °C.[8]

  • Stir the resulting mixture at this temperature for 2-3 hours to form the lithium azaenolate.[8]

  • Add methyl iodide (1.5 equivalents) dropwise to the solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the addition of water. Extract the product with ether, dry the organic layer over magnesium sulfate, and concentrate under reduced pressure.[1]

Step 3: Cleavage of the Alkylated Hydrazone

  • Dissolve the crude methylated hydrazone in dichloromethane (DCM) (10 mL per mmol) and cool to -78 °C.[8]

  • Bubble ozone through the solution until a persistent blue color is observed.[1]

  • Purge the solution with oxygen or nitrogen to remove excess ozone.

  • Reduce the ozonide by adding a reducing agent (e.g., triphenylphosphine or dimethyl sulfide) and allow the mixture to warm to room temperature.

  • Wash the organic layer with water and brine, dry over magnesium sulfate, and concentrate. The crude (R)-2-methylcyclohexanone can be purified by distillation or column chromatography.

Protocol 2: Asymmetric Aldol Reaction of Cyclohexanone with Benzaldehyde using (S)-Proline

This protocol describes a direct, one-pot asymmetric aldol reaction.[5]

  • In a flask, charge (S)-proline (0.1 mmol, 10 mol%), methanol (1.33 mL), water (330 µL), and cyclohexanone (5.0 mmol, 5 equivalents).

  • Stir the mixture at room temperature for 10 minutes.

  • Cool the mixture to 0 °C and slowly add benzaldehyde (1.0 mmol, 1 equivalent) via syringe.[5]

  • Cap the flask and stir the reaction mixture at room temperature for 30 hours.[5]

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the mixture through a short pad of silica gel with ethyl acetate and concentrate under reduced pressure.[5]

  • The conversion and diastereomeric ratio can be determined by ¹H-NMR analysis of the crude mixture.

  • Purify the product by column chromatography (e.g., ethyl acetate/cyclohexane) to afford the desired aldol adduct.[5]

  • Determine the enantiomeric excess by chiral stationary phase HPLC.[5]

Conclusion

The choice of a chiral auxiliary for the asymmetric functionalization of cyclohexanone depends on the specific transformation, desired stereochemical outcome, and practical considerations such as cost and ease of removal.

  • SAMP/RAMP hydrazones provide a highly effective and predictable method for the asymmetric α-alkylation of cyclohexanone, consistently delivering high enantiomeric excesses.[9][10] The three-step process, however, is longer than organocatalytic approaches.

  • Evans' oxazolidinones are exceptionally versatile and reliable auxiliaries for a wide range of asymmetric transformations, including alkylations and aldol reactions.[11][12] They offer excellent stereocontrol, and a wealth of literature data is available to guide their application.[3] Similar to SAMP/RAMP, the auxiliary needs to be attached and subsequently cleaved.

  • (S)-Proline and its derivatives represent a more atom-economical and environmentally benign approach, functioning as organocatalysts in direct asymmetric reactions.[5] They are particularly effective for asymmetric aldol reactions of cyclohexanone, providing high yields and stereoselectivities in a single step.[5] However, their efficiency in direct asymmetric alkylations of simple ketones can be lower compared to auxiliary-based methods.[8]

For drug development and large-scale synthesis, the operational simplicity and catalytic nature of proline-based systems are highly advantageous. For complex total synthesis where absolute stereocontrol is critical, the well-established and highly predictable nature of Evans' oxazolidinones and SAMP/RAMP hydrazones often makes them the preferred choice. Ultimately, the selection of the optimal chiral auxiliary will be guided by the specific synthetic challenge and the desired balance of efficiency, stereoselectivity, and practicality.

References

A Comparative Guide to the Synthesis of 2-Aminocyclohexanone: Alternatives to Hofmann and Schmidt Rearrangements

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of 2-aminocyclohexanone is a critical step in the creation of various pharmaceutical scaffolds. While the Hofmann and Schmidt rearrangements represent classical approaches to this molecule, alternative methods offer distinct advantages in terms of yield, safety, and substrate availability. This guide provides a detailed comparison of prominent alternative synthetic routes, supported by experimental data and protocols.

Comparison of Synthetic Routes

The selection of an optimal synthetic pathway for 2-aminocyclohexanone depends on factors such as desired yield, reaction conditions, and the availability of starting materials. The following table summarizes the performance of key methods.

Synthetic RouteStarting MaterialKey ReagentsReported Yield (%)Reaction ConditionsAdvantagesDisadvantages
Neber Rearrangement Cyclohexanone Oximep-Toluenesulfonyl chloride (TsCl), Potassium Ethoxide (KOEt)65-72%[1]Base-mediated rearrangement of the O-tosyl oxime, followed by hydrolysis.[1]Readily available starting material.Multi-step process; potential for Beckmann rearrangement as a side reaction.
Reductive Amination Cyclohexane-1,2-dioneAmmonia (NH₃), Hydrogen (H₂), Catalyst (e.g., Pd/C or Raney Nickel)Good to Excellent[1]High-pressure hydrogenation in the presence of ammonia.[1]Direct, high atom economy.Starting material may be less accessible than cyclohexanone.
Hofmann Rearrangement 2-OxocyclohexanecarboxamideBromine (Br₂), Sodium Hydroxide (NaOH)Moderate to Good[1]Base-mediated rearrangement of a primary amide.[1]Well-established reaction.Requires the preparation of the starting carboxamide.
Schmidt Rearrangement CyclohexanoneHydrazoic Acid (HN₃), Strong Acid (e.g., H₂SO₄)Not well-documented for 2-aminocyclohexanoneAcid-catalyzed reaction of a ketone with hydrazoic acid.[1]One-pot reaction from a simple starting material.Primarily yields caprolactam; use of highly toxic and explosive hydrazoic acid.[1]

Experimental Protocols

Neber Rearrangement of Cyclohexanone Oxime

This method involves the conversion of cyclohexanone oxime to its O-tosyl derivative, followed by a base-mediated rearrangement and subsequent hydrolysis to furnish 2-aminocyclohexanone.[1]

Step 1: Synthesis of Cyclohexanone Oxime A detailed procedure for the preparation of cyclohexanone oxime from cyclohexanone and hydroxylamine hydrochloride can be found in various organic synthesis resources.

Step 2: Tosylation of Cyclohexanone Oxime In a reaction flask, dissolve cyclohexanone oxime in pyridine. Cool the solution in an ice bath and slowly add p-toluenesulfonyl chloride (TsCl) portion-wise while maintaining the temperature below 5 °C. After the addition is complete, allow the mixture to stir at room temperature for several hours. Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with dilute acid, water, and brine, then dry over anhydrous sulfate and concentrate in vacuo to yield the crude O-tosyl oxime.[1]

Step 3: Neber Rearrangement and Hydrolysis Dissolve the crude O-tosyl oxime in absolute ethanol. To this solution, add a solution of potassium ethoxide (KOEt) in ethanol. Stir the reaction mixture at room temperature for several hours. Acidify the mixture with hydrochloric acid and heat to reflux to hydrolyze the intermediate azirine, yielding 2-aminocyclohexanone.

Reductive Amination of Cyclohexane-1,2-dione

This method provides a direct route to 2-aminocyclohexanone from the corresponding dione.[1]

In a high-pressure reactor, dissolve cyclohexane-1,2-dione in a suitable solvent (e.g., methanol or ethanol) saturated with ammonia. Add a hydrogenation catalyst, such as palladium on carbon (Pd/C) or Raney nickel. Pressurize the reactor with hydrogen gas and heat the mixture. Monitor the reaction progress using techniques such as TLC or GC. Upon completion, cool the reactor, filter off the catalyst, and remove the solvent to obtain the crude product. The product can then be purified by standard methods such as distillation or chromatography.[1]

Hofmann Rearrangement of 2-Oxocyclohexanecarboxamide

This route requires the initial synthesis of 2-oxocyclohexanecarboxamide, which is then subjected to the Hofmann rearrangement.

Step 1: Synthesis of 2-Oxocyclohexanecarboxamide This intermediate can be prepared from ethyl 2-oxocyclohexanecarboxylate by reaction with ammonia.

Step 2: Hofmann Rearrangement Prepare a solution of sodium hypobromite in situ by adding bromine to a cold aqueous solution of sodium hydroxide. Add the 2-oxocyclohexanecarboxamide to the cold sodium hypobromite solution. Gently warm the reaction mixture to initiate the rearrangement, which is typically accompanied by the evolution of carbon dioxide. After the reaction is complete, the resulting 2-aminocyclohexanone can be extracted from the aqueous solution.[1]

Synthetic Pathway Visualizations

The following diagrams illustrate the logical flow of the described synthetic routes.

Neber_Rearrangement cluster_start Starting Material cluster_intermediate1 Step 1 cluster_intermediate2 Step 2 cluster_intermediate3 Step 3 cluster_product Final Product Cyclohexanone Cyclohexanone Cyclohexanone_Oxime Cyclohexanone Oxime Cyclohexanone->Cyclohexanone_Oxime NH₂OH·HCl O_Tosyl_Oxime O-Tosyl Cyclohexanone Oxime Cyclohexanone_Oxime->O_Tosyl_Oxime TsCl, Pyridine Azirine_Intermediate Azirine Intermediate O_Tosyl_Oxime->Azirine_Intermediate Base (e.g., KOEt) 2_Aminocyclohexanone 2_Aminocyclohexanone Azirine_Intermediate->2_Aminocyclohexanone H₃O⁺ (Hydrolysis)

Neber Rearrangement Workflow

Reductive_Amination cluster_start Starting Material cluster_product Final Product Cyclohexane_1_2_dione Cyclohexane-1,2-dione 2_Aminocyclohexanone 2_Aminocyclohexanone Cyclohexane_1_2_dione->2_Aminocyclohexanone NH₃, H₂, Catalyst (e.g., Pd/C)

Reductive Amination Workflow

Hofmann_Rearrangement cluster_start Starting Material cluster_intermediate Step 1 cluster_product Final Product Ethyl_Ester Ethyl 2-oxocyclohexanecarboxylate Carboxamide 2-Oxocyclohexanecarboxamide Ethyl_Ester->Carboxamide NH₃ 2_Aminocyclohexanone 2_Aminocyclohexanone Carboxamide->2_Aminocyclohexanone Br₂, NaOH

Hofmann Rearrangement Workflow

Schmidt_Rearrangement cluster_start Starting Material cluster_product Major Product Cyclohexanone Cyclohexanone Caprolactam Caprolactam Cyclohexanone->Caprolactam HN₃, H₂SO₄

Schmidt Rearrangement of Cyclohexanone

References

Comparative ¹H and ¹³C NMR Spectral Analysis of (R)-N-Boc-2-aminocyclohexanone and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the NMR spectral characteristics of (R)-N-Boc-2-aminocyclohexanone in comparison to its structural isomers, N-Boc-3-aminocyclohexanone and N-Boc-4-aminocyclohexanone. This guide provides a comprehensive analysis of ¹H and ¹³C NMR data, supported by detailed experimental protocols, to facilitate unambiguous structural elucidation and purity assessment.

The strategic placement of a protected amine on a cyclohexanone scaffold is a common motif in medicinal chemistry and organic synthesis. The resulting chiral aminocyclohexanones are valuable building blocks for a variety of biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of these intermediates. This guide presents a comparative analysis of the ¹H and ¹³C NMR spectra of this compound and its 3- and 4-amino substituted isomers, highlighting the key spectral differences that arise from the positional isomerism.

Quantitative NMR Data Summary

The chemical shifts (δ) and coupling constants (J) in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. The position of the N-Boc-amino substituent on the cyclohexanone ring significantly influences the spectral data, providing a unique fingerprint for each isomer.

Table 1: ¹H NMR Spectral Data Comparison of N-Boc-aminocyclohexanone Isomers

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H directly attached to the N-Boc bearing carbonData not available in search results--
Cyclohexyl ProtonsData not available in search results--
Boc Protons (-C(CH₃)₃)~1.45s-
N-Boc-3-aminocyclohexanone H directly attached to the N-Boc bearing carbonData not available in search results--
Cyclohexyl ProtonsData not available in search results--
Boc Protons (-C(CH₃)₃)~1.44s-
N-Boc-4-aminocyclohexanone [1]H directly attached to the N-Boc bearing carbon3.51m-
Cyclohexyl Protons4.46 (m, 1H), 3.93 (s, 4H), 1.94 (m, 2H), 1.47-1.89 (m, 7H)m, s-
Boc Protons (-C(CH₃)₃)1.44s-

Table 2: ¹³C NMR Spectral Data Comparison of N-Boc-aminocyclohexanone Isomers

CompoundCarbonChemical Shift (δ, ppm)
This compound Carbonyl Carbon (C=O)Data not available in search results
Carbon bearing the N-Boc groupData not available in search results
Cyclohexyl CarbonsData not available in search results
Boc Carbons (-C (CH₃)₃)Data not available in search results
Boc Carbons (-C(CH₃ )₃)Data not available in search results
N-Boc-3-aminocyclohexanone Carbonyl Carbon (C=O)Data not available in search results
Carbon bearing the N-Boc groupData not available in search results
Cyclohexyl CarbonsData not available in search results
Boc Carbons (-C (CH₃)₃)Data not available in search results
Boc Carbons (-C(CH₃ )₃)Data not available in search results
N-Boc-4-aminocyclohexanone [1]Carbonyl Carbon (C=O)155.3
Carbon bearing the N-Boc group48.1
Cyclohexyl Carbons108.0, 64.3, 64.2, 33.1, 30.2
Boc Carbons (-C (CH₃)₃)79.2
Boc Carbons (-C(CH₃ )₃)28.4

Note: The specific spectral data for this compound and N-Boc-3-aminocyclohexanone were not explicitly available in the search results. The tables are structured to accommodate this data once obtained.

Experimental Protocols

Accurate and high-quality NMR data are essential for correct structural assignment. The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra of N-Boc protected aminocyclohexanones.

1. Sample Preparation:

  • ¹H NMR: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • ¹³C NMR: A higher concentration is generally required; dissolve 20-50 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary. The solution should be clear and free of any particulate matter.

2. NMR Spectrometer Setup and Acquisition:

  • Spectra should be acquired on a high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher for better resolution).

  • The sample is inserted into the spectrometer, and the magnetic field is shimmed to achieve optimal homogeneity.

  • For ¹H NMR:

    • A standard single-pulse experiment is typically used.

    • The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • A sufficient number of scans (e.g., 8-16) should be acquired to obtain a good signal-to-noise ratio.

    • A relaxation delay of 1-2 seconds between scans is generally sufficient.

  • For ¹³C NMR:

    • A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each unique carbon.

    • The spectral width should encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required to obtain a good signal-to-noise ratio, especially for quaternary carbons.

3. Data Processing and Analysis:

  • The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum.

  • The spectrum is phased and baseline corrected.

  • Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

  • Integration of the proton signals is performed to determine the relative number of protons.

  • Coupling constants (J-values) are measured from the splitting patterns in the ¹H NMR spectrum.

Logical Workflow for NMR Spectral Analysis

The process of analyzing the NMR spectra to confirm the structure of a specific N-Boc-aminocyclohexanone isomer follows a logical progression.

NMR_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Structural Analysis Sample Purified Compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_1H Acquire ¹H NMR Spectrum Transfer->Acquire_1H Acquire_13C Acquire ¹³C NMR Spectrum Transfer->Acquire_13C Process_FID Fourier Transform & Phasing Acquire_1H->Process_FID Acquire_13C->Process_FID Reference Reference Chemical Shifts Process_FID->Reference Integrate Integrate ¹H Signals Reference->Integrate Analyze_Shifts Analyze Chemical Shifts Reference->Analyze_Shifts Measure_J Measure Coupling Constants Integrate->Measure_J Analyze_Splitting Analyze Splitting Patterns Measure_J->Analyze_Splitting Compare Compare with Expected Data for Isomers Analyze_Shifts->Compare Analyze_Splitting->Compare Confirm Confirm Structure Compare->Confirm

References

Navigating the Stereochemical Maze: A Comparative Guide to Confirming the Stereochemistry of (R)-N-Boc-2-aminocyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of stereochemistry is a cornerstone of modern chemical and pharmaceutical research. The biological activity of a chiral molecule is intrinsically linked to its three-dimensional arrangement, making stereochemical confirmation a critical step in the development of new therapeutics. This guide provides a comprehensive comparison of key analytical methods for confirming the stereochemistry of (R)-N-Boc-2-aminocyclohexanone derivatives, a class of valuable chiral building blocks in organic synthesis.

This technical guide delves into the practical application and comparative performance of several instrumental methods, including polarimetry, Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Vibrational Circular Dichroism (VCD), and X-ray crystallography. Detailed experimental protocols and quantitative data are provided to assist researchers in selecting the most appropriate method for their specific needs.

Method Comparison at a Glance

A summary of the primary analytical techniques for stereochemical determination is presented below, highlighting their key principles, advantages, and limitations.

MethodPrincipleKey AdvantagesKey Limitations
Polarimetry Measures the rotation of plane-polarized light by a chiral compound in solution.Simple, rapid, and inexpensive.Requires a pure sample; specific rotation can be influenced by experimental conditions; provides no information on enantiomeric excess (ee).
NMR Spectroscopy Utilizes chiral shift reagents or chiral derivatizing agents to induce chemical shift differences between enantiomers.Provides information on enantiomeric excess (ee); can be used for structural elucidation.May require derivatization; chiral shift reagents can cause line broadening.
Chiral HPLC Separates enantiomers based on their differential interactions with a chiral stationary phase.Accurate determination of enantiomeric excess (ee); can be used for both analytical and preparative separations.Method development can be time-consuming; may not be suitable for all compounds.
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light.Provides absolute configuration without the need for a reference standard; non-destructive.Requires specialized instrumentation; interpretation often relies on theoretical calculations.
X-ray Crystallography Determines the three-dimensional arrangement of atoms in a crystalline solid.Provides unambiguous determination of absolute stereochemistry.Requires a single, high-quality crystal, which can be difficult to obtain.

Quantitative Data Summary

While specific experimental data for this compound is not widely published, the following table provides representative data for analogous compounds to illustrate the expected outcomes of each technique.

Analytical MethodParameterTypical Value/Observation for a Chiral Aminocyclohexanone Derivative
Polarimetry Specific Rotation [α]Positive or negative value (e.g., +X° or -X°) depending on the enantiomer and conditions.
NMR with Chiral Shift Reagent Chemical Shift Difference (Δδ)Separation of signals for corresponding protons in the two enantiomers (e.g., Δδ = 0.05 - 0.2 ppm).
Chiral HPLC Retention Time (t R )Different retention times for the (R) and (S) enantiomers (e.g., t R1 = 10.5 min, t R2 = 12.3 min).
Vibrational Circular Dichroism VCD SpectrumMirror-image spectra for the two enantiomers.
X-ray Crystallography Flack ParameterA value close to 0 for the correct enantiomer and close to 1 for the incorrect enantiomer.

Experimental Workflows and Logical Relationships

The selection of an appropriate analytical method often follows a logical progression, starting with simpler techniques and moving to more definitive but complex methods as required.

experimental_workflow cluster_screening Initial Screening cluster_ee_determination Enantiomeric Excess (ee) Determination cluster_absolute_config Absolute Configuration Determination Polarimetry Polarimetry (Optical Rotation) NMR_CSA NMR with Chiral Shift Reagent/Derivatizing Agent Polarimetry->NMR_CSA Need ee? Chiral_HPLC Chiral HPLC Polarimetry->Chiral_HPLC Need ee? VCD Vibrational Circular Dichroism (VCD) NMR_CSA->VCD Need Absolute Configuration? Chiral_HPLC->VCD Need Absolute Configuration? Xray X-ray Crystallography VCD->Xray Need Unambiguous Confirmation?

Caption: Logical workflow for stereochemical analysis.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agent

This protocol describes a general method for determining the enantiomeric excess of N-Boc-2-aminocyclohexanone by forming diastereomeric derivatives.[1][2]

Materials:

  • (R/S)-N-Boc-2-aminocyclohexanone (amine)

  • (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acyl chloride) or other suitable chiral derivatizing agent

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or pyridine

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • NMR spectrometer

Procedure:

  • Deprotection: The Boc protecting group on the amine must first be removed. Dissolve the N-Boc-2-aminocyclohexanone derivative in DCM and add an excess of trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours. Remove the solvent and TFA under reduced pressure.

  • Derivatization: Dissolve the resulting amine salt in anhydrous DCM and add an excess of TEA or pyridine. To this solution, add a slight excess (1.1 equivalents) of the chiral derivatizing agent (e.g., Mosher's acyl chloride) dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • NMR Analysis: Dissolve the crude diastereomeric product in CDCl₃ and acquire a high-resolution ¹H NMR spectrum.

  • Data Interpretation: Identify a well-resolved proton signal that is sensitive to the different diastereomeric environments. Integrate the signals corresponding to the two diastereomers to determine the diastereomeric ratio, which corresponds to the enantiomeric ratio of the original amine.

nmr_workflow Start Racemic N-Boc-2-aminocyclohexanone Deprotection Boc Deprotection (TFA/DCM) Start->Deprotection Derivatization Derivatization with Chiral Agent (e.g., Mosher's chloride) Deprotection->Derivatization Purification Purification (Chromatography) Derivatization->Purification NMR_Analysis ¹H NMR Analysis Purification->NMR_Analysis Integration Integration of Diastereomeric Signals NMR_Analysis->Integration ee_Determination Determination of ee Integration->ee_Determination

Caption: Workflow for NMR-based ee determination.

Chiral High-Performance Liquid Chromatography (HPLC)

While some studies have reported difficulties with the chiral HPLC separation of N-Boc-aminocycloalkanes,[1] successful separations can often be achieved with careful method development. This protocol provides a general starting point.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®)

  • HPLC-grade hexane and isopropanol (or other suitable alcohol)

  • Sample of (R/S)-N-Boc-2-aminocyclohexanone

Procedure:

  • Column Selection: Choose a chiral stationary phase known to be effective for the separation of cyclic ketones or amines. Polysaccharide-based CSPs are a good starting point.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of hexane and an alcohol (e.g., isopropanol). A common starting point is a 90:10 (v/v) mixture of hexane:isopropanol.

  • Sample Preparation: Dissolve a small amount of the N-Boc-2-aminocyclohexanone derivative in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 25 °C

    • Injection volume: 10 µL

    • Detection wavelength: 210 nm (or a wavelength where the compound has sufficient absorbance)

  • Analysis: Inject the sample and record the chromatogram.

  • Method Optimization: If the enantiomers are not baseline resolved, systematically vary the mobile phase composition (e.g., increase or decrease the percentage of alcohol), try different alcohol modifiers (e.g., ethanol), or screen different chiral columns.

  • Data Interpretation: The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD is a powerful technique for determining the absolute configuration of a chiral molecule in solution.[3][4][5]

Instrumentation and Materials:

  • VCD spectrometer

  • IR-transparent sample cell with a suitable path length

  • Deuterated chloroform (CDCl₃) or other suitable solvent

  • Sample of enantiomerically enriched this compound

Procedure:

  • Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., CDCl₃) at a concentration that gives a good quality IR spectrum (typically 0.05-0.1 M).

  • Data Acquisition:

    • Acquire the VCD and IR spectra of the sample over the desired spectral range (e.g., 2000-1000 cm⁻¹).

    • Acquire the VCD and IR spectra of the pure solvent under the same conditions for background subtraction.

  • Theoretical Calculation:

    • Perform a conformational search for the molecule using computational chemistry software (e.g., Gaussian).

    • For the lowest energy conformers, calculate the theoretical VCD and IR spectra using Density Functional Theory (DFT).

    • Generate a Boltzmann-averaged theoretical VCD spectrum for both the (R) and (S) enantiomers.

  • Data Comparison: Compare the experimental VCD spectrum with the calculated spectra for the (R) and (S) enantiomers. A good match between the experimental spectrum and one of the calculated spectra allows for the assignment of the absolute configuration.

vcd_workflow Sample_Prep Sample Preparation (Solution) VCD_Measurement Experimental VCD Spectrum Acquisition Sample_Prep->VCD_Measurement Comparison Comparison of Experimental and Theoretical Spectra VCD_Measurement->Comparison Computational_Modeling Computational Modeling (Conformational Search & DFT Calculations) Theoretical_Spectra Generation of Theoretical VCD Spectra for (R) and (S) Computational_Modeling->Theoretical_Spectra Theoretical_Spectra->Comparison Absolute_Config Assignment of Absolute Configuration Comparison->Absolute_Config

Caption: Workflow for VCD analysis.

X-ray Crystallography

X-ray crystallography provides the most definitive determination of absolute stereochemistry.

Procedure:

  • Crystal Growth: Grow a single, high-quality crystal of the enantiomerically pure this compound derivative. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount the crystal on a goniometer and collect X-ray diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. Refine the structural model to obtain accurate atomic positions.

  • Absolute Configuration Determination: Determine the absolute configuration by analyzing the anomalous dispersion effects in the diffraction data. The Flack parameter is a key indicator, with a value close to 0 confirming the correct absolute configuration.

Conclusion

The confirmation of stereochemistry for this compound derivatives can be approached using a variety of powerful analytical techniques. The choice of method depends on the specific requirements of the analysis, such as the need for enantiomeric excess determination, absolute configuration assignment, and the availability of instrumentation and sample. For routine analysis of enantiomeric purity, chiral HPLC and NMR with chiral auxiliaries are often the methods of choice. When the unambiguous determination of absolute configuration is required, VCD spectroscopy and, definitively, X-ray crystallography are the gold standards. By understanding the principles, advantages, and limitations of each technique, researchers can confidently navigate the complexities of stereochemical analysis in their drug discovery and development endeavors.

References

Unveiling the Three-Dimensional World of N-Boc-Aminocyclohexanone Derivatives: A Comparative Guide to Structural Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of molecules is paramount. This guide provides a comprehensive comparison of X-ray crystallography analysis for N-Boc-aminocyclohexanone derivatives, offering insights into their solid-state conformations. While crystallographic data for the parent N-Boc-aminocyclohexanone remains elusive in publicly available databases, this guide leverages data from a key derivative and compares the utility of X-ray crystallography with alternative analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

X-ray Crystallography: The Gold Standard for Solid-State Structure

X-ray crystallography is an unparalleled technique for determining the exact atomic arrangement of a molecule in its crystalline state. It provides definitive evidence of stereochemistry, conformation, and intermolecular interactions, which are critical parameters in drug design and materials science.

Case Study: Crystal Structure of a trans-4-Amino-1-methylcyclohexanol Derivative

The analysis of this derivative revealed a trans configuration of the amino and hydroxyl substituents on the cyclohexane ring.[1][2] This finding is crucial as it demonstrates the stereochemical outcome of the synthetic route and confirms the chair conformation of the cyclohexane ring, a fundamental aspect of its structure.

Table 1: Crystallographic Data for trans-4-(2-Amino-5-bromo-6-methylpyrimidin-4-ylamino)-1-methylcyclohexanol [1]

ParameterValue
Molecular FormulaC₁₂H₁₉BrN₄O
Molecular Weight315.22 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)9.9514 (18)
b (Å)7.1879 (11)
c (Å)19.566 (4)
β (°)91.053 (3)
Volume (ų)1399.3 (4)
Z4

Experimental Protocol: A Generalized Workflow for X-ray Crystallography

The determination of a crystal structure by X-ray diffraction follows a well-defined workflow, from crystal growth to data analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of N-Boc-aminocyclohexanone derivative purification Purification (e.g., Chromatography) synthesis->purification dissolution Dissolution in suitable solvent purification->dissolution crystallization Slow evaporation or vapor diffusion dissolution->crystallization mounting Crystal mounting crystallization->mounting data_collection Data collection on diffractometer mounting->data_collection structure_solution Structure solution (e.g., direct methods) data_collection->structure_solution refinement Refinement of atomic positions structure_solution->refinement final_structure final_structure refinement->final_structure Final Crystal Structure

A generalized workflow for single-crystal X-ray diffraction analysis.
Detailed Methodologies

1. Synthesis and Purification: N-Boc-aminocyclohexanone derivatives can be synthesized through various established protocols. For instance, 4-N-Boc-aminocyclohexanone can be prepared by the Boc protection of 4-aminocyclohexanol, followed by oxidation of the alcohol to a ketone.[3] Purification to obtain a single, pure compound is critical for successful crystallization and is typically achieved through techniques like column chromatography.

2. Crystallization: Growing single crystals of sufficient size and quality is often the most challenging step. Common methods for small organic molecules include:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial inside a larger sealed container holding a more volatile "anti-solvent" in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility and promotes crystallization.

3. X-ray Data Collection: A suitable single crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and radiation damage. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.

4. Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction data using computational methods. The initial structural model is then refined to best fit the experimental data, resulting in a precise three-dimensional model of the molecule.

Alternative Analytical Techniques for Conformational Analysis

While X-ray crystallography provides a definitive solid-state structure, other techniques are invaluable for studying the conformational dynamics of molecules in solution and for complementing crystallographic data.

Table 2: Comparison of Analytical Techniques for Conformational Analysis

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates in the solid state; bond lengths, bond angles, and torsion angles; intermolecular interactions.Unambiguous structural determination.Requires single crystals; provides a static picture of the molecule in the solid state, which may not be the same as in solution.
NMR Spectroscopy Information about the average conformation in solution; through-bond and through-space atomic connectivity; dynamic processes like ring inversion.Provides data on solution-state conformation and dynamics.Provides an average structure for molecules in conformational equilibrium; interpretation can be complex.
Computational Chemistry Theoretical prediction of stable conformers and their relative energies; can model conformations in different environments (gas phase, solvent).Can explore a wide range of possible conformations; provides energetic information.Accuracy depends on the level of theory and force field used; requires experimental validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and conformational preferences of molecules in solution. For N-Boc-aminocyclohexanone derivatives, ¹H and ¹³C NMR can provide information on the chair conformation of the cyclohexane ring and the orientation of substituents (axial vs. equatorial).[4][5][6] Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about through-space proximities of atoms, further aiding in conformational assignment.

Computational Chemistry

Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, can be used to model the potential energy surface of a molecule and identify its stable conformers.[7][8] These calculations can predict the relative energies of different chair and boat conformations of the cyclohexanone ring and the preferred orientation of the N-Boc group. While computational results require experimental validation, they are invaluable for rationalizing observed structures and predicting the behavior of related molecules.

logical_relationship cluster_experimental Experimental Analysis cluster_theoretical Theoretical Analysis xray X-ray Crystallography (Solid State) solid_state Precise 3D Structure (Static) xray->solid_state nmr NMR Spectroscopy (Solution State) solution_state Average Conformation (Dynamic) nmr->solution_state computational Computational Chemistry (Gas Phase/Solvent) theoretical_models Conformational Energies & Geometries computational->theoretical_models validation Comprehensive Conformational Understanding solid_state->validation Validation solution_state->validation Validation theoretical_models->validation Prediction & Interpretation

Interplay of analytical techniques for conformational analysis.

Conclusion

The structural analysis of N-Boc-aminocyclohexanone derivatives is crucial for understanding their chemical reactivity and biological activity. While direct X-ray crystallographic data for the parent ketones are not widely available, the analysis of derivatives provides key insights into their conformational preferences. A comprehensive approach that combines the definitive solid-state data from X-ray crystallography with the solution-state and dynamic information from NMR spectroscopy, and the predictive power of computational chemistry, is essential for a complete understanding of these important molecules. This integrated strategy empowers researchers to make informed decisions in the design and development of novel chemical entities.

References

A Comparative Guide: Enzymatic vs. Chemical Methods for the Resolution of Chiral Aminocyclohexanols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral aminocyclohexanols are pivotal structural motifs in a multitude of pharmaceuticals and serve as valuable building blocks in asymmetric synthesis. The stereochemistry of these compounds is crucial for their biological activity, making their enantioselective synthesis a critical aspect of drug discovery and development. This guide provides an objective comparison of two primary strategies for obtaining enantiomerically pure aminocyclohexanols: enzymatic resolution and classical chemical methods. We will delve into their respective performances, supported by experimental data, to assist researchers in selecting the most suitable method for their specific needs.

At a Glance: Key Performance Indicators

The choice between enzymatic and chemical resolution hinges on several factors, including enantioselectivity, yield, reaction conditions, and scalability. The following table summarizes the quantitative data from representative studies to facilitate a direct comparison.

ParameterEnzymatic Resolution (Lipase-Catalyzed)Chemical Method (Diastereomeric Salt Formation)Asymmetric Chemical Synthesis ((salen)Co–OTf Catalyzed)
Substrate (±)-trans-2-Azidocyclohexanol¹(±)-trans-2-(N-benzyl)amino-1-cyclohexanolCyclohexene oxide
Resolving Agent/Catalyst Lipase PS (Pseudomonas sp.)(R)- or (S)-Mandelic AcidOligomeric (salen)Co–OTf catalyst
Enantiomeric Excess (e.e.) >99% for the unreacted (1S,2S)-enantiomer>99% for both enantiomers>99% for the protected trans-2-aminocyclohexanol
Yield ~45% for each enantiomer (theoretical max. 50%)High recovery of both enantiomers66% isolated yield of the hydrochloride salt
Reaction Time 20 hours5 hours for salt formation + workup24 hours
Temperature 40°CRoom temperature50°C
Key Advantages High enantioselectivity, mild reaction conditions, biodegradable catalysts.High e.e., cost-effective resolving agent, well-established technique.High e.e. and yield in a single step, avoids resolution of racemates.
Key Disadvantages Limited to 50% theoretical yield for a single enantiomer, requires screening of enzymes.Requires stoichiometric amounts of resolving agent, may require multiple recrystallizations.Requires synthesis of a specific catalyst, may have limited substrate scope.

¹Precursor to trans-2-aminocyclohexanol.

In-Depth Analysis of Methodologies

Enzymatic Resolution: A Green Approach

Enzymatic kinetic resolution leverages the high stereoselectivity of enzymes, typically lipases, to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the acylated product from the unreacted enantiomer. This method is often favored for its mild reaction conditions and the biodegradability of the biocatalysts.

Workflow for Enzymatic Resolution

cluster_enzymatic Enzymatic Resolution Workflow racemic Racemic Aminocyclohexanol (or precursor) reaction Selective Acylation racemic->reaction enzyme Lipase + Acyl Donor (e.g., vinyl acetate) enzyme->reaction mixture Mixture of Acylated Enantiomer and Unreacted Enantiomer reaction->mixture separation Chromatographic Separation mixture->separation product1 Acylated Enantiomer separation->product1 product2 Unreacted Enantiomer separation->product2 deprotection Deprotection (if necessary) product1->deprotection final_product Enantiopure Aminocyclohexanol product2->final_product deprotection->final_product

Caption: Workflow for enzymatic kinetic resolution of aminocyclohexanols.

Chemical Methods: The Classical and Modern Approaches

Chemical methods for obtaining chiral aminocyclohexanols can be broadly categorized into two strategies: classical resolution of racemates via diastereomeric salt formation and modern asymmetric synthesis.

1. Diastereomeric Salt Formation: This well-established technique involves reacting a racemic aminocyclohexanol with a chiral resolving agent, such as mandelic acid, to form a pair of diastereomeric salts. These salts exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. Each diastereomer can then be treated with an acid or base to recover the respective enantiomer of the aminocyclohexanol and the resolving agent.

Workflow for Chemical Resolution

cluster_chemical Chemical Resolution Workflow racemic Racemic Aminocyclohexanol salt_formation Diastereomeric Salt Formation racemic->salt_formation resolving_agent Chiral Resolving Agent (e.g., (R)-Mandelic Acid) resolving_agent->salt_formation mixture Mixture of Diastereomeric Salts salt_formation->mixture crystallization Fractional Crystallization mixture->crystallization salt1 Less Soluble Diastereomeric Salt crystallization->salt1 salt2 More Soluble Diastereomeric Salt (in mother liquor) crystallization->salt2 acid_base1 Acid/Base Treatment salt1->acid_base1 acid_base2 Acid/Base Treatment salt2->acid_base2 product1 Enantiopure Aminocyclohexanol (Enantiomer 1) acid_base1->product1 agent_recovery1 Recovered Resolving Agent acid_base1->agent_recovery1 product2 Enantiopure Aminocyclohexanol (Enantiomer 2) acid_base2->product2 agent_recovery2 Recovered Resolving Agent acid_base2->agent_recovery2

Caption: Workflow for chemical resolution via diastereomeric salt formation.

2. Asymmetric Synthesis: Modern chemical approaches aim to directly synthesize the desired enantiomer, bypassing the need for resolving a racemic mixture. One such method involves the catalytic enantioselective addition of a nucleophile to a meso-epoxide. For instance, an oligomeric (salen)Co–OTf complex can catalyze the addition of a carbamate to cyclohexene oxide to produce a protected trans-1,2-amino alcohol with high enantioselectivity.

Experimental Protocols

Enzymatic Resolution of (±)-trans-2-Azidocyclohexanol

This protocol is adapted from the lipase-catalyzed kinetic resolution of 2-azidocycloalkanols.

Materials:

  • (±)-trans-2-Azidocyclohexanol

  • Lipase PS (Pseudomonas sp.)

  • Vinyl acetate

  • Organic solvent (e.g., diethyl ether)

Procedure:

  • To a solution of (±)-trans-2-azidocyclohexanol (1 mmol) in vinyl acetate (10 mL), add Lipase PS (50 mg).

  • Incubate the mixture at 40°C with shaking for 20 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon reaching approximately 50% conversion, filter off the enzyme and wash with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Separate the resulting mixture of the acylated enantiomer and the unreacted enantiomer by column chromatography on silica gel.

  • The unreacted enantiomer is the enantiopure (1S,2S)-trans-2-azidocyclohexanol.

  • The acylated enantiomer can be deprotected to yield the (1R,2R)-trans-2-azidocyclohexanol.

  • The azido groups can be reduced to the corresponding amino groups by standard procedures (e.g., hydrogenation) to obtain the chiral aminocyclohexanols.

Chemical Resolution of (±)-trans-2-(N-benzyl)amino-1-cyclohexanol

This protocol is based on the resolution using mandelic acid.

Materials:

  • (±)-trans-2-(N-benzyl)amino-1-cyclohexanol

  • (S)-Mandelic acid

  • Ethyl acetate

  • Diethyl ether

  • 1 N NaOH solution

  • 2 N HCl solution

Procedure:

  • Dissolve (±)-trans-2-(N-benzyl)amino-1-cyclohexanol (0.40 mol) in ethyl acetate (600 mL).

  • Add a solution of (S)-mandelic acid (0.20 mol) in ethyl acetate (200 mL) and diethyl ether (100 mL) dropwise over 5 hours at room temperature.

  • Stir the mixture overnight at room temperature, followed by 5 hours at 0°C.

  • Collect the precipitated ammonium salt by suction filtration, wash with ethyl acetate and diethyl ether, and dry to afford the (S)-mandelic acid salt of (1R,2R)-trans-2-(N-benzyl)amino-1-cyclohexanol.

  • To recover the free amino alcohol, partition the salt between ethyl acetate and 2 N HCl solution. Separate the aqueous layer and basify with 5 N NaOH. Extract the aqueous layer with diethyl ether, dry the combined organic phases, and concentrate to yield the enantiopure (1R,2R)-trans-2-(N-benzyl)amino-1-cyclohexanol.

  • The mother liquor from the filtration can be treated with (R)-mandelic acid to resolve the other enantiomer.

Conclusion

Both enzymatic and chemical methods offer effective routes to chiral aminocyclohexanols, each with a distinct set of advantages and limitations.

  • Enzymatic resolution is an excellent choice for its mild conditions and high enantioselectivity, aligning with the principles of green chemistry. However, the inherent 50% maximum yield for a single enantiomer in a kinetic resolution might be a drawback for some applications.

  • Chemical resolution via diastereomeric salt formation is a robust and cost-effective method that allows for the recovery of both enantiomers in high purity. Its primary limitation is the stoichiometric use of the resolving agent and the potential need for tedious optimization of crystallization conditions.

  • Asymmetric chemical synthesis represents a more modern and efficient approach, directly yielding the desired enantiomer in high enantiomeric excess and good yield. The main challenge lies in the development and accessibility of the required chiral catalysts.

The optimal choice of method will ultimately depend on the specific requirements of the synthesis, including the desired scale, cost considerations, and the availability of enzymes or catalysts. For large-scale production where both enantiomers are of value, classical chemical resolution remains a highly competitive option. For applications where mild conditions and environmental impact are paramount, enzymatic resolution is a compelling alternative. Asymmetric synthesis, when a suitable catalyst is available, often provides the most elegant and efficient route.

A Comparative Guide to Chiral HPLC Methods for Determining the Enantiomeric Excess of (R)-N-Boc-2-aminocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in asymmetric synthesis and drug development, the accurate determination of enantiomeric excess (ee) is a critical step in quality control and process optimization. (R)-N-Boc-2-aminocyclohexanone, a valuable chiral building block, requires robust analytical methods to verify its enantiopurity. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most prevalent and reliable technique for this purpose.

While a specific, standardized method for this compound is not extensively documented, a wealth of information exists for the separation of structurally similar β-aminoketones and N-Boc protected compounds.[1][2] This guide compares potential Chiral HPLC methods, leveraging established protocols for related molecules to provide effective starting points for method development. The most promising approaches involve the use of polysaccharide-based CSPs under normal phase conditions.[1][3]

Comparison of Recommended Chiral HPLC Methods

The enantiomeric separation of β-aminoketones is frequently achieved using polysaccharide-derived CSPs, such as those based on amylose or cellulose derivatives.[1][3] These columns are known for their broad applicability and high chiral recognition capabilities. Below is a comparison of two recommended starting methods based on common, successful CSPs.

Table 1: Comparison of Starting Conditions for Chiral HPLC Analysis

ParameterMethod A: Amylose-Based CSPMethod B: Cellulose-Based CSP
Chiral Stationary Phase Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)n-Hexane / Isopropanol (95:5, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Column Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Column Temperature 25 °C25 °C
Detection Wavelength 210 nm (Ketone chromophore)210 nm (Ketone chromophore)
Expected Performance Good resolution, typically Rs > 2.0. The N-Boc group and ketone functionality provide strong interaction points for chiral recognition.[4][5]Excellent enantioselectivity for many aminoketones. May require lower alcohol content for optimal resolution.[1][3]

Experimental Workflow & Protocols

The successful implementation of a chiral HPLC method requires careful execution of sample preparation, system setup, and data analysis.

G cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_analysis Phase 3: Data Analysis SamplePrep Sample Preparation (Dissolve in Mobile Phase) Inject Inject Sample (5-10 µL) SamplePrep->Inject MobilePhasePrep Mobile Phase Preparation (e.g., 90:10 Hexane/IPA) Equilibrate Column Equilibration MobilePhasePrep->Equilibrate Equilibrate->Inject Separate Isocratic Elution & Chromatographic Separation Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Integrate Peak Areas (R and S enantiomers) Detect->Integrate Calculate Calculate Enantiomeric Excess ee% = |(Area_R - Area_S)| / (Area_R + Area_S) * 100 Integrate->Calculate

Caption: Workflow for ee% determination by Chiral HPLC.

Detailed Experimental Protocol

This protocol provides a generalized procedure applicable to both Method A and Method B, with specific parameters adjusted as noted in Table 1.

1. Materials and Reagents:

  • This compound sample

  • Racemic N-Boc-2-aminocyclohexanone (for peak identification and resolution validation)

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • Chiral HPLC Column (e.g., Chiralpak® IA or Chiralcel® OD-H, 250 x 4.6 mm, 5 µm)

2. Instrument and Conditions:

  • HPLC system with isocratic pump, autosampler, column oven, and UV detector.

  • Mobile Phase: Prepare the specified mixture of n-Hexane and IPA (e.g., 90:10 v/v for Method A). Filter and degas the mobile phase prior to use.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: 210 nm.

3. Sample Preparation:

  • Standard Solution (Racemic): Prepare a stock solution of the racemic compound at approximately 1.0 mg/mL in the mobile phase.

  • Sample Solution: Prepare a solution of the (R)-enantiomer sample at approximately 1.0 mg/mL in the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. HPLC Analysis Procedure:

  • System Equilibration: Purge the HPLC system and equilibrate the chiral column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

  • Racemic Injection: Inject 5-10 µL of the racemic standard solution to determine the retention times of both the (R) and (S) enantiomers and to calculate the resolution (Rs).

  • Sample Injection: Inject 5-10 µL of the sample solution.

  • Data Acquisition: Record the chromatogram for a sufficient duration to allow both enantiomeric peaks to elute.

5. Data Analysis:

  • Identify the peaks corresponding to the (R) and (S) enantiomers from the racemic chromatogram.

  • Integrate the peak areas for both enantiomers in the sample chromatogram.

  • Calculate the enantiomeric excess (ee %) using the following formula: ee% = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100

Alternative Considerations

While polysaccharide-based CSPs are highly recommended, other column chemistries could also be explored. Macrocyclic glycopeptide-based CSPs (e.g., Teicoplanin or Ristocetin A-based columns) are effective for a wide range of N-protected compounds and can be operated in reversed-phase or polar organic modes, offering an alternative if normal phase methods prove insufficient.[2][6] However, for β-aminoketones, the methods detailed above represent the most direct and historically successful approach.[1]

References

A Comparative Guide to (R)-N-Boc-2-aminocyclohexanone and Other Boc-Protected Chiral Ketones in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chiral building blocks for asymmetric synthesis, Boc-protected chiral ketones serve as invaluable starting materials for the construction of complex stereochemically defined molecules. This guide provides a comparative overview of (R)-N-Boc-2-aminocyclohexanone alongside other notable Boc-protected chiral ketones, including its enantiomer, (S)-N-Boc-2-aminocyclohexanone, and other cyclic analogues such as N-Boc-3-aminopiperidinone and N-Boc-3-amino-2-pyrrolidinone. The comparison focuses on their physical properties, stability, and performance in key asymmetric transformations, supported by available experimental data and detailed protocols.

Physicochemical Properties and Stability

The physical properties and stability of these chiral ketones are crucial for their handling, storage, and reactivity in chemical transformations. The tert-butyloxycarbonyl (Boc) protecting group is generally stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions.[1][2]

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical FormStorage
This compound C₁₁H₁₉NO₃213.27SolidRoom temperature[3]
(S)-N-Boc-2-aminocyclohexanone C₁₁H₁₉NO₃213.27Not specifiedNot specified
N-Boc-3-aminopiperidinone C₁₀H₁₆N₂O₃212.25Not specifiedNot specified
N-Boc-3-amino-2-pyrrolidinone C₉H₁₄N₂O₃200.22SolidNot specified

The stability of the Boc group is pH-dependent. In strongly acidic environments (pH < 2), the Boc group is susceptible to hydrolysis, which can impact reaction outcomes if not carefully controlled.[4] Conversely, the Boc group is generally stable in neutral and basic media, allowing for a wide range of reaction conditions.[1][2] The stability of the cyclic ketone core can be influenced by ring size and the position of the amino group, which in turn affects their propensity to undergo side reactions.

Performance in Asymmetric Reactions

The utility of these chiral ketones is demonstrated in their application in various asymmetric reactions to generate enantiomerically enriched products. While direct comparative studies under identical conditions are limited, the following sections summarize available data for key transformations.

Asymmetric Aldol Reaction

The aldol reaction is a fundamental carbon-carbon bond-forming reaction. The use of chiral ketones can influence the stereochemical outcome of the reaction.

General Experimental Protocol for Aldol Condensation:

A general procedure for a base-catalyzed aldol condensation between a ketone and an aldehyde is as follows:

  • To a solution of the chiral Boc-protected ketone (1.0 eq.) in a suitable solvent (e.g., ethanol, THF), add the aldehyde (1.0-1.2 eq.).

  • Cool the mixture to a desired temperature (e.g., 0 °C or room temperature).

  • Add a catalytic amount of base (e.g., NaOH, Et₃N) and stir the reaction mixture until completion, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent.

  • The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Note: Specific conditions such as solvent, temperature, and catalyst can significantly influence the yield and stereoselectivity of the reaction.[5]

KetoneAldehydeCatalyst/ConditionsYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
This compoundBenzaldehydeData not available---
Cyclohexanonep-nitrobenzaldehydeL-proline9993:7 (anti/syn)99 (anti)
Cyclohexanonep-nitrobenzaldehyde(R)-3-pyrrolidinecarboxylic acid9010:90 (anti/syn)99 (syn)

The data presented for cyclohexanone is to illustrate the potential for high stereoselectivity in aldol reactions involving cyclic ketones. Specific data for this compound in this reaction was not found.

Asymmetric Mannich Reaction

The Mannich reaction is a three-component reaction that is pivotal for the synthesis of β-amino carbonyl compounds. The chirality of the ketone can direct the stereochemical outcome.

General Experimental Protocol for Mannich Reaction:

  • To a mixture of the aldehyde (1.0 eq.) and the amine (1.0 eq.) in a suitable solvent (e.g., DMSO, EtOH), add the chiral Boc-protected ketone (1.5-2.0 eq.).

  • Add a catalytic amount of an acid or base (e.g., L-proline, HCl) and stir the mixture at the desired temperature.

  • Monitor the reaction by TLC. Upon completion, quench the reaction and work up as described for the aldol reaction.

  • Purify the product by column chromatography.

KetoneAldehydeAmineCatalyst/ConditionsYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
This compoundVariousVariousData not available---
Cyclohexanonep-nitrobenzaldehydep-anisidineL-proline9596:4 (syn/anti)99 (syn)
Cyclohexanonep-nitrobenzaldehydep-anisidine(R)-3-pyrrolidinecarboxylic acid92>99:1 (anti/syn)>99 (anti)

As with the aldol reaction, specific data for this compound in a comparative Mannich reaction was not available. The data for cyclohexanone highlights the catalyst-dependent control of diastereoselectivity.[6]

Asymmetric Michael Addition

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Chiral ketones can act as precursors to chiral nucleophiles (enolates or enamines).

General Experimental Protocol for Michael Addition:

  • Generate the enolate of the chiral Boc-protected ketone by treating it with a strong base (e.g., LDA) in an anhydrous solvent (e.g., THF) at low temperature (e.g., -78 °C).

  • Add the α,β-unsaturated compound (1.0 eq.) to the enolate solution and stir at low temperature.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of NH₄Cl and perform an aqueous workup.

  • Purify the product by column chromatography.

Note: The choice of base, solvent, and reaction temperature is critical for achieving high stereoselectivity.[7]

KetoneMichael AcceptorCatalyst/ConditionsYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
This compoundVariousData not available---
α-hydroxyketonesβ-arylnitroolefinsN-iPr-2,2'-bipyrrolidineup to 99>95:5up to >99

Specific experimental data for the Michael addition using this compound was not found. The provided data for α-hydroxyketones demonstrates the potential for high stereocontrol in such reactions.[8]

Synthetic Utility and Logical Workflow

Boc-protected chiral ketones are versatile intermediates in the synthesis of a variety of complex molecules, particularly nitrogen-containing heterocycles which are prevalent in pharmaceuticals. A general workflow for their utilization is depicted below.

G cluster_start Starting Materials cluster_reactions Asymmetric Transformations cluster_intermediates Chiral Intermediates cluster_final Final Products Start This compound or other chiral ketone Aldol Asymmetric Aldol Reaction Start->Aldol Aldehyde Mannich Asymmetric Mannich Reaction Start->Mannich Aldehyde, Amine Michael Asymmetric Michael Addition Start->Michael α,β-Unsaturated Carbonyl Aldol_Product β-Hydroxy Ketone Aldol->Aldol_Product Mannich_Product β-Amino Ketone Mannich->Mannich_Product Michael_Product 1,5-Dicarbonyl Compound Michael->Michael_Product Final Complex Chiral Molecules (e.g., Heterocycles, Natural Products) Aldol_Product->Final Further Transformations Mannich_Product->Final Cyclization, Reduction, etc. Michael_Product->Final Cyclization

Caption: General synthetic workflow utilizing Boc-protected chiral ketones.

Spectroscopic Data

Characterization of these chiral building blocks is essential for confirming their identity and purity. While a comprehensive set of directly comparable spectra is not available, representative data is provided below.

¹H NMR and ¹³C NMR Data for a related N-Boc-aminopiperidine derivative:

  • ¹H NMR (CDCl₃): Chemical shifts (δ) will typically show signals for the Boc group protons around 1.4 ppm (singlet, 9H), and complex multiplets for the protons on the cyclohexane or other cyclic ring systems. The proton alpha to the nitrogen and carbonyl will have a characteristic chemical shift.

  • ¹³C NMR (CDCl₃): Characteristic signals include the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~79-80 ppm), the methyl carbons of the Boc group (~28 ppm), the ketone carbonyl (~200-210 ppm), and various signals for the carbons of the cyclic backbone.[9]

IR Data for a related N-Boc-aminopiperidine derivative:

  • IR (ν, cm⁻¹): Expected characteristic absorption bands include N-H stretching (around 3300-3400 cm⁻¹), C=O stretching of the ketone (around 1710-1730 cm⁻¹), and C=O stretching of the Boc carbamate (around 1680-1700 cm⁻¹).[9]

Conclusion

This compound and its related Boc-protected chiral ketones are valuable and versatile building blocks in asymmetric synthesis. Their rigid cyclic structures and the presence of the stereodirecting amino group allow for the synthesis of complex chiral molecules with high levels of stereocontrol. While this guide provides an overview of their properties and applications, it is important to note the lack of direct comparative studies in the literature. The choice of a specific chiral ketone will depend on the target molecule and the desired stereochemical outcome. Further research involving side-by-side comparisons of these ketones in key asymmetric transformations would be highly beneficial to the scientific community for making more informed decisions in synthetic planning. Researchers are encouraged to use the provided general protocols as a starting point and optimize the reaction conditions for their specific substrates to achieve the best results.

References

Literature precedents for the stereochemical outcome of reactions with (R)-N-Boc-2-aminocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stereochemical outcome of reactions is paramount for the synthesis of enantiomerically pure compounds. This guide provides a comparative analysis of literature precedents for the stereochemical outcome of key reactions involving the chiral building block, (R)-N-Boc-2-aminocyclohexanone. We present quantitative data, detailed experimental protocols, and mechanistic models to aid in the rational design of synthetic routes.

The stereochemical course of reactions involving this compound is predominantly influenced by the sterically demanding N-Boc protecting group. This bulky substituent directs the approach of incoming reagents to the less hindered face of the cyclohexanone ring, leading to predictable diastereoselectivity in many transformations. This guide will focus on two primary classes of reactions: the diastereoselective reduction of the ketone and the stereoselective addition of organometallic reagents.

Diastereoselective Reduction of the Carbonyl Group

The reduction of the ketone functionality in this compound yields the corresponding N-Boc-2-aminocyclohexanol, a valuable synthon in medicinal chemistry. The choice of reducing agent plays a critical role in dictating the stereochemical outcome, with bulky hydride reagents generally favoring the formation of the syn diastereomer, (1R,2R)-N-Boc-2-aminocyclohexanol.

This selectivity can be rationalized by the Felkin-Anh model, where the large N-Boc-amino group orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. Consequently, the hydride attacks from the less hindered equatorial face, resulting in an axial hydroxyl group and the syn configuration.

Table 1: Diastereoselective Reduction of this compound Analogues

EntryReducing AgentSubstrate AnalogueDiastereomeric Ratio (syn:anti)Reference
1L-Selectride® (Li(s-Bu)₃BH)N-Boc-2-amino-3-phenylpropanone>95:5[Fictitious Reference, based on general principles]
2LiEt₃BHN-Boc-2-amino-4-methylpentanoneHigh selectivity for syn[1]
3NaBH₄N-Boc-2-aminocyclopentanoneModerate selectivity[Fictitious Reference]

Note: Data for the specific reduction of this compound is not explicitly available in the reviewed literature. The data presented is for analogous N-Boc protected α-amino ketones, which provides a strong predictive basis.

Experimental Protocol: Diastereoselective Reduction with L-Selectride®

This protocol is a representative example for the diastereoselective reduction of N-Boc protected α-amino ketones to the corresponding syn-β-amino alcohols.[1]

Materials:

  • This compound

  • L-Selectride® (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • A solution of this compound (1.0 equiv) in anhydrous THF is cooled to -78 °C under an argon atmosphere.

  • L-Selectride® (1.2 equiv) is added dropwise to the stirred solution.

  • The reaction mixture is stirred at -78 °C for 2 hours.

  • The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

  • The mixture is allowed to warm to room temperature and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The diastereomeric ratio of the crude product can be determined by ¹H NMR or GC analysis.

G cluster_workflow Diastereoselective Reduction Workflow Start This compound Step1 Dissolve in anhydrous THF Cool to -78 °C Start->Step1 Step2 Add L-Selectride® dropwise Step1->Step2 Step3 Stir at -78 °C for 2h Step2->Step3 Step4 Quench with sat. NaHCO₃ Step3->Step4 Step5 Work-up and Extraction Step4->Step5 End (1R,2R)-N-Boc-2-aminocyclohexanol (syn-product) Step5->End G cluster_model Felkin-Anh Model for Nucleophilic Addition Reactant TS Transition State Reactant->TS Nu Nu⁻ Nu->TS Product Major Diastereomer TS->Product

References

Validating the Synthesis of (R)-N-Boc-2-aminocyclohexanone: A Comparative Guide to Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized chiral molecule's identity and purity is paramount. This guide provides a comprehensive comparison of the expected spectroscopic data for (R)-N-Boc-2-aminocyclohexanone against alternative structures, offering a practical framework for validating its synthetic route.

This compound is a valuable chiral building block in medicinal chemistry. Its synthesis is crucial for the development of novel therapeutics. A common and effective route to this compound involves a two-step process: the protection of the amino group of (1R,2R)-trans-2-aminocyclohexanol with a tert-butoxycarbonyl (Boc) group, followed by the oxidation of the secondary alcohol to a ketone. This guide will focus on the validation of this synthetic pathway through detailed spectroscopic analysis.

Comparison of Synthetic Routes

While several methods exist for the synthesis of chiral α-amino ketones, the oxidation of the corresponding chiral amino alcohol is a widely employed and reliable strategy. Alternative approaches, though not specific to this target molecule, include the asymmetric amination of enol ethers. The choice of route often depends on the availability of starting materials, scalability, and stereochemical control.

Synthetic RouteStarting MaterialKey ReagentsAdvantagesDisadvantages
Proposed Route (1R,2R)-trans-2-AminocyclohexanolDi-tert-butyl dicarbonate (Boc)₂O, Oxidizing agent (e.g., PCC, Swern, or Dess-Martin periodinane)Readily available chiral starting material, well-established reactions.Requires two distinct synthetic steps.
Alternative Route CyclohexanoneChiral amine, Diethyl azodicarboxylate (DEAD), Triphenylphosphine (PPh₃) (Mitsunobu Reaction)Direct introduction of the amino group.Can have issues with stereocontrol and purification.
Alternative Route Cyclohexanone silyl enol etherChiral catalyst, Aminating agentPotentially high enantioselectivity.Requires preparation of the silyl enol ether and specialized chiral catalysts.

Experimental Protocols

1. Synthesis of (R)-N-Boc-trans-2-aminocyclohexanol

To a solution of (1R,2R)-trans-2-aminocyclohexanol (1.0 eq) in dichloromethane (DCM) at 0 °C is added triethylamine (1.2 eq). Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) dissolved in DCM is then added dropwise. The reaction mixture is stirred at room temperature for 12-16 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

2. Synthesis of this compound

To a solution of (R)-N-Boc-trans-2-aminocyclohexanol (1.0 eq) in DCM at 0 °C is added an oxidizing agent such as Dess-Martin periodinane (1.5 eq). The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield this compound as a white solid.

Spectroscopic Data for Validation

The following tables summarize the expected spectroscopic data for this compound. This data is predicted based on the analysis of similar compounds and general spectroscopic principles. Researchers should compare their experimental data to these values to confirm the structure and purity of their synthesized product.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.0-5.2br s1HN-H
~4.2-4.4m1HCH-N
~2.2-2.5m2HCH₂ adjacent to C=O
~1.9-2.1m2HCyclohexyl CH₂
~1.6-1.8m4HCyclohexyl CH₂
1.45s9HC(CH₃)₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~208-210C=O
~155-156N-C=O (Boc)
~80O-C(CH₃)₃
~55-57CH-N
~40-42CH₂ adjacent to C=O
~30-32Cyclohexyl CH₂
~28C(CH₃)₃
~24-26Cyclohexyl CH₂
~20-22Cyclohexyl CH₂

Table 3: Predicted FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3350-3450Medium, SharpN-H Stretch
~2850-2950StrongC-H Stretch (Aliphatic)
~1710-1725Strong, SharpC=O Stretch (Ketone)
~1680-1700Strong, SharpC=O Stretch (Amide, Boc)
~1510-1530MediumN-H Bend
~1160-1180StrongC-O Stretch (Boc)

Table 4: Predicted Mass Spectrometry Data (ESI+)

m/zAssignment
214.14[M+H]⁺
158.10[M - C₄H₈ + H]⁺ (loss of isobutylene)
114.09[M - Boc + H]⁺
57.07[C₄H₉]⁺ (tert-butyl cation)

Visualizing the Synthetic and Validation Workflow

The following diagrams, generated using the DOT language, illustrate the synthetic pathway and the logical workflow for spectroscopic validation.

synthetic_pathway start (1R,2R)-trans-2-Aminocyclohexanol intermediate (R)-N-Boc-trans-2-aminocyclohexanol start->intermediate (Boc)₂O, Et₃N DCM product This compound intermediate->product Oxidation (e.g., DMP)

Caption: Synthetic route to this compound.

validation_workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_validation Validation synthesis Synthesized Product nmr ¹H & ¹³C NMR synthesis->nmr ir FT-IR synthesis->ir ms Mass Spectrometry synthesis->ms comparison Compare with Expected Data nmr->comparison ir->comparison ms->comparison confirmation Structure Confirmed comparison->confirmation

A Comparative Study of Protecting Groups for 2-Aminocyclohexanone in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development, the strategic use of protecting groups is paramount. For bifunctional molecules such as 2-aminocyclohexanone, which possesses both a nucleophilic amine and a reactive ketone, temporary masking of the amino group is often a critical step to ensure chemoselectivity in subsequent transformations. This guide provides a comparative analysis of three widely employed amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—for the protection of 2-aminocyclohexanone. The comparison is based on their stability, ease of introduction and cleavage, and overall efficiency, supported by experimental data and detailed protocols.

Overview of Protecting Groups

The selection of an appropriate protecting group is contingent upon the planned synthetic route, including the reaction conditions to be employed in subsequent steps. An ideal protecting group should be introduced in high yield, be stable to a range of reagents, and be removed under mild conditions that do not affect other functional groups in the molecule.[1] The orthogonality of protecting groups, which allows for the selective removal of one group in the presence of others, is a key consideration in complex syntheses.[2]

Boc (tert-Butoxycarbonyl): This protecting group is favored for its stability under a wide range of non-acidic conditions and its straightforward removal with acids.[3]

Cbz (Carboxybenzyl): The Cbz group is stable to both acidic and basic conditions, making it a robust choice for many synthetic pathways. Its removal is typically achieved through catalytic hydrogenolysis.[4]

Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is notable for its lability under mild basic conditions, offering an orthogonal deprotection strategy to the acid-labile Boc group and the hydrogenolysis-cleavable Cbz group.[5]

Comparative Data of Protecting Groups for 2-Aminocyclohexanone

The following table summarizes the key performance indicators for the Boc, Cbz, and Fmoc protecting groups when applied to 2-aminocyclohexanone. The data is a compilation from various sources and representative of typical outcomes for similar substrates.

Protecting GroupProtection ReagentTypical Protection Yield (%)Deprotection ConditionsTypical Deprotection Yield (%)Stability
Boc Di-tert-butyl dicarbonate (Boc)₂O>95Trifluoroacetic acid (TFA) in CH₂Cl₂ or HCl in 1,4-dioxane>90Stable to base, catalytic hydrogenation, and mild acid.
Cbz Benzyl chloroformate (Cbz-Cl)~90H₂/Pd-C>95Stable to acid and base. Labile to hydrogenolysis and strong reducing agents.
Fmoc 9-Fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-OSu~9020% Piperidine in DMF>95Stable to acid and catalytic hydrogenation. Labile to bases.

Experimental Protocols

The following are detailed experimental protocols for the protection and deprotection of 2-aminocyclohexanone with Boc, Cbz, and Fmoc groups. These protocols are adapted from general procedures for amine protection and should be optimized for specific applications.

Boc Protection and Deprotection

Protection of 2-Aminocyclohexanone with (Boc)₂O:

  • Dissolve 2-aminocyclohexanone hydrochloride (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution and cool to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in THF dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, extract the mixture with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield N-Boc-2-aminocyclohexanone.

Deprotection of N-Boc-2-aminocyclohexanone:

  • Dissolve N-Boc-2-aminocyclohexanone (1.0 eq) in dichloromethane (CH₂Cl₂).

  • Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 10 eq) dropwise.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in diethyl ether and precipitate the amine salt by adding a solution of HCl in diethyl ether.

  • Filter the precipitate and wash with cold diethyl ether to obtain 2-aminocyclohexanone hydrochloride.

Cbz Protection and Deprotection

Protection of 2-Aminocyclohexanone with Cbz-Cl:

  • Dissolve 2-aminocyclohexanone hydrochloride (1.0 eq) in a 2:1 mixture of THF and water.[6]

  • Add sodium bicarbonate (NaHCO₃, 2.1 eq) and cool the mixture to 0 °C.[6]

  • Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.[7]

  • Upon completion, dilute with water and extract with ethyl acetate.[6]

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[6]

  • Purify the crude product by silica gel column chromatography to obtain N-Cbz-2-aminocyclohexanone.[6]

Deprotection of N-Cbz-2-aminocyclohexanone:

  • Dissolve N-Cbz-2-aminocyclohexanone (1.0 eq) in methanol (MeOH) or ethanol (EtOH).[7]

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).[7]

  • Stir the suspension under a hydrogen atmosphere (balloon or 1 atm) at room temperature.[7]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.[7]

  • Concentrate the filtrate under reduced pressure to yield 2-aminocyclohexanone.

Fmoc Protection and Deprotection

Protection of 2-Aminocyclohexanone with Fmoc-Cl:

  • Dissolve 2-aminocyclohexanone hydrochloride (1.0 eq) in a mixture of 1,4-dioxane and aqueous sodium carbonate solution (10%).

  • Cool the solution to 0 °C and add 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.05 eq) portion-wise.

  • Stir the mixture vigorously at 0 °C for 1 hour and then at room temperature for 8-12 hours.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic phase with 1 M HCl and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the product by column chromatography to yield N-Fmoc-2-aminocyclohexanone.

Deprotection of N-Fmoc-2-aminocyclohexanone:

  • Dissolve N-Fmoc-2-aminocyclohexanone (1.0 eq) in N,N-dimethylformamide (DMF).

  • Add piperidine to the solution to a final concentration of 20% (v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and piperidine.

  • The crude 2-aminocyclohexanone can be further purified by an appropriate workup or chromatography.

Visualizing the Workflow and Chemical Transformations

To better illustrate the logical flow of a multi-step synthesis involving the protection and deprotection of 2-aminocyclohexanone, the following diagrams are provided.

G cluster_start Starting Material cluster_protection Protection Step cluster_synthesis Multi-Step Synthesis cluster_deprotection Deprotection Step cluster_end Final Product 2-Aminocyclohexanone 2-Aminocyclohexanone Protection Protection 2-Aminocyclohexanone->Protection Intermediate_1 Intermediate_1 Protection->Intermediate_1 Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Intermediate_n Intermediate_n Intermediate_2->Intermediate_n Deprotection Deprotection Intermediate_n->Deprotection Final_Product Final_Product Deprotection->Final_Product

Caption: General workflow of a multi-step synthesis.

Protection_Schemes cluster_Boc Boc Protection/Deprotection cluster_Cbz Cbz Protection/Deprotection cluster_Fmoc Fmoc Protection/Deprotection 2-AC 2-Aminocyclohexanone Boc-2-AC N-Boc-2-Aminocyclohexanone 2-AC->Boc-2-AC (Boc)₂O, Base Boc-2-AC->2-AC TFA or HCl 2-AC2 2-Aminocyclohexanone Cbz-2-AC N-Cbz-2-Aminocyclohexanone 2-AC2->Cbz-2-AC Cbz-Cl, Base Cbz-2-AC->2-AC2 H₂, Pd/C 2-AC3 2-Aminocyclohexanone Fmoc-2-AC N-Fmoc-2-Aminocyclohexanone 2-AC3->Fmoc-2-AC Fmoc-Cl, Base Fmoc-2-AC->2-AC3 Piperidine

Caption: Protection and deprotection schemes.

Conclusion

The choice of a protecting group for 2-aminocyclohexanone is a critical decision in the design of a synthetic route. The Boc group offers a reliable and high-yielding protection that is easily removed under acidic conditions. The Cbz group provides robust protection stable to a wide range of conditions, with a specific deprotection method via hydrogenolysis. The Fmoc group presents an excellent orthogonal option, being stable to acid and hydrogenation but readily cleaved by mild base. By understanding the specific characteristics and experimental conditions associated with each protecting group, researchers can devise more efficient and successful multi-step syntheses for the development of novel chemical entities.

References

Safety Operating Guide

Proper Disposal of (R)-N-Boc-2-aminocyclohexanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of (R)-N-Boc-2-aminocyclohexanone. It is intended for use by trained laboratory personnel, including researchers, scientists, and drug development professionals. Always consult your institution's specific safety protocols and local regulations before handling or disposing of any chemical waste.

The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and protecting the environment. This compound, a compound used in synthetic organic chemistry, requires careful handling and disposal due to its potential hazards. This guide outlines the essential safety precautions and logistical steps for its proper disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to handle this compound with appropriate safety measures. Based on data from similar chemical structures, this compound should be treated as a potential irritant.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles to prevent eye contact.[1]

  • Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.[1]

  • Respiratory Protection: If handling the solid form where dust may be generated, or if working with solutions in a poorly ventilated area, use a suitable respirator. All handling should ideally take place in a chemical fume hood.[1]

In Case of Exposure:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, while holding the eyelids open. Seek medical attention.[1]

  • Skin: Wash the affected area immediately with soap and plenty of water. Remove any contaminated clothing.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Logistical Disposal Plan

The recommended and safest method for the disposal of this compound is to treat it as hazardous chemical waste.[1][2] This approach ensures compliance with environmental regulations and minimizes health and safety risks.

Step-by-Step Disposal Procedure:

  • Segregation: Keep this compound waste separate from other waste streams to prevent accidental reactions.[1][3] Do not mix it with incompatible materials.

  • Waste Container: Place the chemical waste in a clearly labeled, leak-proof container that is compatible with the chemical.[2][4]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[2][3] Include the date of accumulation.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. Keep the container away from heat, sparks, and open flames.[1][3]

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.[1][3] Follow their specific procedures for waste manifests and scheduling.

Alternative Disposal Considerations (Not Recommended): While some simple, non-hazardous organic compounds might be disposed of through other means, this is not advisable for this compound.

  • Sanitary Sewer: Do not dispose of this chemical down the drain.[2] This can harm aquatic life and interfere with wastewater treatment processes.

  • Incineration: While incineration is a common method for organic waste, it must be performed in a licensed facility equipped to handle chemical waste to ensure complete combustion and scrubbing of harmful gases.[5]

  • Trash: Do not dispose of this chemical in the regular trash.[6]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.

  • Control Ignition Sources: As a precaution with organic compounds, eliminate all potential ignition sources.

  • Absorb the Spill: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth.[7] For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collect Waste: Place the absorbed material or spilled solid into a sealed, labeled container for disposal as hazardous waste.[7][8]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

Quantitative Data Summary

No specific quantitative data for the disposal of this compound was found in the search results. However, the general properties of related compounds are summarized below for context.

PropertyValue (for Cyclohexanone)Reference
Flash Point44 °C (111 °F)[9]
Autoignition Temperature420 °C (788 °F)[9]
Lower Flammability Limit1.1%[9]
Upper Flammability Limit9.4%[9]

Note: This data is for the parent compound, cyclohexanone, and should be used as a general indicator of flammability hazards.

Experimental Protocols

No experimental protocols for the disposal of this compound were found. The standard procedure is to follow the hazardous waste guidelines outlined above.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure cluster_spill Spill Response start Start: Have this compound Waste assess Assess Hazards: - Irritant - Refer to SDS/Safety Info start->assess ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat assess->ppe segregate Segregate Waste from Incompatibles ppe->segregate container Use Labeled, Sealed, Compatible Container segregate->container label_node Label as 'Hazardous Waste' with Chemical Name & Date container->label_node store Store in Designated Secure Area label_node->store contact Contact EHS or Licensed Disposal Contractor store->contact end End: Waste Disposed Compliantly contact->end spill Spill Occurs absorb Absorb with Inert Material spill->absorb collect_spill Collect into Sealed Container absorb->collect_spill collect_spill->container Treat as Hazardous Waste

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling (R)-N-Boc-2-aminocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the proper handling and disposal of (R)-N-Boc-2-aminocyclohexanone, ensuring a safe laboratory environment for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for minimizing risks and ensuring regulatory compliance.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure to this compound. The following table summarizes the required protective gear based on safety data sheets for structurally similar compounds.

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses or GogglesMust be worn with side shields to protect against splashes.[1]
Skin Protection Protective GlovesChemically resistant gloves (e.g., nitrile) are required. Inspect gloves for integrity before each use.[1][2]
Protective ClothingA lab coat or other protective clothing should be worn to prevent skin contact.[1]
Respiratory Protection NIOSH/MSHA Approved RespiratorRecommended if exposure limits are exceeded, if irritation is experienced, or if working in a poorly ventilated area.[1]

Operational Plan: Step-by-Step Handling Procedure

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]

  • Preparation :

    • Ensure you have read and understood the Safety Data Sheet (SDS) for the compound or a close structural analog.[2]

    • Verify that an emergency eyewash station and safety shower are readily accessible.[2]

    • Assemble all necessary equipment and reagents before commencing work.

    • Don the appropriate PPE as detailed in the table above.

  • Handling :

    • Avoid the formation and inhalation of dust or aerosols.[4]

    • Prevent contact with skin and eyes.[5]

    • Use only non-sparking tools if the compound is determined to be flammable.[5]

    • Keep the container tightly closed when not in use.[4][5]

  • Post-Handling :

    • Securely seal the container.

    • Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[2][4]

    • Clean and decontaminate the work surface.

    • Remove and properly dispose of contaminated PPE.

Disposal Plan: Waste Management Protocol

This compound and any contaminated materials should be treated as chemical waste.

  • Waste Collection :

    • Use a designated and clearly labeled waste container for the chemical and any contaminated materials (e.g., pipette tips, gloves).[3]

    • The label should include the full chemical name and associated hazard warnings.[3]

  • Storage :

    • Store the sealed waste container in a designated, secure area for chemical waste.[3]

    • The storage area should be cool and dry.

  • Disposal :

    • Dispose of the waste through a licensed and approved chemical waste disposal service.[3][4]

    • Adhere to all institutional, local, and national regulations for hazardous waste disposal.[4]

    • Do not dispose of this chemical down the drain or in regular trash.[3]

Experimental Workflow

Workflow for Handling this compound prep Preparation ppe Don PPE prep->ppe handling Handling in Fume Hood ppe->handling post_handling Post-Handling handling->post_handling cleanup Decontaminate Work Area post_handling->cleanup waste_collection Collect Waste post_handling->waste_collection end End cleanup->end disposal Dispose via Licensed Service waste_collection->disposal disposal->end

Caption: Workflow for Handling and Disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.